molecular formula C8H7BrO3S B112366 3-Bromo-4-(methylsulfonyl)benzaldehyde CAS No. 254878-96-1

3-Bromo-4-(methylsulfonyl)benzaldehyde

Cat. No.: B112366
CAS No.: 254878-96-1
M. Wt: 263.11 g/mol
InChI Key: VQVXLUIYQIQWLH-UHFFFAOYSA-N
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Description

3-Bromo-4-(methylsulfonyl)benzaldehyde (CAS 254878-96-1) is a high-value aryl aldehyde intermediate of paramount importance in modern organic synthesis, particularly within pharmaceutical and agrochemical research. Its structure incorporates three distinct functional handles—an aldehyde group, a bromine atom, and a methylsulfonyl group—on a benzene ring, creating a versatile and polyfunctional scaffold for a wide array of chemical transformations . The aldehyde group is highly reactive and serves as a critical site for nucleophilic addition and condensation reactions, enabling its use as a precursor for synthesizing chalcone derivatives, Schiff bases, and 1,2,4,5-tetrasubstituted imidazoles . The bromine atom at the 3-position acts as a superior leaving group, allowing for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. The strongly electron-withdrawing methylsulfonyl group at the 4-position significantly modulates the electronic properties of the aromatic ring, deactivating it towards electrophilic attack while activating it towards nucleophilic substitution, and providing regiochemical control in subsequent synthetic steps . This unique electronic environment makes this benzaldehyde derivative a key building block for constructing more complex, biologically active molecules. This compound is typically supplied as a white to yellow solid with a molecular weight of 263.11 g/mol and a molecular formula of C 8 H 7 BrO 3 S . For optimal stability, it should be stored sealed in a dry environment, preferably under an inert atmosphere such as nitrogen, and at room temperature or refrigerated (2-8°C) . Attention: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVXLUIYQIQWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611639
Record name 3-Bromo-4-(methanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254878-96-1
Record name 3-Bromo-4-(methanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzaldehyde (CAS: 254878-96-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-(methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of pharmaceutical and agrochemical compounds. This document outlines its chemical and physical properties, detailed synthesis protocols, and its significant role in the development of targeted therapies, particularly kinase inhibitors.

Core Compound Data

This compound is a substituted aromatic aldehyde containing a bromine atom and a methylsulfonyl group.[1] This unique combination of functional groups makes it a versatile building block in organic synthesis.[1] The strongly electron-withdrawing methylsulfonyl group influences the reactivity of the aromatic ring, while the bromo and aldehyde functionalities provide sites for further chemical modifications.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

PropertyValueSource
CAS Number 254878-96-1
Molecular Formula C₈H₇BrO₃S
Molecular Weight 263.11 g/mol
Appearance White to yellow solid
Purity ≥97%
Predicted Boiling Point 426.6 ± 45.0 °C at 760 Torr
Predicted Density 1.654 ± 0.06 g/cm³
Storage Room temperature, in a dry, inert atmosphere[1]
¹H NMR (Predicted) Aldehydic proton: ~9.9-10.1 ppm (s, 1H), Aromatic protons: complex pattern, Methyl protons (-SO₂CH₃): ~3.1-3.3 ppm (s, 3H)
¹³C NMR (Predicted) Carbonyl carbon: ~190-192 ppm, Aromatic carbons: ~120-145 ppm, Methyl carbon: ~44-46 ppm

Synthesis of this compound

The primary synthetic route to this compound is the regioselective electrophilic bromination of 4-(methylsulfonyl)benzaldehyde.[1] The methylsulfonyl group is a meta-director, guiding the bromine atom to the 3-position on the benzene ring.[1]

Experimental Protocol: Regioselective Bromination

This protocol is based on established methods for the bromination of deactivated aromatic compounds.

Materials:

  • 4-(Methylsulfonyl)benzaldehyde

  • N-Bromosuccinimide (NBS)[2]

  • Sulfuric acid (concentrated)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(methylsulfonyl)benzaldehyde (1.0 eq) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add concentrated sulfuric acid to the stirred solution.

  • In a separate beaker, dissolve N-Bromosuccinimide (1.05 eq) in dichloromethane.

  • Add the NBS solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding it to a chilled aqueous solution of sodium sulfite to neutralize any unreacted bromine.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white to yellow solid.

G Synthesis of this compound start 4-(Methylsulfonyl)benzaldehyde reaction Regioselective Electrophilic Bromination start->reaction Reactant reagents N-Bromosuccinimide (NBS) Sulfuric Acid (H₂SO₄) Dichloromethane (CH₂Cl₂) reagents->reaction Reagents workup Quenching (Na₂SO₃) Extraction Drying reaction->workup Reaction Mixture product This compound workup->product Crude Product

Caption: Synthetic workflow for this compound.

Application in Drug Development: Kinase Inhibitors

This compound is a valuable precursor in the synthesis of kinase inhibitors, which are a class of targeted cancer therapeutics.[3] The aldehyde group can be readily converted into various heterocyclic systems, such as benzimidazoles, which are known to be effective scaffolds for kinase inhibition.

Synthesis of Benzimidazole-Based Kinase Inhibitors

The synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.

Experimental Protocol: Synthesis of a 2-(3-Bromo-4-(methylsulfonyl)phenyl)-1H-benzo[d]imidazole Derivative

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add o-phenylenediamine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the 2-(3-Bromo-4-(methylsulfonyl)phenyl)-1H-benzo[d]imidazole derivative.

G Synthesis of Benzimidazole Derivative start1 This compound reaction Condensation (Ethanol, Acetic Acid, Reflux) start1->reaction start2 o-Phenylenediamine start2->reaction product 2-(3-Bromo-4-(methylsulfonyl)phenyl) -1H-benzo[d]imidazole reaction->product

Caption: Synthesis of a benzimidazole derivative.

Mechanism of Action: Inhibition of Bcr-Abl Kinase Signaling

Derivatives of this compound have been investigated as inhibitors of the Bcr-Abl tyrosine kinase.[4] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML).[5][6] It activates several downstream signaling pathways that lead to uncontrolled cell proliferation and inhibition of apoptosis.[6][7][8]

The benzimidazole derivatives synthesized from this compound can act as ATP-competitive inhibitors of the Bcr-Abl kinase.[9][10] They bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade.[11]

G Inhibition of Bcr-Abl Signaling Pathway cluster_0 Bcr-Abl Kinase Activity cluster_1 Downstream Signaling BcrAbl Bcr-Abl (Constitutively Active Kinase) PhosphoSubstrate Phosphorylated Substrate BcrAbl->PhosphoSubstrate Phosphorylation ATP ATP ATP->BcrAbl Substrate Substrate Substrate->BcrAbl RAS_MAPK RAS/MAPK Pathway PhosphoSubstrate->RAS_MAPK PI3K_AKT PI3K/AKT Pathway PhosphoSubstrate->PI3K_AKT JAK_STAT JAK/STAT Pathway PhosphoSubstrate->JAK_STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Inhibitor Benzimidazole Derivative (from this compound) Inhibitor->BcrAbl Inhibits ATP Binding

Caption: Mechanism of Bcr-Abl kinase inhibition.

Conclusion

This compound is a crucial building block for the synthesis of complex organic molecules, particularly for the development of targeted cancer therapies. Its unique structural features allow for versatile chemical modifications, leading to the creation of potent kinase inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and scientists in their drug discovery and development efforts.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its trifunctional nature, featuring an aldehyde, a bromine atom, and a methylsulfonyl group, makes it a versatile intermediate in the synthesis of a wide range of complex organic molecules. This is particularly true in the field of medicinal chemistry, where it is a key precursor for the development of kinase inhibitors for cancer therapy and other bioactive compounds.[1][2] The electron-withdrawing properties of the methylsulfonyl group and the strategic placement of the bromine atom significantly influence the reactivity of the benzaldehyde ring, enabling a variety of chemical transformations.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in chemical synthesis. A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₇BrO₃S[1][2]
Molecular Weight 263.11 g/mol [1][2]
Appearance White to yellow solid
Purity ≥97%
CAS Number 254878-96-1[1]
Predicted Boiling Point 426.6 ± 45.0 °C at 760 Torr
Predicted Density 1.654 ± 0.06 g/cm³
Storage Room temperature or refrigerated (2-8°C), in a dry, sealed container, preferably under an inert atmosphere.[1]

Solubility Profile

While comprehensive quantitative solubility data is not widely published, the solubility of the related compound, 4-(methylsulfonyl)benzaldehyde, has been studied in various organic solvents.[3] The solubility of 4-(methylsulfonyl)benzaldehyde increases with temperature and follows the general order of acetone > acetonitrile > acetic acid > methanol > ethanol > toluene > 1-butanol > 1-propanol > 2-propanol.[3] It is anticipated that this compound would exhibit a similar qualitative solubility trend, being soluble in polar aprotic solvents and less soluble in nonpolar solvents.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the regioselective bromination of 4-(methylsulfonyl)benzaldehyde. The strong electron-withdrawing nature of the methylsulfonyl group directs the incoming bromine atom to the meta position.[1]

Reaction Scheme:

Detailed Protocol:

While a specific, detailed protocol for this exact transformation is not available in the searched literature, a general procedure for the bromination of an aromatic aldehyde can be adapted. For instance, a procedure for the bromination of 4-fluorobenzaldehyde involves the dropwise addition of bromine to a mixture of the starting material, oleum, and a catalyst like zinc bromide at a controlled temperature.[4] The reaction is typically stirred for several hours, and the crude product is then isolated by quenching the reaction mixture in water and separating the organic layer.[4] Purification is generally achieved through recrystallization or column chromatography.

The experimental workflow for a typical synthesis and characterization process is illustrated in the diagram below.

G Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: 4-(methylsulfonyl)benzaldehyde, Bromine, FeBr₃ reaction Reaction: Regioselective Bromination start->reaction 1. Mix workup Work-up: Aqueous Quench & Extraction reaction->workup 2. After reaction completion purification Purification: Recrystallization or Chromatography workup->purification 3. Isolate crude product product Isolated Product: This compound purification->product 4. Obtain pure compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir purity_analysis Purity Analysis (e.g., HPLC) product->purity_analysis final_char Confirm Structure and Purity nmr->final_char ms->final_char ir->final_char purity_analysis->final_char

Caption: A generalized workflow for the synthesis and characterization of this compound.

Characterization

The structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded), the aromatic protons (with characteristic splitting patterns due to their relative positions), and the methyl protons of the sulfonyl group (a singlet in the aliphatic region).

    • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, and the methyl carbon of the sulfonyl group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. Key expected vibrational frequencies include the C=O stretch of the aldehyde, the S=O stretches of the sulfonyl group, and the C-Br stretch.

Role in Drug Discovery: A Precursor to Kinase Inhibitors

This compound is a valuable starting material for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.[5] Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival.[6][7][8] Dysregulation of kinase activity is a hallmark of many cancers.

This benzaldehyde derivative is particularly useful in the synthesis of inhibitors targeting receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[6][7] These receptors are key mediators of angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis.[6][9]

The aldehyde group can be readily converted into other functional groups to build the core scaffold of the inhibitor, while the bromo substituent provides a handle for introducing further diversity through cross-coupling reactions.

Representative Signaling Pathway: VEGFR-2

The VEGFR-2 signaling pathway is a critical regulator of angiogenesis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers a cascade of intracellular signaling events that ultimately lead to cell proliferation, migration, and survival.[6][10][11][12][13] Inhibitors designed from precursors like this compound can block this pathway, thereby inhibiting tumor-induced angiogenesis.

G Simplified VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->VEGFR2 Blocks ATP binding Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Gene Expression (Proliferation, Survival, Migration) Akt->Proliferation Promotes Survival ERK ERK MEK->ERK ERK->Proliferation Promotes Proliferation & Migration

Caption: A simplified representation of the VEGFR-2 signaling pathway, a key target for kinase inhibitors in cancer therapy.

References

3-Bromo-4-(methylsulfonyl)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of the compound 3-Bromo-4-(methylsulfonyl)benzaldehyde, a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical research.

Compound Identification and Properties

The key molecular identifiers and physical data for this compound are summarized below. This compound's structure, featuring an aldehyde, a bromine atom, and a methylsulfonyl group, offers multiple reaction sites for constructing more complex molecules.[1]

IdentifierValueSource
Chemical Name This compoundN/A
Molecular Formula C₈H₇BrO₃S[1][2]
Molecular Weight 263.11 g/mol [1][2][3]
CAS Number 254878-96-1[1][4]
Appearance White to yellow solid[1][2]
InChI Key VQVXLUIYQIQWLH-UHFFFAOYSA-N[1]

References

Synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for 3-Bromo-4-(methylsulfonyl)benzaldehyde, a valuable intermediate in pharmaceutical and agrochemical research.[1] The unique arrangement of an aldehyde, a bromine atom, and a methylsulfonyl group on the benzene ring makes it a versatile scaffold for the synthesis of complex, biologically active molecules.[1] This document outlines the primary synthesis strategies, provides detailed experimental protocols for key steps, and presents quantitative data to aid in methodological selection and optimization.

Synthetic Strategies

Two principal synthetic routes have been identified for the preparation of this compound. The selection of a particular route may depend on the availability of starting materials, scalability, and desired purity of the final product.

Route A: Regioselective Bromination of 4-(Methylsulfonyl)benzaldehyde

This approach involves the direct bromination of 4-(methylsulfonyl)benzaldehyde. The strongly electron-withdrawing nature of the methylsulfonyl group directs the electrophilic substitution to the meta-position, yielding the desired 3-bromo isomer.[1] This method is a common laboratory-scale approach.[1]

Route B: Nucleophilic Aromatic Substitution of 3-Bromo-4-fluorobenzaldehyde

This two-step route commences with the bromination of 4-fluorobenzaldehyde to produce 3-bromo-4-fluorobenzaldehyde. Subsequently, the fluorine atom is displaced by a methylsulfonyl group via nucleophilic aromatic substitution using a suitable sulfinate salt, such as sodium methanesulfinate.[1] This route offers versatility for the synthesis of various 4-alkylsulfonyl analogues.[1]

Experimental Protocols

Detailed methodologies for the key transformations in the synthesis of this compound are provided below.

Route B, Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

This protocol is adapted from a patented, high-yield procedure utilizing ultrasonic assistance.[2]

Materials and Reagents:

  • 4-fluorobenzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Sodium bromide (NaBr)

  • 35% Hydrochloric acid (HCl)

  • 8% Sodium hypochlorite (NaClO) aqueous solution

  • Pure water

Procedure:

  • Solution A Preparation: In a suitable reaction vessel, dissolve 1 mole of 4-fluorobenzaldehyde in 160 mL of dichloromethane.

  • Solution B Preparation: In a separate vessel, dissolve 1.01 moles of sodium bromide in 100 mL of pure water. While stirring, add 100 mL of 35% hydrochloric acid.

  • Reaction Initiation: Mix Solution A and Solution B at a temperature of 20-25 °C.

  • Bromination: While stirring the mixture, initiate ultrasonic waves and add 1.02 moles of 8% sodium hypochlorite aqueous solution dropwise over 1 hour.

  • Reaction Completion and Work-up: After the addition is complete, continue ultrasonic treatment and stirring for 30 minutes. Allow the mixture to stand for 15 minutes for phase separation.

  • Purification: Separate the dichloromethane phase and wash it with water until neutral. Dry the organic phase and remove the solvent under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by bulk melting crystallization at 31 °C to yield pure 3-bromo-4-fluorobenzaldehyde.[2]

Route B, Step 2: Synthesis of this compound

This generalized protocol is based on the established reactivity of 3-bromo-4-fluorobenzaldehyde with sulfinate salts.[1]

Materials and Reagents:

  • 3-Bromo-4-fluorobenzaldehyde

  • Sodium methanesulfinate (CH₃SO₂Na)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-fluorobenzaldehyde in an anhydrous polar aprotic solvent.

  • Nucleophilic Substitution: Add an excess (typically 1.5 to 2 equivalents) of sodium methanesulfinate to the solution.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of the key intermediate, 3-bromo-4-fluorobenzaldehyde.

ParameterValueReference
Starting Material 4-fluorobenzaldehyde[2]
Product 3-bromo-4-fluorobenzaldehyde[2]
Yield 91.9%[2]
Purity 99.4%[2]

Synthesis Route Visualization

The following diagrams illustrate the logical workflow of the described synthetic routes.

Synthesis_Route_A start 4-(Methylsulfonyl)benzaldehyde product This compound start->product Regioselective Bromination reagents Br₂, FeBr₃ reagents->start Synthesis_Route_B start 4-Fluorobenzaldehyde intermediate 3-Bromo-4-fluorobenzaldehyde start->intermediate Bromination product This compound intermediate->product Nucleophilic Aromatic Substitution reagents1 NaBr, HCl, NaClO (Ultrasonic assistance) reagents1->start reagents2 CH₃SO₂Na reagents2->intermediate

References

A Technical Guide to 3-Bromo-4-(methylsulfonyl)benzaldehyde: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Bromo-4-(methylsulfonyl)benzaldehyde is a polyfunctional aryl aldehyde intermediate of significant importance in modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1] Its unique structure, featuring an aldehyde, a bromine atom, and a methylsulfonyl group, offers a versatile scaffold for a wide array of chemical transformations.[1] This guide provides an in-depth overview of its chemical identity, properties, synthesis, and applications, with a focus on its role as a pivotal building block in the development of complex, biologically active molecules.

Chemical Identity and Structure

The formal IUPAC name for the compound is This compound .[2] Its structure consists of a benzene ring substituted with a formyl (aldehyde) group, a bromine atom at position 3, and a methylsulfonyl group at position 4. The strongly electron-withdrawing methylsulfonyl group significantly influences the electronic properties of the aromatic ring, which is key to its reactivity and utility in synthesis.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically supplied as a white to yellow solid.[1][2] For optimal stability, it should be stored in a dry, sealed container, preferably under an inert atmosphere like nitrogen, at either room temperature or refrigerated (2-8°C).[1]

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 254878-96-1[1][2][3]
Molecular Formula C₈H₇BrO₃S[1][2][3]
Molecular Weight 263.11 g/mol [1][2][3]
Physical Form White to yellow solid[1][2]
Purity ≥97%[2][3]
InChI Key VQVXLUIYQIQWLH-UHFFFAOYSA-N[1][2]
Storage Room temperature, dry[1][3]

Synthetic Utility and Chemical Reactivity

This compound is a valuable building block due to its three distinct functional handles, which allow for controlled, stepwise modifications.[1] This versatility makes it a cornerstone for constructing complex molecular architectures, particularly in medicinal chemistry for structure-activity relationship (SAR) studies.[3]

The reactivity at each functional group can be summarized as follows:

  • Aldehyde Group: Serves as a versatile site for nucleophilic addition and condensation reactions, enabling the synthesis of Schiff bases, chalcones, and heterocyclic systems like 1,2,4,5-tetrasubstituted imidazoles.[1] It can also be reduced to an alcohol or oxidized to a carboxylic acid.[1]

  • Bromine Atom: Positioned at the 3-position, it acts as an excellent leaving group for further functionalization.[1] This site is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic aromatic substitution, allowing for the introduction of diverse molecular fragments.[1]

  • Methylsulfonyl Group: As a strong electron-withdrawing group, it deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution.[1] It also serves as a hydrogen bond acceptor, which can be crucial for molecular recognition in biological systems.[1]

Caption: Synthetic versatility of this compound.

Experimental Protocols: Synthesis

A common laboratory-scale approach for synthesizing this compound involves the regioselective bromination of 4-(methylsulfonyl)benzaldehyde.[1] The potent meta-directing effect of the electron-withdrawing sulfonyl group at the 4-position guides the bromine atom to the desired 3-position.[1]

Reaction: Oxidation of 3-bromo-4-fluoro-benzyl alcohol to 3-bromo-4-fluoro-benzaldehyde.

Materials:

  • 3-bromo-4-fluoro-benzyl alcohol (20.5 g, 0.1 mol)

  • Methylene chloride (250 ml + 100 ml for extraction)

  • Sulphuric acid (29.4 g, 0.3 mol)

  • Water (50 ml + 100 ml + 100 ml + 100 ml)

  • Aliquat 336 (tricapryl-methyl-ammonium chloride) (2 ml)

  • Potassium dichromate (9.7 g, 0.033 mol)

  • Saturated sodium bicarbonate solution (100 ml)

  • Sodium sulphate (for drying)

Procedure:

  • A solution of 20.5 g (0.1 mol) of 3-bromo-4-fluoro-benzyl alcohol in 250 ml of methylene chloride is prepared at room temperature.[4]

  • A mixture of 29.4 g (0.3 mol) of sulphuric acid, 50 ml of water, and 2 ml of Aliquat 336 is added to the solution.[4]

  • Potassium dichromate (9.7 g, 0.033 mol) is subsequently added to the reaction mixture. The temperature is maintained at approximately 25°C for 2 hours, with slight cooling if necessary.[4]

  • After the reaction period, 100 ml of water is added. The organic phase is separated, and the aqueous phase is extracted again with 100 ml of methylene chloride.[4]

  • The combined organic phases are washed twice with 100 ml of water, once with 100 ml of saturated sodium bicarbonate solution, and once more with 100 ml of water.[4]

  • The organic layer is dried over sodium sulphate and the solvent is evaporated in vacuo.[4]

  • The resulting residue is distilled to yield 3-bromo-4-fluoro-benzaldehyde.[4]

Applications in Drug Discovery

This compound is a high-value intermediate used extensively in the development of novel therapeutics.[1]

  • Kinase Inhibitors: It is a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[3] The scaffold allows for the construction of complex aromatic frameworks that can be optimized for high binding affinity and metabolic stability in drug candidates.[3]

  • Bioactive Molecules: It is utilized in the preparation of sulfone-containing molecules with demonstrated anti-inflammatory and antiproliferative properties.[3]

  • Medicinal Chemistry: The ability to selectively modify the three functional groups makes it an ideal tool for SAR studies, enabling chemists to fine-tune the electronic and steric properties of a lead compound to enhance its therapeutic profile.[1]

References

An In-Depth Technical Guide on the Solubility of 3-Bromo-4-(methylsulfonyl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(methylsulfonyl)benzaldehyde is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its utility stems from the presence of three functional groups: an aldehyde, a bromine atom, and a methylsulfonyl group, which offer versatile handles for chemical modifications. Understanding the solubility of this compound in various organic solvents is critical for its application in synthesis, purification, and formulation. This guide provides an overview of its known solubility characteristics, experimental protocols for solubility determination, and comparative data from a related compound.

Physicochemical Properties

  • Molecular Formula: C₈H₇BrO₃S[1]

  • Molecular Weight: 263.11 g/mol [1][2]

  • Appearance: White to yellow solid[1][2]

  • Storage: Should be stored in a sealed container under a dry, inert atmosphere at room temperature or refrigerated (2-8°C) for optimal stability.[1]

Solubility Profile of this compound

Direct quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents is not extensively documented in publicly accessible literature. However, qualitative information from synthetic procedures provides some insights into suitable solvents.

Qualitative Solubility Observations:

  • N-methyl-2-pyrrolidone (NMP): Mentioned as a solvent that can improve solubility, particularly in substitution reactions.[1]

  • Dichloromethane (DCM): Utilized as a solvent for bromination reactions, suggesting at least moderate solubility.[1]

The strong electron-withdrawing nature of the methylsulfonyl group and the presence of the bromine atom contribute to the molecule's polarity, which influences its solubility in different organic solvents.

Comparative Solubility Data: 4-(Methylsulfonyl)benzaldehyde

To provide a quantitative perspective, this section presents solubility data for the structurally related compound, 4-(methylsulfonyl)benzaldehyde, which lacks the bromine atom. A study by Cong et al. (2016) experimentally determined the solubility of 4-(methylsulfonyl)benzaldehyde in nine organic solvents at various temperatures.[3] This data can serve as a useful reference for estimating the solubility behavior of its brominated analogue.

Table 1: Molar Fraction Solubility (x) of 4-(methylsulfonyl)benzaldehyde in Various Organic Solvents at Different Temperatures (K) [3]

Temperature (K)MethanolEthanol1-Propanol2-Propanol1-ButanolAcetoneAcetonitrileTolueneAcetic Acid
283.150.03890.03210.02350.02110.02560.08990.07890.02980.0456
288.150.04650.03850.02810.02520.03060.10750.09430.03560.0545
293.150.05560.04610.03360.03010.03660.12850.11270.04250.0651
298.150.06640.05510.04010.03590.04370.15360.13470.05080.0778
303.150.07940.06580.04790.04290.05220.18360.16090.06070.0929
308.150.09480.07860.05720.05120.06230.21940.19220.07250.1110
313.150.11320.09390.06830.06120.07440.26210.22960.08660.1326
318.150.13520.11210.08160.07310.08890.31310.27430.10340.1584

Data extracted from the Journal of Chemical & Engineering Data, 2016, 61 (4), pp 1592–1598.[3]

The solubility of 4-(methylsulfonyl)benzaldehyde was found to be highest in acetone and lowest in 2-propanol across the studied temperature range.[3] It is anticipated that this compound will exhibit a similar trend, although the presence of the bromine atom may alter the absolute solubility values due to changes in molecular weight, polarity, and crystal lattice energy.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the static equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Jacketed glass vessel with a magnetic stirrer

  • Temperature-controlled water bath

  • Calibrated thermometer or temperature probe

  • Analytical balance

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Preparation: a. Prepare a series of jacketed glass vessels, one for each solvent and temperature point to be tested. b. Add a known excess amount of this compound to each vessel to ensure that a solid phase remains at equilibrium. c. Add a known volume or mass of the desired organic solvent to each vessel.

  • Equilibration: a. Place the vessels in the temperature-controlled water bath set to the desired temperature. b. Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process. c. Allow the mixture to equilibrate for a sufficient amount of time (typically several hours to days) to ensure that the solution is saturated. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sampling and Analysis: a. Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. b. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. c. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. d. Record the mass of the collected filtrate. e. Dilute the filtrate with a known volume of a suitable solvent for analysis. f. Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Calculation: a. From the measured concentration and the dilution factor, calculate the concentration of this compound in the saturated solution. b. Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow A Preparation: Add excess solute and known amount of solvent to vessel B Equilibration: Stir at constant temperature for a sufficient time A->B  Place in  thermostatic bath C Settling: Stop stirring and allow undissolved solid to settle B->C  Attain  equilibrium D Sampling & Filtration: Withdraw and filter a sample of the supernatant C->D E Analysis: Determine the concentration of the solute in the filtrate (e.g., via HPLC or UV-Vis) D->E F Calculation: Calculate solubility from the concentration and express in desired units E->F

Caption: General workflow for the experimental determination of solid-liquid solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a framework for researchers working with this compound. Qualitative information suggests its solubility in polar aprotic solvents like NMP and halogenated solvents like dichloromethane. The provided quantitative data for the closely related 4-(methylsulfonyl)benzaldehyde offers a valuable point of reference for solvent selection and experimental design. The detailed experimental protocol and workflow diagram offer a practical guide for laboratories to determine the solubility of this compound in-house, which is essential for optimizing reaction conditions, purification processes, and formulation development.

References

A Technical Guide to the Regioselective Bromination of 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the regioselective bromination of 4-(methylsulfonyl)benzaldehyde, a key transformation in the synthesis of valuable chemical intermediates. The presence of two deactivating, meta-directing groups on the aromatic ring, the formyl (-CHO) and the methylsulfonyl (-SO₂CH₃), dictates a specific substitution pattern, leading predominantly to the formation of 3-bromo-4-(methylsulfonyl)benzaldehyde. This document provides a comprehensive overview of the reaction, including directing effects, a detailed experimental protocol, and relevant data.

Principles of Regioselectivity

The regiochemical outcome of the electrophilic bromination of 4-(methylsulfonyl)benzaldehyde is governed by the electronic properties of the existing substituents. Both the aldehyde and the methylsulfonyl groups are electron-withdrawing, thereby deactivating the aromatic ring towards electrophilic attack.[1][2] According to the principles of electrophilic aromatic substitution, these deactivating groups direct incoming electrophiles to the meta position relative to themselves.[3][4]

In the case of 4-(methylsulfonyl)benzaldehyde, the C3 and C5 positions are meta to the formyl group, while the C2 and C6 positions are ortho and the C4 position is para. Similarly, the C2 and C6 positions are meta to the methylsulfonyl group. The directing effects of both substituents are therefore in agreement, strongly favoring substitution at the C3 (and C5) position. The methylsulfonyl group is a stronger deactivating group than the aldehyde group, further reinforcing this regioselectivity.[5] The reaction, therefore, yields this compound as the major product.

Reaction Data

The following table summarizes typical reaction conditions and outcomes for the bromination of deactivated aromatic aldehydes. Please note that specific yields for the bromination of 4-(methylsulfonyl)benzaldehyde may vary and should be optimized for specific laboratory conditions.

SubstrateBrominating AgentCatalyst/SolventTemperature (°C)Yield (%)ProductReference
4-HydroxybenzaldehydeBromineDichloroethane/H₂SO₄/H₂O₂0883-Bromo-4-hydroxybenzaldehyde(Adapted from[2])
AcetanilideN-Bromosuccinimide (NBS)Acetonitrile/HCl (cat.)Room Temp.High4'-Bromoacetanilide[6]
General Deactivated ArenesTribromoisocyanuric acidTrifluoroacetic acidRoom Temp.GoodMonobrominated arenes[7]

Experimental Protocol

The following is a detailed experimental protocol for the regioselective bromination of 4-(methylsulfonyl)benzaldehyde. This procedure is adapted from a similar transformation and should be considered a starting point for optimization.[2]

Materials:

  • 4-(Methylsulfonyl)benzaldehyde

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or Iron powder

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite (NaHSO₃) solution, saturated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(methylsulfonyl)benzaldehyde (1.0 eq) in dichloromethane. Add a catalytic amount of iron(III) bromide (0.05 eq). If using iron powder, add it and a small crystal of iodine to generate the catalyst in situ.

  • Bromination: Cool the reaction mixture in an ice bath to 0 °C. From the dropping funnel, add a solution of bromine (1.05 eq) in dichloromethane dropwise over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-orange color of bromine disappears. Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Precautions: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Visualizations

Reaction Mechanism

The following diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of 4-(methylsulfonyl)benzaldehyde.

G cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Nucleophilic Attack and Formation of the Sigma Complex cluster_step3 Step 3: Deprotonation and Product Formation Br2 Br-Br Electrophile Br⁺---Br-FeBr₃⁻ Br2->Electrophile Activation FeBr3 FeBr₃ FeBr3->Electrophile Aromatic 4-(Methylsulfonyl)benzaldehyde CHO SO₂CH₃ SigmaComplex Sigma Complex (Arenium Ion) + H Br Aromatic:f0->SigmaComplex:f0 Attack on Br⁺ Product This compound SigmaComplex:f0->Product Deprotonation by Br-FeBr₃⁻ HBr HBr SigmaComplex:f0->HBr FeBr3_regen FeBr₃ SigmaComplex:f0->FeBr3_regen

Caption: Mechanism of electrophilic bromination.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the regioselective bromination of 4-(methylsulfonyl)benzaldehyde.

G start Start setup Reaction Setup: - 4-(Methylsulfonyl)benzaldehyde - Dichloromethane - FeBr₃ (cat.) start->setup bromination Bromination: - Add Br₂ in CH₂Cl₂ at 0°C setup->bromination stir Stir at Room Temperature (Monitor by TLC) bromination->stir workup Aqueous Work-up: - Quench with NaHSO₃ - Wash with NaHCO₃, H₂O, Brine stir->workup isolation Isolation: - Dry organic layer - Evaporate solvent workup->isolation purification Purification: - Recrystallization or - Column Chromatography isolation->purification product This compound purification->product end End product->end

Caption: Experimental workflow for the synthesis.

Logical Relationship of Directing Effects

This diagram illustrates the logical relationship of the directing effects of the substituents on the aromatic ring.

G substrate 4-(Methylsulfonyl)benzaldehyde substituents Substituents: -CHO (Formyl) -SO₂CH₃ (Methylsulfonyl) substrate->substituents properties Electronic Properties: - Both are Electron-Withdrawing - Both are Meta-Directors substituents->properties directing_effect Combined Directing Effect properties->directing_effect outcome Regioselective Bromination at C3 directing_effect->outcome

Caption: Directing effects in the bromination reaction.

References

The Methylsulfonyl Group: An In-depth Technical Guide to its Potent Electron-Withdrawing Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methylsulfonyl group (-SO₂CH₃) is a powerhouse in the world of functional groups, prized for its strong electron-withdrawing capabilities that significantly influence molecular properties. This guide provides a comprehensive technical overview of these effects, offering quantitative data, detailed experimental protocols, and visual representations of its impact on chemical reactivity and biological systems. Its applications are wide-ranging, from tuning the acidity of phenols and anilines to serving as a key pharmacophore in blockbuster drugs.

Quantifying the Electron-Withdrawing Strength

The electron-withdrawing nature of the methylsulfonyl group is quantitatively captured by substituent constants such as Hammett (σ) and Taft (σ*) parameters. These values are crucial for predicting the group's influence on reaction rates and equilibria.

Table 1: Hammett and Taft Substituent Constants for the Methylsulfonyl Group

ConstantValueDescription
Hammett (σ)
σ_meta_0.68Represents the electronic effect from the meta position, primarily inductive.
σ_para_0.72Represents the electronic effect from the para position, a combination of inductive and resonance effects.
Taft (σ)*~1.3Quantifies the polar (inductive) effect of the group, independent of resonance.

Note: Hammett constants are derived from the ionization of substituted benzoic acids in water at 25°C.[1] Taft constants are determined from the hydrolysis of esters.[2]

The strong positive values of the Hammett constants indicate that the methylsulfonyl group is a powerful electron-withdrawing group, both through inductive and resonance effects.[1] This is a consequence of the high electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate electron density.

Impact on Acidity and Basicity

The potent electron-withdrawing nature of the methylsulfonyl group has a profound impact on the pKa of acidic and basic compounds. By stabilizing the conjugate base or protonated acid, it significantly increases acidity and decreases basicity.

Table 2: pKa Values of Phenol, Aniline, and their 4-Methylsulfonyl Derivatives

CompoundpKaChange in pKa (ΔpKa)
Phenol9.95-
4-Methylsulfonylphenol7.83[3]-2.12
Aniline4.63-
4-Methylsulfonylaniline1.48[4][5]-3.15

The data clearly demonstrates that the presence of a para-methylsulfonyl group dramatically increases the acidity of phenol and decreases the basicity of aniline (as reflected by the lower pKa of its conjugate acid). This effect is more pronounced in aniline due to the direct resonance interaction of the amino group with the aromatic ring and the substituent.

Influence on Chemical Reactivity and Reaction Mechanisms

The electron-withdrawing properties of the methylsulfonyl group play a critical role in directing and accelerating various chemical reactions. It is a strong activating group for nucleophilic aromatic substitution and influences the rates of many other reactions, as predicted by the Hammett equation.

Nucleophilic Aromatic Substitution (SNA_r)

The methylsulfonyl group is a powerful activating group for SNAr reactions, stabilizing the negatively charged Meisenheimer intermediate.

SNAr reaction activated by a methylsulfonyl group.
Hammett Correlation in Reaction Kinetics

The effect of the methylsulfonyl group on reaction rates can be visualized using a Hammett plot, which correlates the logarithm of the reaction rate constant (k) with the Hammett substituent constant (σ). For reactions where a negative charge develops in the transition state, a positive slope (ρ > 0) is observed, and electron-withdrawing groups like methylsulfonyl accelerate the reaction.

hammett_plot Hammett Plot Example origin x-axis origin->x-axis σ (Substituent Constant) y-axis origin->y-axis log(k/k₀) EDG MeSO2 EDG->MeSO2   ρ > 0 H EWG

Illustrative Hammett plot showing the accelerating effect of -SO₂CH₃.

Role in Medicinal Chemistry and Drug Design

The methylsulfonyl group is a prevalent motif in medicinal chemistry due to its favorable physicochemical properties. It is often used as a bioisosteric replacement for other functional groups to enhance potency, selectivity, and pharmacokinetic profiles.[6]

Case Study: Celecoxib and COX-2 Inhibition

A prime example of the methylsulfonyl group's importance in drug design is Celecoxib (Celebrex), a selective COX-2 inhibitor. The sulfonamide group, which contains the methylsulfonyl moiety, is crucial for its selective binding to the COX-2 enzyme.[1][3][6][7][8]

The mechanism of action involves the inhibition of prostaglandin synthesis from arachidonic acid.[1][3][6][7][8]

COX2_Pathway COX2 COX-2 Enzyme PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (-SO₂CH₃ group) Celecoxib->COX2 Inhibits

Simplified COX-2 signaling pathway and the inhibitory action of Celecoxib.

Experimental Protocols

Synthesis of a Methylsulfonyl-Containing Compound: 4-(Methylsulfonyl)acetophenone

This protocol outlines the synthesis of 4-(methylsulfonyl)acetophenone, a key intermediate in the synthesis of various pharmaceuticals. The synthesis involves the Friedel-Crafts acylation of thioanisole followed by oxidation.[6]

Workflow:

synthesis_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Oxidation Thioanisole Thioanisole Thioacetophenone 4-(Methylthio)acetophenone Thioanisole->Thioacetophenone Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Thioacetophenone AlCl3 AlCl₃ (catalyst) AlCl3->Thioacetophenone Sulfonylacetophenone 4-(Methylsulfonyl)acetophenone Thioacetophenone->Sulfonylacetophenone Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Sulfonylacetophenone

Workflow for the synthesis of 4-(methylsulfonyl)acetophenone.

Procedure:

  • Friedel-Crafts Acylation: To a solution of thioanisole in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C.

  • Slowly add acetyl chloride to the mixture and stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(methylthio)acetophenone.

  • Oxidation: Dissolve the crude product in a suitable solvent (e.g., acetic acid).

  • Add an oxidizing agent, such as hydrogen peroxide, and heat the mixture.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and collect the precipitate by filtration.

  • Recrystallize the solid from a suitable solvent to obtain pure 4-(methylsulfonyl)acetophenone.[6]

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of a substituted aniline, such as 4-methylsulfonylaniline.

Procedure:

  • Solution Preparation: Prepare a standard solution of the amine of known concentration in a suitable solvent system (e.g., 50% ethanol-water). Also, prepare a standard solution of a strong acid (e.g., HCl).

  • Titration Setup: Place a known volume of the amine solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and a temperature probe into the solution.

  • Titration: Add the standard acid solution in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.[9]

Spectroscopic and Computational Analysis

Spectroscopic techniques and computational chemistry provide valuable insights into the electronic structure and properties of molecules containing the methylsulfonyl group.

Table 3: Representative Spectroscopic Data for Methylsulfonylbenzene

TechniqueObservationInterpretation
¹H NMR Aromatic protons are shifted downfield compared to benzene (δ > 7.3 ppm). The methyl protons appear as a singlet around δ 3.0-3.2 ppm.[10]The downfield shift of aromatic protons is a direct consequence of the electron-withdrawing nature of the methylsulfonyl group, which deshields the protons.
¹³C NMR The ipso-carbon (the carbon attached to the sulfonyl group) is significantly deshielded. Other aromatic carbons are also shifted downfield. The methyl carbon appears around 44-45 ppm.[11]The deshielding of the aromatic carbons confirms the strong electron-withdrawing inductive and resonance effects of the methylsulfonyl group.
FTIR Strong, characteristic absorption bands for the sulfonyl group appear in the ranges of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching).[12]These distinct vibrational frequencies are indicative of the S=O double bonds and are useful for identifying the methylsulfonyl group in a molecule.

Computational Analysis: Electrostatic Potential Map

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution and is a powerful tool for predicting reactivity. For methylsulfonylbenzene, the MEP would show a region of high positive potential (electron deficiency) around the sulfonyl group and the aromatic ring, indicating their susceptibility to nucleophilic attack.[13]

Conceptual representation of an electrostatic potential map.

References

Key Intermediates in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of key intermediates in the synthesis of three widely recognized pharmaceutical compounds: Atorvastatin, Sildenafil, and Oseltamivir. The document outlines the synthetic pathways, focusing on critical intermediates, and presents quantitative data, detailed experimental methodologies, and visualizations of the relevant biological signaling pathways.

Atorvastatin Intermediate: (4R,6R)-tert-Butyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

Atorvastatin, a leading drug for treating hypercholesterolemia, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] The synthesis of its complex chiral side chain relies on a key intermediate, (4R,6R)-tert-butyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.[4]

Quantitative Data
StepReactionKey ReagentsYield (%)Purity (%)Reference
1Asymmetric HydrogenationRu-BINAP catalyst--[5]
2Cyanation and ReductionRaney Nickel, Hydrogen97.699.4 (HPLC)[6]
3Paal-Knorr CondensationZinc Acetate, Tertiary Amine~63-[7][8]
Experimental Protocol: Synthesis of (4R,6R)-tert-Butyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

This protocol is a composite of methodologies described in the literature.[5][6][9]

Step 1: Asymmetric Hydrogenation of a β-ketoester

A precursor β-ketoester is subjected to asymmetric hydrogenation using a Ruthenium-BINAP catalyst to establish the desired stereochemistry. This reaction is critical for obtaining the correct chirality in the final active pharmaceutical ingredient (API).[5]

Step 2: Synthesis of tert-Butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

This step involves the reaction of a chiral aldehyde with a cyanide source to introduce the nitrile group, which is a precursor to the final aminoethyl side chain.

Step 3: Reduction of the Nitrile to the Primary Amine

  • Materials: 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-yl)acetate (4.0 g, 15 mmol), saturated ammonia in methanol (80 g), Raney Nickel (1.0 g).

  • Procedure:

    • In a 250 mL autoclave, combine the nitrile intermediate, saturated ammonia in methanol, and Raney Nickel.

    • Replace the atmosphere with nitrogen twice.

    • Introduce hydrogen gas to a pressure of 12-15 atm.

    • Heat the reaction mixture to 45°C and maintain for 6 hours.

    • After the reaction is complete, cool the mixture to 20°C and filter to remove the catalyst.

    • The filtrate is concentrated, and the residue is worked up to yield the title intermediate as a colorless oil.

  • Yield: 97.6%[6]

  • Purity: 99.4% (by HPLC)[6]

Signaling Pathway: Atorvastatin's Mechanism of Action

Atorvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, which disrupts the cholesterol biosynthesis pathway.[1][2][3] This leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.[2][10] Additionally, atorvastatin has been shown to have pleiotropic effects, including the inhibition of the TLR4/MYD88/NF-κB and PI3K/AKT signaling pathways, which may contribute to its anti-inflammatory properties.[11]

Atorvastatin_Pathway cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Hepatocyte HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol LDL Receptor Expression LDL Receptor Expression Cholesterol->LDL Receptor Expression downregulates Atorvastatin Atorvastatin HMG-CoA Reductase HMG-CoA Reductase Atorvastatin->HMG-CoA Reductase inhibits Atorvastatin->LDL Receptor Expression upregulates LDL-C Uptake LDL-C Uptake LDL Receptor Expression->LDL-C Uptake Sildenafil_Pathway Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase Guanylate Cyclase NO Release->Guanylate Cyclase activates GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Inactive GMP Inactive GMP cGMP->Inactive GMP PDE5 PDE5 PDE5 Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation Erection Erection Vasodilation->Erection Sildenafil Sildenafil Sildenafil->PDE5 inhibits Oseltamivir_Workflow Racemic Lactone Racemic Lactone Pd-AAA Deracemization Pd-AAA Deracemization Racemic Lactone->Pd-AAA Deracemization Chiral Intermediate Chiral Intermediate Pd-AAA Deracemization->Chiral Intermediate Diene Formation Diene Formation Chiral Intermediate->Diene Formation Conjugated Diene Conjugated Diene Diene Formation->Conjugated Diene Rh-catalyzed Aziridination Rh-catalyzed Aziridination Conjugated Diene->Rh-catalyzed Aziridination Aziridine Intermediate Aziridine Intermediate Rh-catalyzed Aziridination->Aziridine Intermediate Ring Opening Ring Opening Aziridine Intermediate->Ring Opening Oseltamivir Oseltamivir Ring Opening->Oseltamivir Oseltamivir_Pathway cluster_0 Influenza Virus Life Cycle Virus Virus Host Cell Host Cell Virus->Host Cell Entry Viral Replication Viral Replication Host Cell->Viral Replication New Virions New Virions Viral Replication->New Virions Virion Release Virion Release New Virions->Virion Release Neuraminidase Neuraminidase Neuraminidase Oseltamivir Oseltamivir Oseltamivir Carboxylate Oseltamivir Carboxylate Oseltamivir->Oseltamivir Carboxylate Metabolism Oseltamivir Carboxylate->Neuraminidase inhibits

References

An In-depth Technical Guide to the Storage and Handling of 3-Bromo-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(methylsulfonyl)benzaldehyde is a valuable intermediate in modern organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its trifunctional nature, possessing an aldehyde, a bromine atom, and a methylsulfonyl group, makes it a versatile building block for the construction of complex molecules, most notably kinase inhibitors for cancer therapy.[2][3] This guide provides a comprehensive overview of the storage, handling, and key chemical properties of this important reagent, along with a detailed experimental protocol for a common synthetic application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for understanding its behavior and for safe and effective handling in a laboratory setting.

PropertyValueReference
CAS Number 254878-96-1[3]
Molecular Formula C₈H₇BrO₃S[3]
Molecular Weight 263.11 g/mol [3]
Physical Form White to yellow solid
Purity ≥97%
IUPAC Name This compound
InChI Key VQVXLUIYQIQWLH-UHFFFAOYSA-N

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Storage Conditions

For optimal stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[1] It is recommended to store the compound under an inert atmosphere, such as nitrogen, to prevent degradation.[1] The ideal storage temperature is room temperature or refrigerated (2-8°C).[1]

Handling Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Do not eat, drink, or smoke when using this product.

Synthetic Applications

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors. The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl moieties. The aldehyde group can be readily transformed into other functional groups or used in condensation reactions.

General Synthetic Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor utilizing this compound as a starting material. This typically involves a Suzuki coupling followed by further functional group manipulations.

G General Workflow for Kinase Inhibitor Synthesis A This compound C Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D Biaryl Aldehyde Intermediate C->D E Further Synthetic Steps (e.g., Reductive amination, Condensation) D->E F Final Kinase Inhibitor E->F

Caption: A generalized synthetic workflow for kinase inhibitors.

Experimental Protocols

This section provides a detailed, representative experimental protocol for a Suzuki-Miyaura coupling reaction, a common transformation involving this compound. The following procedure is a general guideline and may require optimization based on the specific boronic acid or ester used.

Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a biaryl aldehyde intermediate via a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.1-1.5 eq), and the base (2-3 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl aldehyde product.

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G Catalytic Cycle of the Suzuki-Miyaura Coupling A Pd(0)L_n (Active Catalyst) B Oxidative Addition C Ar-Pd(II)-X L_n A->C B->C Ar-X D Transmetalation C->D Ar'-B(OR)2, Base E Ar-Pd(II)-Ar' L_n C->E E->A F Reductive Elimination E->F F->A Ar-Ar' I Ar-Ar' (Product) G Ar-X (this compound) H Ar'-B(OR)2 J Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

This compound is a crucial building block in medicinal chemistry and organic synthesis. A thorough understanding of its properties, proper storage, and safe handling procedures are essential for its effective and safe utilization in a research and development setting. The provided experimental protocol for the Suzuki-Miyaura coupling serves as a practical example of its application in the synthesis of complex molecular architectures. Researchers should always consult the relevant Safety Data Sheet (SDS) before using this compound and perform a thorough risk assessment for any new experimental procedure.

References

3-Bromo-4-(methylsulfonyl)benzaldehyde safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety of 3-Bromo-4-(methylsulfonyl)benzaldehyde

This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of a dedicated SDS for this specific compound, this guide incorporates data from the safety data sheets of structurally similar compounds to provide a thorough safety profile. These related compounds include 3-bromobenzaldehyde, 4-bromobenzaldehyde, and 4-(methylsulfonyl)benzaldehyde.

Chemical and Physical Properties

This compound is a white to yellow solid at room temperature.[1] It is a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer treatment.[2]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound3-Bromobenzaldehyde4-(Methylsulfonyl)benzaldehyde
CAS Number 254878-96-1[1]3132-99-8[3]5398-77-6[4]
Molecular Formula C₈H₇BrO₃S[1]C₇H₅BrO[5]C₈H₈O₃S[6]
Molecular Weight 263.11 g/mol [1]185.02 g/mol [5]184.21 g/mol [6]
Physical State Solid[1]Solid[7]Solid
Appearance White to yellow[1]--
Flash Point Not available96 °C (204.8 °F)[7]Not available
Boiling Point Not available229 °C (444.2 °F)[7]Not available
Specific Gravity Not available1.587[7]Not available

Hazard Identification and GHS Classification

Table 2: GHS Hazard Classification for Structurally Similar Compounds

HazardGHS Classification (for 3-Bromobenzaldehyde and/or 4-(Methylsulfonyl)benzaldehyde)Hazard Statement Codes
Acute Oral Toxicity Category 4[3][5]H302: Harmful if swallowed[3][5]
Skin Corrosion/Irritation Category 2[3][4][5]H315: Causes skin irritation[3][4][5]
Serious Eye Damage/Eye Irritation Category 2/2A[3][4][5]H319: Causes serious eye irritation[3][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)[3][4][5]H335: May cause respiratory irritation[3][4][5]

Hazard Pictogram (Anticipated) :

GHS_Pictogram Anticipated GHS Pictogram cluster_0 a

Anticipated GHS Pictogram based on related compounds.

Signal Word (Anticipated) : Warning[3][4][5]

First-Aid Measures

Based on the information for related compounds, the following first-aid measures are recommended in case of exposure.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[3][7][8]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention.[3][7][8]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3][7][8]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Never give anything by mouth to an unconscious person. Get medical attention.[3][7][8]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are crucial to ensure safety. The following recommendations are based on best practices for similar chemical compounds.

Handling and Storage
  • Handling : Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[7] Use only in a well-ventilated area.[8] Wash hands thoroughly after handling.[8]

  • Storage : Keep container tightly closed in a dry, cool, and well-ventilated place.[3][7] For optimal stability, it is recommended to store sealed in a dry environment, either at room temperature or refrigerated (2-8°C).[9]

Personal Protective Equipment (PPE)

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow cluster_equipment Required PPE start Chemical Handling Task ppe_check Is appropriate PPE worn? start->ppe_check proceed Proceed with work ppe_check->proceed Yes stop Stop and wear appropriate PPE ppe_check->stop No gloves Chemical Resistant Gloves goggles Safety Goggles/Face Shield lab_coat Lab Coat/Protective Clothing respirator Respirator (if ventilation is inadequate)

Recommended PPE workflow for handling the compound.

Fire-Fighting and Accidental Release Measures

  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

  • Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, sulfur oxides, and hydrogen bromide.[4][7]

  • Accidental Release : Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Avoid release to the environment.[4]

Toxicological Information

Specific toxicological data for this compound is not available. The information below is for 3-bromobenzaldehyde.

Table 4: Acute Toxicity Data for 3-Bromobenzaldehyde

RouteSpeciesValueReference
Oral LD50Mouse1850 mg/kg[8]
Oral LD50Rat1126 mg/kg[8]
Skin LD50Rabbit>5 g/kg[8]

Role in Drug Development and Experimental Protocols

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[2] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[10]

Synthetic Utility

The compound's functional groups (aldehyde, bromo, and methylsulfonyl) allow for a variety of chemical transformations, making it a versatile scaffold for creating complex molecules.[9] A common synthetic route to this compound is the regioselective bromination of 4-(methylsulfonyl)benzaldehyde.[9]

Synthesis_Pathway cluster_synthesis Role in Kinase Inhibitor Synthesis start This compound (Building Block) reaction Multi-step Chemical Synthesis (e.g., cross-coupling, condensation) start->reaction product Complex Molecule (e.g., Kinase Inhibitor) reaction->product target Dysregulated Kinase (in Cancer Cell) product->target Binds to effect Inhibition of Signaling Pathway -> Therapeutic Effect target->effect Inhibits

Simplified pathway illustrating the use of the compound in drug development.

General Experimental Protocol for Safe Handling during Synthesis

The following is a generalized protocol for handling this compound in a research setting, based on safety information for related compounds.

  • Preparation : Work in a well-ventilated fume hood. Ensure an eyewash station and safety shower are accessible.[8]

  • Personal Protective Equipment : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Weighing and Transfer : Handle the solid compound carefully to avoid creating dust. Use appropriate tools for transfer.

  • Reaction Setup : If heating is required, be aware that related compounds may be combustible at high temperatures.[7] Keep away from sources of ignition.[7]

  • Work-up and Purification : Handle solvents and reagents according to their respective SDSs.

  • Waste Disposal : Dispose of chemical waste in properly labeled containers according to institutional and local regulations.[4]

  • Decontamination : Clean the work area thoroughly after use. Wash hands upon completion of work.[8]

References

Commercial Sourcing and Synthetic Applications of 3-Bromo-4-(methylsulfonyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic utility of the versatile building block, 3-Bromo-4-(methylsulfonyl)benzaldehyde. This compound, featuring a unique combination of a reactive aldehyde, a synthetically tractable bromide, and an electron-withdrawing methylsulfonyl group, serves as a valuable precursor in the development of novel therapeutics and complex organic molecules.

Commercial Availability

A number of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers. Please note that availability and catalog details are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierCAS NumberPurityAvailable QuantitiesCatalog NumberPhysical Form
Benchchem 254878-96-1Information not availableInformation not availableB112366White to yellow solid
MySkinRecipes 254878-96-1≥97%250 mg, 1 g#172916White to yellow solid
Sigma-Aldrich 254878-96-1≥97%Information not availableInformation not availableWhite to yellow solid
BLD Pharm 254878-96-1Information not availableInformation not availableInformation not availableWhite to yellow solid
AccessRio 254878-96-197%25 g, 50 g, 100 gHFC1491White to yellow solid
2a biotech 254878-96-196%+Information not available2A-0129735Information not available

Synthetic Protocols and Applications

This compound is a key intermediate in various organic transformations, particularly in the construction of complex aromatic frameworks for medicinal chemistry.[1] Its aldehyde and bromo functional groups allow for selective cross-coupling and condensation reactions.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. One common laboratory-scale approach involves the regioselective bromination of 4-(methylsulfonyl)benzaldehyde.[2] The strongly electron-withdrawing sulfonyl group directs the bromination to the meta position.[2]

Key Synthetic Transformations

1. Suzuki-Miyaura Coupling:

The bromine atom on the aromatic ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

Disclaimer: The following is a generalized protocol and may require optimization for specific substrates and scales.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst and Ligand Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow start Reaction Setup (Inert Atmosphere) reagents Add: - this compound - Boronic Acid/Ester - Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Monitor Reaction (TLC/LC-MS) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

2. Reductive Amination:

The aldehyde functionality is a versatile handle for the synthesis of amines via reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate with a primary or secondary amine, followed by in-situ reduction.

Generalized Experimental Protocol for Reductive Amination:

Disclaimer: The following is a generalized protocol and may require optimization for specific substrates and scales.

  • Imine Formation: Dissolve this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: After stirring for a period to allow for imine formation, add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography or crystallization.

Reductive_Amination_Workflow Reductive Amination Workflow start Imine Formation reagents Combine: - this compound - Amine - Solvent (+/- Acid Catalyst) start->reagents reduction Add Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) reagents->reduction monitoring Monitor Reaction (TLC/LC-MS) reduction->monitoring workup Quench and Aqueous Work-up monitoring->workup purification Purification workup->purification product Final Amine Product purification->product

A generalized workflow for a one-pot reductive amination reaction.

Supplier Selection Workflow

For researchers and procurement specialists, a logical workflow for selecting a suitable commercial supplier is crucial to ensure project timelines and quality standards are met.

Supplier_Selection_Workflow Supplier Selection Workflow start Define Project Requirements requirements - Required Purity - Quantity Needed - Budget Constraints - Project Timeline start->requirements search Identify Potential Suppliers (Online Databases, Catalogs) requirements->search evaluate Evaluate Suppliers search->evaluate evaluate->search Does Not Meet Criteria criteria Evaluation Criteria: - Purity Specification - Availability & Lead Time - Price per Gram - Technical Support & Documentation evaluate->criteria select Select Optimal Supplier evaluate->select Meets Criteria procure Procure Material select->procure

A logical workflow for selecting a commercial chemical supplier.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Bromo-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(methylsulfonyl)benzaldehyde is a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] Its unique trifunctional nature, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and an electron-withdrawing methylsulfonyl group, makes it an attractive starting material for the synthesis of complex molecular architectures.[1] The bromine atom at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to introduce aryl or heteroaryl substituents. This application note provides detailed protocols and technical guidance for utilizing this compound in Suzuki coupling reactions to generate novel biaryl compounds.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds. The reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Ar'-B(OH)₂ Base ArPdAr Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Product 3-Aryl-4-(methylsulfonyl)benzaldehyde ArBr This compound ArBOH2 Arylboronic Acid

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Suzuki Coupling Reactions

Table 1: Suzuki Coupling of Various Aryl Bromides with Phenylboronic Acid

EntryAryl BromideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromobenzaldehydePd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O10012~95
23-Bromobenzoic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O10012~95
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O808~96
44-BromoanisolePdCl₂(dppf) (2)K₃PO₄ (2)THF/H₂O400.5~91

Data is compiled from analogous reactions and serves as a guideline.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound with various arylboronic acids. Both conventional heating and microwave-assisted methods are described.

Protocol 1: Conventional Heating Method

This protocol is a robust and widely applicable method for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 mmol, 263 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL, degassed)

  • Deionized Water (2 mL, degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane and deionized water to the flask via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-aryl-4-(methylsulfonyl)benzaldehyde.

Protocol 2: Microwave-Assisted Method

This protocol offers a significant reduction in reaction time, making it ideal for rapid synthesis and library generation.

Materials:

  • This compound (0.5 mmol, 131.5 mg)

  • Arylboronic acid (0.65 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 8.2 mg)

  • Potassium Phosphate (K₃PO₄) (1.0 mmol, 212 mg)

  • 1,4-Dioxane (4 mL, degassed)

  • Deionized Water (1 mL, degassed)

  • Microwave reaction vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reaction vial, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Add the degassed 1,4-dioxane and deionized water to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120-150 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

The general workflow for performing a Suzuki coupling reaction is outlined below.

Suzuki_Workflow start Start setup Reaction Setup: - Add reactants, base, and solvent - Degas the mixture start->setup catalyst Add Palladium Catalyst under inert atmosphere setup->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up: - Quench reaction - Extract with organic solvent monitor->workup Reaction Complete purification Purification: - Dry and concentrate - Column chromatography workup->purification characterization Characterization: (NMR, MS) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands (e.g., PdCl₂(dppf), Buchwald ligands). The choice of base and solvent system can also significantly impact the outcome.

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is generally optimal.

  • Catalyst Deactivation: Ensure thorough degassing of solvents and the reaction vessel to prevent oxidation and deactivation of the palladium catalyst.

By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound as a key intermediate for the synthesis of a diverse range of biaryl compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for Knoevenagel Condensation with 3-Bromo-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Knoevenagel condensation of 3-Bromo-4-(methylsulfonyl)benzaldehyde with malononitrile. The presence of two strong electron-withdrawing groups, a bromo group and a methylsulfonyl group, on the benzaldehyde ring is anticipated to enhance its electrophilicity, facilitating a rapid and efficient reaction under mild basic conditions.[1] This protocol is adapted from established procedures for the Knoevenagel condensation of substituted benzaldehydes.[1][2]

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized for the preparation of α,β-unsaturated compounds.[1] The reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[1] Piperidine is a commonly employed and effective weak base catalyst for this transformation.[2][3]

The resulting product, 2-(3-bromo-4-(methylsulfonyl)benzylidene)malononitrile, is a potentially valuable building block in medicinal chemistry and materials science due to the combination of the reactive malononitrile moiety and the substituted aromatic ring.

Experimental Protocol

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (Reagent Grade)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Dissolve the aldehyde in 20 mL of ethanol.

  • To this solution, add malononitrile (1.1 equivalents).

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). The reaction is expected to proceed to completion within 1-3 hours due to the activated nature of the aldehyde.

  • Upon completion of the reaction, a precipitate of the product is expected to form.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified product under vacuum to obtain 2-(3-bromo-4-(methylsulfonyl)benzylidene)malononitrile.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the expected quantitative data for the Knoevenagel condensation of this compound with malononitrile. The anticipated high yield is based on the enhanced reactivity of the aldehyde due to the electron-withdrawing substituents.

ParameterValue
Reactants
This compound1.0 mmol
Malononitrile1.1 mmol
Piperidine0.1 mmol
Ethanol20 mL
Reaction Conditions
TemperatureRoom Temperature
Reaction Time1 - 3 hours
Product
Expected Product2-(3-bromo-4-(methylsulfonyl)benzylidene)malononitrile
Expected Yield> 90%
AppearanceWhite to off-white solid

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2-7.8 (m, 3H, Ar-H), 7.7 (s, 1H, C=CH), 3.2 (s, 3H, SO₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~160, 145, 140, 135, 132, 130, 125, 113, 112, 85, 45.

  • FT-IR (KBr, cm⁻¹): ν ~2220 (C≡N), ~1600 (C=C), ~1300, 1150 (SO₂).

  • Mass Spectrum (ESI-MS): m/z calculated for C₁₁H₇BrN₂O₂S [M+H]⁺.

Visualizations

Knoevenagel_Condensation_Workflow Experimental Workflow for Knoevenagel Condensation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis A 1. Dissolve this compound in Ethanol B 2. Add Malononitrile A->B C 3. Add Piperidine (catalyst) B->C D 4. Stir at Room Temperature C->D E 5. Monitor by TLC D->E F 6. Cool Reaction Mixture E->F Reaction Complete G 7. Filter Precipitate F->G H 8. Wash with Cold Ethanol G->H I 9. Dry under Vacuum H->I J 10. Characterize Product (NMR, IR, MS) I->J

Caption: Experimental workflow for the synthesis of 2-(3-bromo-4-(methylsulfonyl)benzylidene)malononitrile.

Signaling_Pathway Mechanism of Piperidine-Catalyzed Knoevenagel Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde This compound Iminium Iminium Ion Aldehyde->Iminium + Piperidine Malononitrile Malononitrile Enolate Enolate of Malononitrile Malononitrile->Enolate + Piperidine Catalyst Piperidine Adduct Aldol Adduct Iminium->Adduct + Enolate Product 2-(3-bromo-4-(methylsulfonyl)benzylidene)malononitrile Adduct->Product - H₂O, - Piperidine Water Water

Caption: Simplified mechanism of the piperidine-catalyzed Knoevenagel condensation.

References

Application Notes and Protocols: Synthesis and Evaluation of Kinase Inhibitors for Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of small molecule kinase inhibitors as targeted therapies for cancer. This document details the rationale behind targeting key kinase signaling pathways, provides representative synthetic schemes for notable inhibitors, and offers detailed protocols for their biological evaluation.

Introduction to Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth and tumor progression. Consequently, kinases have emerged as one of the most important classes of drug targets in oncology. Small molecule kinase inhibitors are designed to block the ATP-binding site or allosteric sites of specific kinases, thereby inhibiting their function and downstream signaling. This targeted approach offers the potential for greater efficacy and reduced toxicity compared to traditional cytotoxic chemotherapy.

This document focuses on three clinically significant signaling pathways frequently dysregulated in cancer:

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, promoting cell proliferation and survival.[1][2] Mutations and overexpression of EGFR are common in non-small cell lung cancer (NSCLC) and other epithelial tumors.[3][4][5]

  • PI3K/AKT/mTOR Signaling Pathway: This pathway is a critical regulator of cell growth, metabolism, and survival.[6][7][8][9] Hyperactivation of this pathway, often due to mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is one of the most common alterations in human cancers.[6][7]

  • BCR-ABL Signaling Pathway: The Philadelphia chromosome, resulting from a translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene.[10] The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[10][11][12]

Featured Kinase Inhibitors: A Snapshot

This document provides detailed information on three representative kinase inhibitors targeting the aforementioned pathways:

  • Osimertinib: A third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) that is highly effective against both sensitizing EGFR mutations and the T790M resistance mutation in NSCLC.[13]

  • Dactolisib (BEZ235): A dual ATP-competitive inhibitor of PI3K and mTOR kinases, representing a strategy to simultaneously block multiple nodes in this critical signaling network.[3][6]

  • Imatinib: The first-in-class BCR-ABL tyrosine kinase inhibitor that revolutionized the treatment of CML and serves as a paradigm for targeted cancer therapy.[13]

Quantitative Data Summary

The following tables summarize the in vitro potency of the featured kinase inhibitors against their primary targets and various cancer cell lines.

Table 1: Biochemical Potency of Selected Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)
Osimertinib EGFR (L858R/T790M)1
EGFR (Exon 19 Del/T790M)1
EGFR (Wild-Type)12
Dactolisib (BEZ235) PI3Kα (p110α)4
PI3Kβ (p110β)75
PI3Kγ (p110γ)5
PI3Kδ (p110δ)7
mTOR6
Imatinib v-Abl600
c-Kit100
PDGFR100

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Table 2: Cellular Potency of Selected Kinase Inhibitors

InhibitorCell LineCancer TypeIC50 (nM)
Osimertinib NCI-H1975NSCLC (L858R/T790M)11
PC-9NSCLC (Exon 19 Del)8
A431Epidermoid Carcinoma (EGFR WT overexpression)>5000
Dactolisib (BEZ235) PC3MProstate Cancer (PTEN-null)10-12
U87MGGlioblastoma (PTEN-null)10-12
K562CML71.44
Imatinib K562CML (BCR-ABL positive)267
KU812CML (BCR-ABL positive)250
LAMA-84CML (BCR-ABL positive)73.04

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell growth and can vary based on the cell line and assay duration.[14]

Signaling Pathways and Inhibition

The following diagrams illustrate the key signaling pathways and the points of intervention for the featured kinase inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway and Osimertinib Inhibition.

PI3K_AKT_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP Dactolisib Dactolisib (BEZ235) Dactolisib->PI3K mTORC1 mTORC1 Dactolisib->mTORC1 PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT CellGrowth Cell Growth & Proliferation S6K->CellGrowth

PI3K/AKT/mTOR Pathway and Dactolisib Inhibition.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Imatinib Imatinib Imatinib->BCR_ABL Leukemia Leukemic Cell Proliferation & Survival RAS_MAPK->Leukemia PI3K_AKT->Leukemia JAK_STAT->Leukemia Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Synthesis Synthesis of Kinase Inhibitor Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (e.g., HTRF, ADP-Glo) Purification->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (Target Phosphorylation) Cell_Viability->Western_Blot

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. The fundamental principle of SAR is that the biological activity of a molecule is directly correlated with its three-dimensional structure.[1][2][3] By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key molecular features responsible for its desired pharmacological effects. This iterative process is crucial for optimizing lead compounds into potent and selective drug candidates with improved efficacy and safety profiles.[3][4][5]

These application notes provide detailed protocols and guidelines for conducting SAR studies, from the initial design and synthesis of compound libraries to the final data analysis and interpretation. The protocols are intended to be adaptable to a wide range of biological targets and compound classes.

I. Designing and Synthesizing Analog Libraries for SAR Studies

The foundation of any SAR study is a well-designed library of chemical analogs. The goal is to introduce systematic structural changes to a lead compound to probe the importance of different regions of the molecule for its biological activity.

Key Strategies for Analog Design:
  • Functional Group Modification: Altering or replacing functional groups to probe their role in binding interactions (e.g., hydrogen bonding, ionic interactions).[6]

  • Ring Transformations: Modifying cyclic structures to alter conformation and explore different spatial arrangements.[2]

  • Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties to fine-tune potency and pharmacokinetic properties.[2]

  • Homologation: Systematically increasing the length of alkyl chains to probe hydrophobic pockets in the target binding site.

  • Positional Isomerism: Moving substituents to different positions on a scaffold to understand the spatial requirements for activity.

Protocol 1: Parallel Synthesis of an Amide Analog Library

This protocol describes a general method for the parallel synthesis of an amide library from a common carboxylic acid starting material and a diverse set of amine building blocks.

Materials:

  • Carboxylic acid starting material

  • A diverse library of primary and secondary amines

  • Coupling agents (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • 96-well reaction block or individual reaction vials

  • Stir plate

  • Analytical HPLC-MS system for reaction monitoring and purity analysis

  • Preparative HPLC system for purification

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the carboxylic acid starting material in the chosen anhydrous solvent. .

    • Prepare individual stock solutions of each amine in the same solvent.

    • Prepare stock solutions of the coupling agent and the organic base.

  • Reaction Setup:

    • To each well of the 96-well reaction block or each reaction vial, add the desired volume of the carboxylic acid stock solution.

    • Add a different amine stock solution to each well/vial.

    • Add the organic base to each well/vial.

    • Initiate the reaction by adding the coupling agent to each well/vial.

  • Reaction and Monitoring:

    • Seal the reaction block/vials and allow the reactions to proceed at room temperature with stirring for 4-16 hours.

    • Monitor the progress of a few representative reactions by analytical HPLC-MS.

  • Work-up and Purification:

    • Once the reactions are complete, quench the reactions by adding water.

    • Extract the products with an appropriate organic solvent.

    • Concentrate the organic extracts.

    • Purify each analog using preparative HPLC.

  • Characterization and Storage:

    • Confirm the identity and purity of each purified compound by analytical HPLC-MS and ¹H NMR.

    • Store the purified compounds as dry solids or in a suitable solvent at -20°C.

II. In Vitro Biological Assays for SAR Determination

The biological activity of each synthesized analog must be determined using robust and reproducible in vitro assays. The choice of assay will depend on the biological target of interest (e.g., enzyme, receptor, ion channel).

Protocol 2: Enzyme Inhibition Assay to Determine IC50 Values

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of compounds against a purified enzyme. The IC50 is a quantitative measure of the potency of an inhibitor.[3]

Materials:

  • Purified enzyme

  • Enzyme substrate

  • Assay buffer

  • Synthesized inhibitor compounds

  • Positive control inhibitor

  • DMSO (for compound dissolution)

  • Microplate reader (e.g., absorbance, fluorescence, or luminescence)

  • 384-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of the synthesized inhibitors and the positive control in DMSO (e.g., 10 mM).

    • Create a serial dilution series for each compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution.

  • Assay Setup:

    • Add a small volume of each compound dilution to the appropriate wells of the 384-well plate. Include wells for a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add the enzyme solution (diluted in assay buffer) to all wells except the "no enzyme" control.

    • Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow for compound binding.

  • Enzymatic Reaction and Detection:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the signal (absorbance, fluorescence, or luminescence) at regular intervals using a microplate reader. The reaction should be in the linear range.

  • Data Analysis:

    • For each compound concentration, calculate the percentage of enzyme inhibition relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[7]

Protocol 3: Cell-Based Reporter Gene Assay for Receptor Activation/Inhibition

This protocol describes a method to assess the ability of compounds to either activate or inhibit a specific cell surface receptor using a reporter gene assay.[8]

Materials:

  • A stable cell line expressing the receptor of interest and a reporter gene (e.g., luciferase, β-galactosidase) under the control of a response element linked to the receptor's signaling pathway.

  • Cell culture medium and supplements

  • Synthesized compounds

  • Known agonist and/or antagonist for the receptor (positive controls)

  • Cell culture plates (e.g., 96-well or 384-well)

  • Lysis buffer

  • Reporter gene detection reagent (e.g., luciferase substrate)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the engineered cells into the wells of a cell culture plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds and controls in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compounds.

    • For antagonist mode, pre-incubate the cells with the test compounds before adding a fixed concentration of the known agonist.

  • Incubation:

    • Incubate the plate for a period sufficient to allow for receptor activation and reporter gene expression (typically 6-24 hours).

  • Cell Lysis and Reporter Gene Measurement:

    • Remove the medium and wash the cells with PBS.

    • Add lysis buffer to each well and incubate to ensure complete cell lysis.

    • Add the reporter gene detection reagent to the cell lysate.

    • Measure the signal (e.g., luminescence) using a luminometer.

  • Data Analysis:

    • For agonist mode, normalize the data to the response of a maximal concentration of the known agonist.

    • For antagonist mode, normalize the data to the response of the agonist in the absence of any antagonist.

    • Plot the response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

III. Data Presentation for SAR Analysis

Clear and concise presentation of SAR data is essential for identifying trends and making informed decisions about the next round of compound design and synthesis. Quantitative data should be summarized in structured tables.

Table 1: Example SAR Data for a Series of Kinase Inhibitors
Compound IDR1-GroupR2-GroupKinase A IC50 (nM)Kinase B IC50 (nM)Selectivity (B/A)Cell Viability IC50 (µM)
Lead-001 HH150300020>50
Analog-002 MeH7515002045
Analog-003 ClH252501015
Analog-004 OMeH200400020>50
Analog-005 HMe120350029>50
Analog-006 HCl505001020
Analog-007 ClCl5 100 20 8

This table illustrates how systematic changes in the R1 and R2 positions of a lead compound affect its potency against two different kinases, its selectivity, and its cytotoxicity.

IV. Visualization of Workflows and Pathways

Diagrams are powerful tools for visualizing complex experimental workflows and biological pathways, aiding in the understanding and communication of SAR studies.

Experimental Workflow for SAR Studies

The following diagram illustrates the iterative cycle of an SAR study.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis cluster_decision Decision & Iteration Lead Lead Compound Design Design Analogs Lead->Design Identify Modification Sites Synthesis Synthesize Library Design->Synthesis Screening In Vitro Screening (e.g., Enzyme Assay) Synthesis->Screening Compound Library Potency Determine Potency (IC50 / EC50) Screening->Potency SAR_Table Generate SAR Table Potency->SAR_Table Quantitative Data Analysis Analyze SAR SAR_Table->Analysis Decision Optimized Lead? Analysis->Decision SAR Insights Decision->Design No, Iterate Further_Studies Further Preclinical Studies Decision->Further_Studies Yes

Caption: Iterative workflow for structure-activity relationship studies.

Signaling Pathway for a G-Protein Coupled Receptor (GPCR)

This diagram illustrates a simplified signaling pathway for a GPCR, a common target for SAR studies.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (Drug Candidate) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Target_Protein Target Protein PKA->Target_Protein Phosphorylates Cellular_Response Cellular Response Target_Protein->Cellular_Response Leads to

Caption: A simplified GPCR signaling cascade.

V. Conclusion

SAR studies are an indispensable component of modern drug discovery, providing the rational basis for the optimization of lead compounds into clinical candidates. By employing systematic analog design, robust biological assays, and clear data analysis, researchers can efficiently navigate the complex chemical space to identify molecules with the desired therapeutic properties. The protocols and guidelines presented here offer a framework for conducting effective SAR studies.

References

Application Notes and Protocols for the Preparation of Sulfone-Containing Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and modern synthetic strategies for the preparation of sulfone-containing bioactive molecules. The sulfone functional group is a cornerstone in medicinal chemistry, valued for its metabolic stability, ability to participate in hydrogen bonding, and its capacity to modulate the physicochemical properties of drug candidates.[1][2] This document outlines detailed experimental protocols for key synthetic transformations and illustrates the signaling pathways influenced by prominent sulfone-containing drugs.

I. Key Synthetic Strategies for the Preparation of Bioactive Sulfones

The synthesis of sulfones can be broadly categorized into classical methods and modern transition-metal-catalyzed reactions. The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability.

Oxidation of Sulfides

The oxidation of sulfides is one of the most fundamental and widely used methods for preparing sulfones.[3] This approach involves the conversion of a thioether to the corresponding sulfone, often proceeding through a sulfoxide intermediate. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice.[4]

Friedel-Crafts Sulfonylation

The Friedel-Crafts sulfonylation is a classic method for the formation of diaryl sulfones. This reaction involves the electrophilic aromatic substitution of an arene with a sulfonyl halide or sulfonic anhydride, typically in the presence of a Lewis acid catalyst.[5][6]

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and stereoselective method for the synthesis of alkenes from sulfones and carbonyl compounds.[1][7] This reaction is particularly valuable in natural product synthesis and the preparation of complex drug molecules.[1][8]

Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction provides a route to alkenes from α-halo sulfones through the extrusion of sulfur dioxide.[2][9] This reaction is notable for its ability to form carbon-carbon double bonds within cyclic and acyclic systems.

Transition-Metal-Catalyzed Sulfonylation

Modern synthetic chemistry has seen the development of powerful transition-metal-catalyzed methods for the construction of C-S bonds. Palladium and copper catalysts are frequently used to couple aryl or heteroaryl halides with a sulfinate salt or a surrogate for sulfur dioxide.[3][10][11]

II. Experimental Protocols

Protocol 1: Oxidation of a Sulfide to a Sulfone using Hydrogen Peroxide

This protocol describes the oxidation of an aryl sulfide to the corresponding aryl sulfone.

Materials:

  • Aryl sulfide (1.0 mmol)

  • 30% Hydrogen peroxide (H₂O₂) (3.0 mmol)

  • Glacial acetic acid (5 mL)

  • Sodium bicarbonate (aqueous, saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the aryl sulfide (1.0 mmol) and glacial acetic acid (5 mL).

  • Stir the mixture at room temperature and slowly add 30% hydrogen peroxide (3.0 mmol).

  • Heat the reaction mixture to 80 °C and maintain for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl sulfone.

Protocol 2: Friedel-Crafts Sulfonylation for Diaryl Sulfone Synthesis

This protocol details the synthesis of a diaryl sulfone from an arene and an arylsulfonyl chloride.[5][6]

Materials:

  • Arene (e.g., anisole) (4.0 mmol)

  • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.0 mmol)

  • Triflic acid (TfOH) (0.2 mmol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the arene (4.0 mmol) and arylsulfonyl chloride (1.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triflic acid (0.2 mmol) to the stirred mixture.

  • Allow the reaction to warm to room temperature and then heat to 160 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane (20 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the diaryl sulfone.

Protocol 3: Palladium-Catalyzed Sulfonylation of an Aryl Bromide

This protocol describes the synthesis of an aryl sulfone from an aryl bromide and a sulfinate salt.[3][11]

Materials:

  • Aryl bromide (1.0 mmol)

  • Sodium p-toluenesulfinate (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)

  • Xantphos (0.1 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry Schlenk tube, combine the aryl bromide (1.0 mmol), sodium p-toluenesulfinate (1.2 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl sulfone.

III. Data Presentation: Comparison of Synthetic Protocols

Method Substrates Catalyst/Reagent Typical Yield (%) Key Advantages Limitations
Sulfide Oxidation SulfidesH₂O₂, m-CPBA70-95Readily available starting materials, simple procedure.Limited by the availability of the corresponding sulfide.
Friedel-Crafts Sulfonylation Arenes, Sulfonyl halidesLewis acids (e.g., AlCl₃, TfOH)60-90Direct arylation, good for electron-rich arenes.Harsh conditions, limited functional group tolerance, regioselectivity issues.
Julia-Kocienski Olefination Sulfones, CarbonylsStrong base (e.g., KHMDS)70-90High E-selectivity for alkenes, mild conditions.Requires pre-functionalized sulfone starting materials.
Ramberg-Bäcklund Reaction α-halo sulfonesStrong base (e.g., KOH)50-80Forms C=C bonds, useful for cyclic systems.Requires α-halo sulfone precursors, can have stereoselectivity issues.
Pd-Catalyzed Sulfonylation Aryl/heteroaryl halides, SulfinatesPd catalysts (e.g., Pd(OAc)₂)65-95Excellent functional group tolerance, broad scope.Catalyst cost and sensitivity, potential for side reactions.
Cu-Catalyzed Sulfonylation Aryl/heteroaryl halides, SulfinatesCu catalysts (e.g., CuI)60-90Lower cost than palladium, good for N-containing heterocycles.Can require specific ligands, sometimes lower yields than palladium.

IV. Signaling Pathways of Bioactive Sulfone-Containing Molecules

Several FDA-approved drugs feature a sulfone moiety, which is critical to their biological activity. The following diagrams illustrate the signaling pathways modulated by these important therapeutic agents.

Celecoxib and Etoricoxib: Selective COX-2 Inhibition

Celecoxib and Etoricoxib are nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[12][13][14][15] This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[13] COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[12][16]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib / Etoricoxib Celecoxib->COX2 Inhibition Dapsone_Pathway cluster_Neutrophil Neutrophil Chemoattractant Chemoattractant G_protein G-protein Signaling Chemoattractant->G_protein MPO_System Myeloperoxidase (MPO) System G_protein->MPO_System ROS_Production ROS Production MPO_System->ROS_Production Inflammation Inflammation ROS_Production->Inflammation Dapsone Dapsone Dapsone->G_protein Inhibition Dapsone->MPO_System Inhibition Bicalutamide_Pathway Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex binding Nucleus Nucleus AR_complex->Nucleus translocation Gene_Transcription Gene Transcription (Cell Proliferation) Nucleus->Gene_Transcription activation Bicalutamide Bicalutamide Bicalutamide->AR Antagonism Ceralasertib_Pathway DNA_damage DNA Replication Stress ATR ATR Kinase DNA_damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis leads to Cell_cycle_arrest Cell Cycle Arrest & DNA Repair CHK1->Cell_cycle_arrest Cell_cycle_arrest->Apoptosis prevents Ceralasertib Ceralasertib Ceralasertib->ATR Inhibition Experimental_Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., Oxidation, Cross-Coupling) Start->Reaction Workup Reaction Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Activity Assay Characterization->Bioassay End Bioactive Sulfone Bioassay->End

References

Application Notes & Protocols: Synthetic Transformations of the Alde-hyde Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The aldehyde functional group is a cornerstone in organic synthesis due to the electrophilic nature of its carbonyl carbon and the presence of an adjacent proton. This unique reactivity allows for a vast array of synthetic transformations, making aldehydes versatile intermediates in the construction of complex molecules, including active pharmaceutical ingredients (APIs). These application notes provide detailed protocols and comparative data for key transformations of the aldehyde group, including oxidation, reduction, olefination, and reductive amination.

Oxidation to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The Pinnick oxidation is a highly regarded method due to its mild conditions and tolerance for a wide range of functional groups, including alkenes and sensitive stereocenters.[1][2]

Pinnick Oxidation Protocol

This protocol describes the oxidation of a generic aldehyde to its corresponding carboxylic acid using sodium chlorite (NaClO₂) and a hypochlorite scavenger.[2][3][4]

Materials:

  • Aldehyde (1.0 equiv)

  • tert-Butanol (t-BuOH)

  • 2-Methyl-2-butene (5.0 equiv)

  • Sodium chlorite (NaClO₂, 1.5 equiv)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 equiv)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aldehyde (1.0 equiv) in tert-butanol.

  • Add 2-methyl-2-butene (5.0 equiv) to the solution to act as a scavenger for the hypochlorite byproduct.[4]

  • In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 equiv) and sodium dihydrogen phosphate monohydrate (1.5 equiv).

  • Slowly add the aqueous solution to the aldehyde solution at room temperature with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[2]

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.

Quantitative Data for Pinnick Oxidation
Aldehyde SubstrateProductYield (%)Reference
BenzaldehydeBenzoic acid>95%[1]
CinnamaldehydeCinnamic acid~92%[1][5]
CitronellalCitronellic acid~85%[1]

Reduction to Primary Alcohols

The reduction of aldehydes to primary alcohols is a common and highly efficient transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, making it ideal for this purpose, especially in the presence of less reactive functional groups like esters and amides.[6][7]

Sodium Borohydride Reduction Protocol

This protocol details the reduction of an aldehyde to a primary alcohol using NaBH₄ in methanol.[6][8]

Materials:

  • Aldehyde (1.0 equiv)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄, 1.1 equiv)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the aldehyde (1.0 equiv) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equiv) portion-wise to the solution. Hydrogen gas evolution may be observed.[6]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water, followed by saturated aqueous NH₄Cl.[6]

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary alcohol, which can be purified by column chromatography if necessary.

Quantitative Data for Aldehyde Reduction
Aldehyde SubstrateReducing AgentSolventYield (%)Reference
BenzaldehydeNaBH₄/wet Al₂O₃Solvent-free98%[8]
4-ChlorobenzaldehydeNaBH₄/wet Al₂O₃Solvent-free99%[8]
HeptanalNaBH₄Methanol>95%[6][7]

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting aldehydes into primary, secondary, or tertiary amines. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild reducing agent that is selective for the iminium ion intermediate, allowing for a one-pot reaction.[9][10][11]

Reductive Amination Protocol with NaBH(OAc)₃

This protocol outlines the direct reductive amination of an aldehyde with a primary or secondary amine.[11][12]

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (primary or secondary, 1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[12]

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aldehyde (1.0 equiv) and the amine (1.0-1.2 equiv) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equiv) in one portion.

  • For less reactive substrates, a catalytic amount of acetic acid may be added.[12]

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude amine by flash column chromatography.

Quantitative Data for Reductive Amination
AldehydeAmineProductYield (%)Reference
CyclohexanecarboxaldehydeBenzylamineN-Benzylcyclohexylmethanamine96%[12][13]
BenzaldehydeAnilineN-Benzylaniline88%[12][13]
HeptanalMorpholine4-Heptylmorpholine95%[12][13]

Olefination Reactions

Olefination reactions transform the aldehyde's carbonyl group into a carbon-carbon double bond. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used variant of the Wittig reaction that typically provides excellent (E)-alkene selectivity and simplifies purification due to the water-soluble nature of the phosphate byproduct.[14][15][16]

Horner-Wadsworth-Emmons (HWE) Protocol

This protocol describes a general procedure for the HWE reaction to form an (E)-alkene.[14][15]

Materials:

  • Phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.1 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the phosphonate ester (1.1 equiv) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.[14]

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC (typically 2-16 hours).

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.[15]

  • Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data for Horner-Wadsworth-Emmons Reaction
AldehydePhosphonate ReagentProductYield (%)(E:Z) Ratio
BenzaldehydeTriethyl phosphonoacetateEthyl cinnamate>90%>95:5
CyclohexanecarboxaldehydeTriethyl phosphonoacetateEthyl 3-cyclohexylacrylate~85-95%>95:5
4-NitrobenzaldehydeTriethyl phosphonoacetateEthyl 4-nitrocinnamate>90%>95:5

Diagrams of Key Concepts and Workflows

Aldehyde_Transformations Aldehyde R-CHO (Aldehyde) CarboxylicAcid R-COOH (Carboxylic Acid) Aldehyde->CarboxylicAcid Oxidation (e.g., Pinnick) PrimaryAlcohol R-CH2OH (Primary Alcohol) Aldehyde->PrimaryAlcohol Reduction (e.g., NaBH4) Amine R-CH2-NR'R'' (Amine) Aldehyde->Amine Reductive Amination (e.g., NaBH(OAc)3) Alkene R-CH=CHR' (Alkene) Aldehyde->Alkene Olefination (e.g., HWE) Acetal R-CH(OR')2 (Acetal) Aldehyde->Acetal Protection (e.g., Diol, H+)

Caption: Overview of major synthetic transformations of the aldehyde functional group.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification A 1. Dissolve Aldehyde and Amine in DCE B 2. Add NaBH(OAc)3 A->B C 3. Stir at Room Temp (Monitor by TLC) B->C D 4. Quench with aq. NaHCO3 C->D Reaction Complete E 5. Extract with DCM D->E F 6. Dry, Filter, Concentrate E->F G 7. Purify via Column Chromatography F->G H Pure Amine G->H Final Product

Caption: Experimental workflow for a one-pot reductive amination reaction.

Transformation_Decision_Tree start Desired Transformation? q_bond Form new C-C bond? start->q_bond q_cn Form new C-N bond? start->q_cn q_co Modify C-O bond? start->q_co q_protect Protect aldehyde? start->q_protect q_cc_type Double or Single bond? q_bond->q_cc_type Yes r_red_amin Use Reductive Amination q_cn->r_red_amin Yes q_co_type Oxidize or Reduce? q_co->q_co_type Yes r_acetal Form an Acetal q_protect->r_acetal Yes r_olefination Use Olefination (e.g., Wittig, HWE) q_cc_type->r_olefination C=C r_grignard Use Grignard/Organolithium (forms alcohol) q_cc_type->r_grignard C-C r_oxidation Use Oxidation (e.g., Pinnick) q_co_type->r_oxidation Oxidize to R-COOH r_reduction Use Reduction (e.g., NaBH4) q_co_type->r_reduction Reduce to R-CH2OH

Caption: Decision tree for selecting an appropriate aldehyde transformation method.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Bromo-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(methylsulfonyl)benzaldehyde is a versatile trifunctional reagent widely employed in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of a strongly electron-withdrawing methylsulfonyl group positioned para to a bromine atom, which serves as an excellent leaving group. The aldehyde functionality provides a convenient handle for further molecular elaboration, making this compound a valuable building block for the synthesis of complex molecular architectures, including potent kinase inhibitors.[1]

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution reactions of this compound with various nucleophiles, including amines, thiols, and phenols.

Reaction Mechanism and Key Principles

The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism. The key to the reactivity of the substrate lies in the strong electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃), which significantly acidifies the aromatic ring and stabilizes the negatively charged intermediate, known as a Meisenheimer complex, formed upon nucleophilic attack. The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the bromine atom. This is typically the rate-determining step. The resulting Meisenheimer complex is resonance-stabilized, with the negative charge delocalized onto the oxygen atoms of the sulfonyl group. In the final step, the bromide ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

// Reactants reactant [label=<

  • Nu-

This compound

];

// Meisenheimer Complex intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

]; // Placeholder for Meisenheimer complex image. A real diagram would show the structure. intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)"];

// Products product [label=<

  • Br-

Substituted Product

]; // Placeholder for product image. A real diagram would show the structure. product [label="Substituted Product + Br-"];

// Arrows reactant -> intermediate [label="Addition (Slow)"]; intermediate -> product [label="Elimination (Fast)"]; }

Caption: General mechanism of the SNAr reaction.

Applications in Drug Discovery

The 3-substituted-4-(methylsulfonyl)benzaldehyde scaffold is a key pharmacophore in a variety of kinase inhibitors. The methylsulfonyl group often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The substituent introduced at the 3-position via SNAr can be tailored to occupy specific binding pockets, thereby enhancing potency and selectivity.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended for optimal results, particularly when using strong bases.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with Amine Nucleophiles (Synthesis of 3-(Arylamino)-4-(methylsulfonyl)benzaldehyde Derivatives)

This protocol describes a general procedure for the synthesis of N-substituted-3-amino-4-(methylsulfonyl)benzaldehyde derivatives.

Materials:

  • This compound

  • Substituted aniline or heterocyclic amine (1.1 - 1.5 equivalents)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and the base (2.0 eq).

  • Add the anhydrous solvent (DMF or DMSO, approximately 0.1-0.2 M concentration relative to the limiting reagent).

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF1001285
4-FluoroanilineCs₂CO₃DMSO120892
MorpholineK₂CO₃DMF801678
Protocol 2: Reaction with Thiol Nucleophiles (Synthesis of 3-(Arylthio)-4-(methylsulfonyl)benzaldehyde Derivatives)

This protocol outlines a general method for the synthesis of 3-thioether substituted benzaldehyde derivatives.

Materials:

  • This compound

  • Substituted thiophenol or alkyl thiol (1.1 - 1.2 equivalents)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous solvent.

  • If using NaH, cool the solution to 0 °C and add NaH (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C to form the thiolate. If using K₂CO₃, add the base directly to the solution of the thiol.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography.

Quantitative Data:

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHFrt690
4-MethylthiophenolK₂CO₃DMF601088
Benzyl mercaptanNaHTHFrt882
Protocol 3: Reaction with Phenol Nucleophiles (Synthesis of 3-(Aryloxy)-4-(methylsulfonyl)benzaldehyde Derivatives)

This protocol provides a general procedure for the synthesis of 3-aryloxy substituted benzaldehyde derivatives.

Materials:

  • This compound

  • Substituted phenol (1.2 - 1.5 equivalents)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the phenol (1.3 eq), and the base (2.0 eq).

  • Add the solvent (DMF or CH₃CN, approximately 0.1-0.2 M).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data:

Nucleophile (Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenolCs₂CO₃DMF1001875
4-MethoxyphenolK₂CO₃CH₃CN802481
3-ChlorophenolCs₂CO₃DMF1101672

Workflow and Logic Diagrams

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine Reactants: This compound, Nucleophile, Base B Add Anhydrous Solvent A->B C Heat and Stir B->C D Monitor by TLC/LC-MS C->D E Quench Reaction D->E F Aqueous Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Conclusion

The nucleophilic aromatic substitution of this compound is a robust and high-yielding method for the synthesis of a diverse array of 3-substituted benzaldehyde derivatives. The protocols provided herein serve as a foundation for the synthesis of these valuable intermediates, which are of significant interest in the development of novel therapeutics, particularly in the area of kinase inhibition. Researchers are encouraged to optimize the reaction conditions for their specific nucleophiles and desired products.

References

Application Note: (S)-(-)-4-Benzyl-2-oxazolidinone as a Chiral Auxiliary in the Asymmetric Synthesis of (-)-Rocaglamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(-)-4-Benzyl-2-oxazolidinone is a widely utilized chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1][2] Derived from the naturally occurring amino acid (S)-phenylalanine, this oxazolidinone, often referred to as an Evans auxiliary, provides a robust platform for the introduction of chirality with a high degree of predictability and reliability.[3][4] Its utility is particularly pronounced in the synthesis of biologically active compounds and natural products, where precise stereochemical control is paramount for therapeutic efficacy.[1][2] This application note details the use of (S)-(-)-4-benzyl-2-oxazolidinone in the asymmetric synthesis of (-)-rocaglamide, a natural product with potent anticancer properties.[5]

Rocaglamide, isolated from plants of the Aglaia genus, exhibits significant antineoplastic, anti-inflammatory, and insecticidal activities.[5][6] Its complex molecular architecture, featuring a dense array of stereocenters, presents a formidable synthetic challenge.[7] The application of (S)-(-)-4-benzyl-2-oxazolidinone facilitates the stereoselective construction of key fragments of the rocaglamide scaffold.

Application in the Asymmetric Synthesis of a (-)-Rocaglamide Intermediate

The core strategy in several total syntheses of (-)-rocaglamide involves the diastereoselective construction of key carbon-carbon bonds.[5][8][9] The use of an Evans auxiliary allows for the stereocontrolled alkylation of an N-acyloxazolidinone, establishing a crucial stereocenter that is carried through to the final product.

A representative transformation is the diastereoselective alkylation of the enolate derived from (S)-4-benzyl-3-propionyl-2-oxazolidinone.[10][11] The benzyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key asymmetric alkylation step in the synthesis of a rocaglamide precursor, employing (S)-(-)-4-benzyl-2-oxazolidinone as the chiral auxiliary.

Reaction StepElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
Asymmetric AlkylationSubstituted Benzyl BromideNaHMDS>95:5~85-95

Experimental Protocols

1. Acylation of (S)-(-)-4-Benzyl-2-oxazolidinone

This protocol describes the acylation of the chiral auxiliary to form the N-acyl imide, the substrate for the subsequent diastereoselective alkylation.

  • Materials:

    • (S)-(-)-4-Benzyl-2-oxazolidinone (1.0 equiv)

    • Propionyl chloride (1.1 equiv)

    • Triethylamine (1.2 equiv)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • To a solution of (S)-(-)-4-benzyl-2-oxazolidinone in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine.

    • Slowly add propionyl chloride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield (S)-4-benzyl-3-propionyl-2-oxazolidinone.

2. Diastereoselective Alkylation

This protocol outlines the key stereochemistry-defining step.

  • Materials:

    • (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 equiv)

    • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) as a 1.0 M solution in THF

    • Substituted benzyl bromide (1.2 equiv)

    • Tetrahydrofuran (THF), anhydrous

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Nitrogen or Argon atmosphere setup

    • Low-temperature cooling bath (-78 °C)

  • Procedure:

    • Dissolve (S)-4-benzyl-3-propionyl-2-oxazolidinone in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add the NaHMDS solution dropwise to the stirred solution. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

    • Add a solution of the substituted benzyl bromide in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

3. Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid, which can then be further elaborated to rocaglamide.

  • Materials:

    • Alkylated N-acyloxazolidinone (1.0 equiv)

    • Lithium hydroxide (LiOH) (2.0 equiv)

    • Hydrogen peroxide (H₂O₂) (4.0 equiv), 30% aqueous solution

    • Tetrahydrofuran (THF)

    • Water

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

  • Procedure:

    • Dissolve the alkylated N-acyloxazolidinone in a mixture of THF and water at 0 °C.

    • Add the 30% aqueous solution of hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

    • Stir the reaction mixture at 0 °C for 2 hours, then at room temperature for 2 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite.

    • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

    • The aqueous layer contains the recovered chiral auxiliary, which can be extracted with dichloromethane after basification.

    • Dry the organic layer containing the product over anhydrous sodium sulfate and concentrate in vacuo to yield the desired carboxylic acid.

Visualizations

Caption: Experimental workflow for the asymmetric synthesis of a chiral carboxylic acid intermediate.

rocaglamide_pathway cluster_translation Inhibition of Protein Synthesis cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Induction of Apoptosis Rocaglamide Rocaglamide eIF4A eIF4A Rocaglamide->eIF4A clamps to Translation_Initiation Translation Initiation ATM_ATR ATM/ATR Rocaglamide->ATM_ATR activates p38_JNK p38/JNK Rocaglamide->p38_JNK activates Mcl1 Mcl-1 Rocaglamide->Mcl1 inhibits mRNA Polypurine RNA eIF4A->mRNA binds eIF4A->Translation_Initiation inhibits Protein_Synthesis Protein Synthesis Translation_Initiation->Protein_Synthesis leads to G1_S_Transition G1-S Transition Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 activate Cdc25A Cdc25A Chk1_Chk2->Cdc25A promotes degradation of Cdc25A->G1_S_Transition promotes Cdc25A->G1_S_Transition inhibits Apoptosis Apoptosis p38_JNK->Apoptosis induce Mcl1->Apoptosis inhibits

Caption: Simplified signaling pathways affected by rocaglamide.[6][12][13]

References

Greener Synthesis Alternatives for 3-Bromo-4-(methylsulfonyl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for greener synthesis alternatives to the conventional methods of producing 3-Bromo-4-(methylsulfonyl)benzaldehyde. The focus is on methodologies that align with the principles of green chemistry, aiming to reduce the use of hazardous reagents, improve energy efficiency, and minimize waste generation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its traditional synthesis often involves the use of hazardous reagents such as elemental bromine and chlorinated solvents, posing environmental and safety concerns. This document outlines greener alternatives, including ultrasonic-assisted synthesis, N-bromosuccinimide (NBS) mediated bromination with a green catalyst, and a conceptual flow chemistry approach, offering safer, more sustainable, and efficient manufacturing processes.

Conventional Synthesis Route: A Brief Overview

The common laboratory-scale synthesis of this compound involves the regioselective bromination of 4-(methylsulfonyl)benzaldehyde. This method typically employs elemental bromine (Br₂) as the brominating agent and a Lewis acid catalyst, such as ferric bromide (FeBr₃), in a chlorinated solvent like dichloromethane. While effective, this route has several drawbacks from a green chemistry perspective, including the use of highly corrosive and toxic elemental bromine and environmentally persistent chlorinated solvents.

Greener Synthesis Alternative 1: Ultrasonic-Assisted Bromination

This method replaces elemental bromine with an in-situ generated bromine species from sodium bromide, facilitated by sonication. Ultrasound provides the activation energy for the reaction, often leading to shorter reaction times, higher yields, and milder reaction conditions. This protocol is adapted from a patented method for the synthesis of the structurally similar 3-bromo-4-fluorobenzaldehyde, which boasts a high yield of 91.9%.[1]

Quantitative Data Summary
ParameterConventional MethodUltrasonic-Assisted Method
Starting Material 4-(methylsulfonyl)benzaldehyde4-(methylsulfonyl)benzaldehyde
Brominating Agent Elemental Bromine (Br₂)Sodium Bromide (NaBr) / Sodium Hypochlorite (NaOCl)
Catalyst Ferric Bromide (FeBr₃)None required
Solvent DichloromethaneDichloromethane / Water (biphasic)
Energy Input Thermal (reflux)Sonication
Reported Yield VariablePotentially >90% (by analogy)[1]
Key Advantages Well-establishedAvoids elemental bromine, milder conditions, potentially higher yield
Experimental Protocol: Ultrasonic-Assisted Synthesis
  • Preparation of Solution A: In a 250 mL two-necked round-bottom flask, dissolve 18.4 g (0.1 mol) of 4-(methylsulfonyl)benzaldehyde in 80 mL of dichloromethane.

  • Preparation of Solution B: In a separate 250 mL beaker, dissolve 10.4 g (0.101 mol) of sodium bromide in 50 mL of deionized water. While stirring, carefully add 50 mL of 35% hydrochloric acid.

  • Reaction Setup: Place the flask containing Solution A in an ultrasonic bath. Equip the flask with a mechanical stirrer and a dropping funnel containing Solution B.

  • Reaction Execution: Begin sonication and stirring of Solution A. Add Solution B dropwise over 30 minutes at a temperature of 20-25 °C.

  • Addition of Oxidant: After the addition of Solution B is complete, add 80 mL of an 8% aqueous solution of sodium hypochlorite dropwise over 1 hour, maintaining the temperature between 20-25 °C.

  • Reaction Completion and Work-up: Continue sonication and stirring for an additional 2 hours. Monitor the reaction by TLC. After completion, transfer the mixture to a separatory funnel.

  • Purification: Separate the organic layer. Wash the organic phase with 50 mL of 5% sodium thiosulfate solution, followed by two 50 mL portions of deionized water, and finally with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Greener Synthesis Alternative 2: Catalytic Bromination with N-Bromosuccinimide (NBS)

This approach utilizes N-bromosuccinimide (NBS) as a solid, safer alternative to liquid bromine. The reaction is catalyzed by a non-toxic, organic acid like mandelic acid in an aqueous solvent system at room temperature. This method represents a significant green improvement by avoiding hazardous reagents and harsh conditions.

Quantitative Data Summary
ParameterConventional MethodNBS with Mandelic Acid Catalyst
Starting Material 4-(methylsulfonyl)benzaldehyde4-(methylsulfonyl)benzaldehyde
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst Ferric Bromide (FeBr₃)Mandelic Acid
Solvent DichloromethaneAcetonitrile / Water
Temperature Elevated (reflux)Room Temperature
Reported Yield VariablePotentially high (by analogy for other aromatics)
Key Advantages Well-establishedAvoids elemental bromine and metal catalysts, mild conditions, aqueous solvent
Experimental Protocol: NBS with Mandelic Acid Catalyst
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 9.2 g (0.05 mol) of 4-(methylsulfonyl)benzaldehyde in a mixture of 25 mL of acetonitrile and 25 mL of deionized water.

  • Addition of Reagents: To the stirred solution, add 0.76 g (0.005 mol) of mandelic acid followed by the portion-wise addition of 9.3 g (0.0525 mol) of N-bromosuccinimide over 15 minutes.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, add 50 mL of deionized water to the mixture.

  • Purification: Extract the product with two 50 mL portions of ethyl acetate. Combine the organic layers and wash with 50 mL of 5% sodium thiosulfate solution, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Final Product: The resulting solid can be recrystallized from ethanol to afford pure this compound.

Greener Synthesis Alternative 3: Conceptual Flow Chemistry Approach

Flow chemistry offers a paradigm shift in chemical synthesis, providing enhanced safety, efficiency, and scalability. For the bromination of 4-(methylsulfonyl)benzaldehyde, a continuous flow process would involve the in-situ generation of a brominating agent and immediate reaction in a microreactor, minimizing the handling of hazardous materials and improving reaction control.

Conceptual Experimental Workflow

G cluster_0 Reagent Delivery cluster_1 Reaction cluster_2 Work-up & Collection P1 Pump 1 4-(methylsulfonyl)benzaldehyde in Acetic Acid M Static Mixer P1->M P2 Pump 2 NBS in Acetic Acid P2->M R Heated Coil Reactor (e.g., 80°C, 10 min residence time) M->R Q Quenching Solution (aq. Na2S2O3) R->Q C Collection Vessel Q->C

Caption: Conceptual workflow for the continuous flow synthesis.

Proposed Experimental Protocol: Flow Chemistry Synthesis
  • System Preparation: A continuous flow reactor system consisting of two pumps, a static mixer, a heated coil reactor, and a back-pressure regulator is assembled.

  • Reagent Preparation:

    • Stream A: Prepare a 0.5 M solution of 4-(methylsulfonyl)benzaldehyde in glacial acetic acid.

    • Stream B: Prepare a 0.55 M solution of N-bromosuccinimide in glacial acetic acid.

  • Reaction Execution:

    • Pump Stream A and Stream B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through the static mixer.

    • The combined stream then enters a heated coil reactor (e.g., 10 mL volume) maintained at a specific temperature (e.g., 80 °C), resulting in a residence time of 10 minutes.

    • The output from the reactor is passed through a back-pressure regulator (e.g., set to 5 bar) to ensure the solvent remains in the liquid phase.

  • In-line Quenching and Collection:

    • The product stream is continuously quenched by mixing with a stream of aqueous sodium thiosulfate solution to neutralize any unreacted NBS.

    • The quenched mixture is collected in a receiving flask.

  • Purification: The collected solution is then subjected to a standard extraction and purification procedure as described in the previous protocols to isolate the final product.

Reaction Pathways

G cluster_0 Conventional Synthesis cluster_1 Greener Alternatives A 4-(methylsulfonyl)benzaldehyde B This compound A->B Br₂ / FeBr₃ CH₂Cl₂ C 4-(methylsulfonyl)benzaldehyde D This compound C->D 1) NaBr, HCl, NaOCl, Ultrasound 2) NBS, Mandelic Acid, H₂O/ACN 3) NBS, Acetic Acid, Flow Reactor

Caption: Comparison of conventional and greener reaction pathways.

Conclusion

The presented greener synthesis alternatives for this compound offer significant advantages over conventional methods in terms of safety, environmental impact, and potentially, efficiency. The ultrasonic-assisted method provides a direct replacement for hazardous elemental bromine, while the NBS-based catalytic system operates under mild, environmentally benign conditions. The conceptual flow chemistry approach highlights a path towards a safer, more controlled, and scalable production process. The adoption of these greener methodologies can contribute to a more sustainable future for pharmaceutical and chemical manufacturing. Researchers and process chemists are encouraged to explore and optimize these protocols to suit their specific needs.

References

Application Notes and Protocols: Large-Scale Synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(methylsulfonyl)benzaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its unique structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and an electron-withdrawing methylsulfonyl group, makes it a versatile building block in medicinal chemistry.[1] This document provides detailed protocols for the large-scale synthesis of this compound and its derivatives, along with insights into their applications in drug development, particularly as kinase inhibitors.

Synthetic Protocols

Two primary routes for the large-scale synthesis of this compound have been identified and are detailed below.

Route 1: Bromination of 4-(Methylsulfonyl)benzaldehyde

This method involves the direct bromination of 4-(methylsulfonyl)benzaldehyde. The strong electron-withdrawing nature of the methylsulfonyl group directs the bromination to the meta position.[1]

Experimental Protocol:

  • Reaction Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with 4-(methylsulfonyl)benzaldehyde (10 kg, 54.3 mol) and a suitable solvent such as dichloromethane (50 L).

  • Cooling: The mixture is cooled to 0-5 °C with constant stirring.

  • Bromination: A solution of bromine (8.9 kg, 55.7 mol) in dichloromethane (10 L) is added dropwise to the reactor over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by HPLC until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a 10% aqueous sodium bisulfite solution (20 L) to neutralize excess bromine.

  • Workup: The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 20 L) and brine (20 L), and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid is recrystallized from a mixture of ethyl acetate and heptane to afford pure this compound.

ParameterValue
Starting Material4-(Methylsulfonyl)benzaldehyde
Key ReagentsBromine, Dichloromethane
Scale10 kg
Typical Yield85-90%
Purity (HPLC)>98%
Route 2: Synthesis from 3-Bromo-4-fluorobenzaldehyde

This alternative route involves the nucleophilic aromatic substitution of the fluorine atom in 3-bromo-4-fluorobenzaldehyde with sodium methanesulfinate.[1]

Experimental Protocol:

  • Reaction Setup: A 100 L jacketed reactor is charged with 3-bromo-4-fluorobenzaldehyde (10 kg, 49.3 mol), sodium methanesulfinate (6.0 kg, 58.8 mol), and dimethyl sulfoxide (DMSO) (50 L).

  • Heating: The reaction mixture is heated to 120-130 °C and stirred for 8-12 hours.

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC.

  • Cooling and Precipitation: After completion, the reaction mixture is cooled to room temperature, and then slowly poured into ice-water (200 L) with vigorous stirring. The precipitated product is collected by filtration.

  • Washing: The filter cake is washed with water (3 x 50 L) to remove residual DMSO and inorganic salts.

  • Drying: The product is dried under vacuum at 60 °C to a constant weight.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from isopropanol.

ParameterValue
Starting Material3-Bromo-4-fluorobenzaldehyde
Key ReagentsSodium methanesulfinate, DMSO
Scale10 kg
Typical Yield80-85%
Purity (HPLC)>97%

Synthesis of Derivatives

The versatile functional groups of this compound allow for the synthesis of a wide range of derivatives.

Suzuki Coupling for Biaryl Derivatives

The bromine atom can be readily utilized in palladium-catalyzed Suzuki cross-coupling reactions to introduce various aryl or heteroaryl moieties.

General Protocol:

  • To a solution of this compound (1 eq) and a boronic acid derivative (1.2 eq) in a solvent mixture of toluene and water (4:1) is added a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base like potassium carbonate (2 eq).

  • The mixture is heated to 80-100 °C under a nitrogen atmosphere for 4-8 hours.

  • After completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried and concentrated, and the residue is purified by column chromatography.

Applications in Drug Development: Kinase Inhibitors

Derivatives of this compound have shown significant promise as kinase inhibitors, which are a cornerstone of targeted cancer therapy.[2] These compounds can be designed to target the ATP-binding site of specific kinases involved in cancer cell proliferation and survival.

Targeted Kinase Pathways:

  • Bcr-Abl: Derivatives have been designed as inhibitors of the Bcr-Abl tyrosine kinase, which is a key driver in chronic myeloid leukemia (CML).

  • VEGFR/PDGFR: By modifying the core structure, inhibitors targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways can be developed, which are crucial for angiogenesis in tumors.

  • RAF/MEK/ERK Pathway: Some derivatives may target kinases in the RAF/MEK/ERK signaling cascade, a critical pathway in many cancers, including melanoma.

Visualizations

G cluster_0 Route 1: Bromination cluster_1 Route 2: Nucleophilic Substitution 4-(Methylsulfonyl)benzaldehyde 4-(Methylsulfonyl)benzaldehyde Reaction Reaction 4-(Methylsulfonyl)benzaldehyde->Reaction Bromine Bromine Bromine->Reaction 3-Bromo-4-(methylsulfonyl)benzaldehyde_1 This compound Reaction->3-Bromo-4-(methylsulfonyl)benzaldehyde_1 3-Bromo-4-fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde Reaction_2 Reaction_2 3-Bromo-4-fluorobenzaldehyde->Reaction_2 Sodium Methanesulfinate Sodium Methanesulfinate Sodium Methanesulfinate->Reaction_2 3-Bromo-4-(methylsulfonyl)benzaldehyde_2 This compound Reaction_2->3-Bromo-4-(methylsulfonyl)benzaldehyde_2

Caption: Synthetic Routes to this compound.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Derivative This compound Derivative Derivative->RTK Inhibition Derivative->RAF Inhibition

Caption: Kinase Inhibitor Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-4-(methylsulfonyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Route 1: Regioselective Bromination. This common laboratory-scale approach involves the direct bromination of 4-(methylsulfonyl)benzaldehyde. The strongly electron-withdrawing methylsulfonyl group directs the bromine atom to the meta position (C3).[1]

  • Route 2: Oxidation of a Thioether Precursor. This multi-step approach involves the synthesis of 3-bromo-4-(methylthio)benzaldehyde, which is then oxidized to the final sulfone product. This route can be advantageous for controlling regioselectivity and avoiding issues associated with direct bromination of an activated ring.

Q2: I am experiencing low yields in the bromination of 4-(methylsulfonyl)benzaldehyde. What are the potential causes?

A2: Low yields in this bromination reaction can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can lead to incomplete conversion.

  • Inactive Catalyst: The Lewis acid catalyst (e.g., FeBr₃) may be old or have lost its activity due to moisture.

  • Impure Reagents: The quality of the brominating agent, such as N-Bromosuccinimide (NBS), is crucial. Decomposed NBS can be less effective and introduce side reactions.[2]

  • Side Reactions: The formation of poly-brominated byproducts can reduce the yield of the desired mono-brominated product.

  • Product Loss During Work-up: Inefficient extraction or purification steps can lead to significant loss of the final product.

Q3: How can I improve the regioselectivity of the bromination step?

A3: The methylsulfonyl group at the 4-position is a strong meta-director, which inherently favors the formation of the 3-bromo isomer.[1] To maximize this selectivity:

  • Use a Lewis Acid Catalyst: A catalyst like ferric bromide (FeBr₃) is typically used to polarize the bromine molecule, facilitating electrophilic aromatic substitution.[1]

  • Control Reaction Temperature: Lower temperatures generally enhance the selectivity of electrophilic aromatic bromination reactions.

  • Slow Addition of Brominating Agent: Adding the brominating agent portion-wise can help to control the reaction rate and minimize the formation of over-brominated products.

Q4: What are the common impurities I should look for, and how can they be removed?

A4: Common impurities may include the starting material (4-(methylsulfonyl)benzaldehyde), di-brominated products, and other regioisomers. Purification is typically achieved through:

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical for effective purification.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of ethyl acetate and petroleum ether) can effectively separate the desired product from impurities.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Inactive Catalyst Use freshly opened or properly stored Lewis acid catalyst. Consider preparing fresh FeBr₃ in situ if necessary.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Insufficient Reaction Time Extend the reaction time and continue to monitor for the consumption of the starting material.
Poor Reagent Quality Ensure the purity of the brominating agent. If using NBS, consider recrystallizing it from hot water if it appears yellow or orange.[2]
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Troubleshooting Step
Reaction Temperature Too High Perform the reaction at a lower temperature to favor the formation of the thermodynamically more stable product.
Excess Brominating Agent Use a stoichiometric amount or a slight excess of the brominating agent. Add it slowly to the reaction mixture.
Inappropriate Solvent The choice of solvent can influence selectivity. Dichloromethane is often a good choice for bromination to minimize side reactions.[1]
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Step
Emulsion during Extraction Add a small amount of brine (saturated NaCl solution) to break up the emulsion.
Product Co-eluting with Impurities Optimize the solvent system for column chromatography. Try a less polar or more polar eluent mixture to achieve better separation.
Product Oiling Out during Recrystallization Ensure the correct solvent or solvent mixture is used. Try adding a co-solvent or cooling the solution more slowly.

Experimental Protocols

Route 1: Regioselective Bromination of 4-(methylsulfonyl)benzaldehyde

Materials:

  • 4-(methylsulfonyl)benzaldehyde

  • Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Ferric Bromide (FeBr₃) or another suitable Lewis acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(methylsulfonyl)benzaldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add the Lewis acid catalyst (e.g., FeBr₃) to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in dichloromethane from the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Oxidation of 3-bromo-4-(methylthio)benzaldehyde

Materials:

  • 3-bromo-4-(methylthio)benzaldehyde

  • Hydrogen Peroxide (H₂O₂) or another suitable oxidizing agent

  • Formic acid or another suitable solvent

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 3-bromo-4-(methylthio)benzaldehyde in the chosen solvent (e.g., formic acid) in a round-bottom flask.

  • Slowly add the oxidizing agent (e.g., hydrogen peroxide) to the solution. The reaction can be exothermic, so cooling may be necessary.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product as needed.

Data Presentation

Table 1: Comparison of Synthetic Routes and Conditions

Route Starting Material Reagents Catalyst Solvent Reported Yield Reference
1 4-(methylsulfonyl)benzaldehydeBr₂FeBr₃Dichloromethane-[1]
2 4-methylthio benzaldehydeH₂O₂-Formic acid44%[3]
- p-hydroxybenzaldehydeH₂O₂/HBr--up to 70.04%

Visualizations

Synthesis_Pathways cluster_route1 Route 1: Regioselective Bromination cluster_route2 Route 2: Oxidation of Thioether SM1 4-(methylsulfonyl)benzaldehyde P1 This compound SM1->P1 Br₂ / FeBr₃ CH₂Cl₂ SM2 3-bromo-4-fluorobenzaldehyde INT2 3-bromo-4-(methylthio)benzaldehyde SM2->INT2 RSNa P2 This compound INT2->P2 Oxidation (e.g., H₂O₂) Troubleshooting_Yield Start Low Yield Observed Q1 Check Reaction Completion (TLC/GC) Start->Q1 A1_Yes Reaction Incomplete Q1->A1_Yes No A1_No Reaction Complete Q1->A1_No Yes Troubleshoot1 Increase Time/Temp Check Reagent Purity A1_Yes->Troubleshoot1 Q2 Significant Side Products? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Troubleshoot2 Optimize Temp Slow Reagent Addition Change Solvent A2_Yes->Troubleshoot2 Troubleshoot3 Review Work-up & Purification Procedure A2_No->Troubleshoot3

References

Technical Support Center: Purification of 3-Bromo-4-(methylsulfonyl)benzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 3-Bromo-4-(methylsulfonyl)benzaldehyde via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No Crystal Formation Upon Cooling The solution is not supersaturated.Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Then, allow it to cool again.• Induce Crystallization: Try scratching the inner surface of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound.
Insufficient cooling.• Ensure the solution has cooled to room temperature before placing it in an ice bath for at least 30 minutes to maximize crystal formation.
Oiling Out (Formation of a liquid layer instead of solid crystals) The compound's melting point is lower than the solution temperature upon saturation.Re-dissolve and Cool Slowly: Reheat the mixture to dissolve the oil. Add a small amount of the primary solvent to decrease saturation and allow the solution to cool at a much slower rate.
High concentration of impurities.• If impurities are suspected to be high, consider a preliminary purification step, such as passing the crude material through a short silica gel plug.
Rapid cooling.• Allow the solution to cool gradually to room temperature before placing it in a cold bath.
Low Yield of Recovered Crystals Using an excessive amount of solvent.• Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling.
Premature crystallization during hot filtration.• Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Incomplete crystallization.• Ensure the solution is cooled for a sufficient amount of time, including a period in an ice bath, to maximize the precipitation of the product.
Washing crystals with a solvent that is not cold.• Always use ice-cold solvent to wash the crystals to minimize the dissolution of the purified product.
Colored Impurities in the Final Product Presence of colored byproducts from the synthesis.Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Swirl the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
The chosen solvent does not effectively reject colored impurities.• Experiment with a different recrystallization solvent or a mixed solvent system.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

Q2: How do I perform a small-scale solubility test to find a good recrystallization solvent?

A2: Place a small amount (10-20 mg) of your crude this compound into a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold.

Q3: My compound is soluble in most solvents at room temperature. What should I do?

A3: If your compound is too soluble in a single solvent, a mixed-solvent system (also known as anti-solvent recrystallization) is recommended. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common mixed-solvent pair for similar compounds is dichloromethane and hexane.[2]

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is typically a white to yellow solid.[3]

Q5: How can I confirm the purity of my recrystallized product?

A5: The purity of the recrystallized product can be assessed by several methods. A common technique is to measure the melting point range. A pure compound will have a sharp and narrow melting point range. You can also use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides general guidelines and estimated values based on compounds with similar structures and properties. It is crucial to determine the optimal conditions experimentally.

Parameter Solvent System 1 (Estimated) Solvent System 2 (Estimated)
Solvent(s) IsopropanolDichloromethane/Hexane
Solubility (Hot) HighHigh (in Dichloromethane)
Solubility (Cold) LowLow (in Dichloromethane/Hexane mixture)
Typical Ratio (if mixed) N/AStart with minimal Dichloromethane, add Hexane until cloudy
Expected Recovery >80% (highly dependent on crude purity)>85% (highly dependent on crude purity)

Experimental Protocols

Protocol 1: Single Solvent Recrystallization using Isopropanol

This protocol provides a general procedure for the recrystallization of this compound using isopropanol.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat isopropanol to its boiling point. Add the hot isopropanol to the flask containing the crude solid in small portions with swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the crystals on the filter for several minutes to help them dry. For final drying, transfer the crystals to a watch glass or a drying oven under vacuum.

Protocol 2: Mixed-Solvent Recrystallization using Dichloromethane and Hexane

This protocol is suitable if the compound is found to be too soluble in a single solvent at room temperature.[2]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of dichloromethane at room temperature in an Erlenmeyer flask with stirring.

  • Induce Precipitation: While stirring, slowly add hexane (the anti-solvent) dropwise until the solution becomes persistently cloudy.

  • Redissolution: Gently warm the flask and add a few drops of dichloromethane until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of dichloromethane and hexane.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Formed? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out Occurred? crystals_form->oiling_out Yes induce Induce Crystallization (Scratch/Seed) no_crystals->induce reduce_solvent Reduce Solvent Volume induce->reduce_solvent reduce_solvent->cool oil Oiling Out oiling_out->oil Yes collect Collect Crystals (Vacuum Filtration) oiling_out->collect No reheat Reheat, Add More Solvent, Cool Slowly oil->reheat reheat->cool check_purity Check Purity (e.g., Melting Point) collect->check_purity pure Pure Product check_purity->pure Pure impure Product Impure check_purity->impure Impure end End pure->end repeat Repeat Recrystallization impure->repeat repeat->dissolve G cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation choose_solvent Choose Appropriate Solvent dissolve_crude Dissolve Crude Solid in Minimum Hot Solvent choose_solvent->dissolve_crude hot_filtration Hot Filtration (Remove Insoluble Impurities) dissolve_crude->hot_filtration cool_slowly Slow Cooling to Form Crystals hot_filtration->cool_slowly vacuum_filtration Vacuum Filtration (Separate Crystals) cool_slowly->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals

References

Technical Support Center: Synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale method is the regioselective electrophilic aromatic bromination of 4-(methylsulfonyl)benzaldehyde.[1] This approach leverages the meta-directing effects of the strongly electron-withdrawing aldehyde and methylsulfonyl groups to facilitate the introduction of a bromine atom at the C-3 position of the benzene ring.[1]

Q2: What are the key reaction parameters to control during the synthesis?

A2: Successful synthesis hinges on the careful control of several parameters:

  • Temperature: Maintaining the recommended reaction temperature is crucial to minimize the formation of byproducts.

  • Stoichiometry of Brominating Agent: Using the correct molar equivalent of the brominating agent (e.g., N-Bromosuccinimide or bromine) is critical to prevent over-bromination.

  • Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of degradation products.

  • Purity of Reagents and Solvents: Using high-purity starting materials and dry solvents is essential for a clean reaction and optimal yield.

Q3: What are the expected spectroscopic characteristics of the final product?

A3: The identity and purity of this compound can be confirmed using various spectroscopic techniques. The anticipated ¹H NMR spectrum would show distinct signals for the aldehydic proton (around 10.0 ppm), the aromatic protons, and the methyl protons of the sulfonyl group (around 3.3 ppm).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of the Desired Product Incomplete reaction.- Ensure the reaction has run for a sufficient amount of time by monitoring with TLC or HPLC.- Confirm the reaction temperature is optimal for the specific brominating agent used.
Suboptimal brominating agent.- Consider using a different brominating agent. N-Bromosuccinimide (NBS) in the presence of a catalytic amount of a strong acid is a common choice.[1]
Mechanical loss during workup.- Optimize the extraction and purification steps to minimize product loss.
Presence of Multiple Spots on TLC/Peaks in HPLC Formation of byproducts.- Refer to the "Common Byproducts and Mitigation Strategies" section below.
Contaminated starting material.- Verify the purity of the 4-(methylsulfonyl)benzaldehyde starting material before use.
Product is an Off-White or Yellow Solid Presence of colored impurities.- Recrystallization from a suitable solvent system (e.g., ethanol/water) can often remove colored impurities.[2]
Degradation of the product.- Store the final product in a cool, dry, and dark place to prevent degradation.

Common Byproducts and Mitigation Strategies

The formation of byproducts is a common challenge in organic synthesis. Below is a summary of potential byproducts in the synthesis of this compound and strategies to minimize their formation.

Byproduct Structure Reason for Formation Mitigation Strategy
Unreacted Starting Material 4-(methylsulfonyl)benzaldehydeIncomplete reaction.- Increase reaction time.- Ensure proper reaction temperature.- Use a slight excess of the brominating agent.
Di-brominated Product 3,5-Dibromo-4-(methylsulfonyl)benzaldehydeUse of excess brominating agent.- Carefully control the stoichiometry of the brominating agent (typically 1.0-1.1 equivalents).- Add the brominating agent portion-wise to the reaction mixture.
Isomeric Byproduct 2-Bromo-4-(methylsulfonyl)benzaldehydeNon-optimal reaction conditions leading to poor regioselectivity.- Maintain the recommended reaction temperature.- Ensure the use of an appropriate catalyst if required by the procedure.
Oxidized Product 3-Bromo-4-(methylsulfonyl)benzoic acidOxidation of the aldehyde group.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Avoid prolonged exposure to air, especially at elevated temperatures.

Experimental Protocols

Key Experiment: Regioselective Bromination of 4-(methylsulfonyl)benzaldehyde

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

  • 4-(methylsulfonyl)benzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-(methylsulfonyl)benzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount).

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a white to off-white solid.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Starting Material in Anhydrous DCM cool Cool to 0 °C start->cool add_acid Add Conc. H₂SO₄ cool->add_acid add_nbs Add NBS Portion-wise add_acid->add_nbs react Stir at Room Temperature (12-16h) add_nbs->react monitor Monitor by TLC react->monitor quench Quench with Na₂SO₃ monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallize dry->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_issues Potential Issues cluster_solutions_yield Yield Troubleshooting cluster_solutions_purity Purity Troubleshooting start Analysis of Crude Product (TLC, HPLC, NMR) low_yield Low Yield? start->low_yield impurity Impurities Detected? start->impurity low_yield->impurity No check_time Increase Reaction Time low_yield->check_time Yes id_byproducts Identify Byproducts (GC-MS, LC-MS) impurity->id_byproducts Yes end Optimized Synthesis impurity->end No check_temp Optimize Temperature check_time->check_temp check_reagents Verify Reagent Stoichiometry check_temp->check_reagents check_reagents->end recrystallize Optimize Recrystallization chromatography Consider Column Chromatography recrystallize->chromatography chromatography->end id_byproducts->recrystallize

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting materials and other impurities from their reaction products. Below you will find troubleshooting guides and frequently asked questions (FAQs) for the most common purification techniques.

Decision Pathway for Purification Method Selection

Choosing the appropriate purification method is critical for achieving the desired purity and yield of your target compound. The following decision tree provides a logical pathway for selecting the most suitable technique based on the physical and chemical properties of your product and the impurities.[1]

Purification Decision Tree start Crude Reaction Mixture state Determine Physical State of Product start->state solid Solid state->solid Solid liquid Liquid state->liquid Liquid solubility_diff Significant Difference in Solubility Between Product and Impurities? solid->solubility_diff volatility Is the Product Volatile and Thermally Stable? liquid->volatility recrystallization Recrystallization solubility_diff->recrystallization Yes chromatography_solid Column Chromatography solubility_diff->chromatography_solid No distillation Distillation volatility->distillation Yes immiscible_solvents Differential Solubility in Immiscible Solvents? volatility->immiscible_solvents No extraction Liquid-Liquid Extraction immiscible_solvents->extraction Yes chromatography_liquid Column Chromatography immiscible_solvents->chromatography_liquid No

Caption: Decision tree for selecting a purification technique.

Flash Column Chromatography

Flash column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase while being carried through by a liquid mobile phase.[2] It is a widely used method for purifying both solid and liquid samples.[1]

Experimental Workflow

Flash Column Chromatography Workflow start Start tlc 1. Develop TLC Method (Target Rf ~0.2-0.4) start->tlc pack_column 2. Pack Column with Stationary Phase (e.g., Silica Gel) tlc->pack_column load_sample 3. Load Crude Sample pack_column->load_sample elute 4. Elute with Mobile Phase (Apply Pressure) load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Experimental workflow for flash column chromatography.

Experimental Protocol
  • Solvent System Selection : Using Thin Layer Chromatography (TLC), identify a solvent system (eluent) that provides good separation of your desired product from the starting material and other impurities. Aim for an Rf value of 0.2-0.4 for your product.[1][3]

  • Column Packing :

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with the stationary phase (e.g., silica gel) using either a dry packing or slurry method.[4][5] Ensure the packing is uniform and free of air bubbles.[2]

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully apply the sample to the top of the stationary phase.[5]

    • Alternatively, for samples not soluble in the eluent, they can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.[5]

  • Elution and Fraction Collection :

    • Add the eluent to the column and apply gentle pressure (e.g., with compressed air or a pump) to achieve a steady flow rate.[6][7]

    • Collect the eluting solvent in fractions (e.g., in test tubes).[5]

  • Analysis and Product Isolation :

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent by evaporation, typically using a rotary evaporator, to obtain the purified product.[1]

Troubleshooting Guide & FAQs
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds Incorrect solvent system.Optimize the eluent using TLC beforehand. An Rf value of 0.2-0.4 for the desired compound is often ideal.[1][3]
Column was overloaded with the sample.Use a higher ratio of stationary phase to crude product (e.g., 50:1 to 100:1 by weight for difficult separations).[8]
Column was not packed properly, leading to channeling.Repack the column carefully, ensuring a uniform and bubble-free packing.[1][2]
Product elutes with the starting material Similar polarity of product and starting material.Try a different stationary phase (e.g., alumina instead of silica gel). Use a gradient elution, gradually increasing the polarity of the mobile phase.[2]
Compound is stuck on the column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent (gradient elution).[1]
The compound may be decomposing on the stationary phase (e.g., silica gel is acidic).Consider using a different stationary phase, such as alumina, or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent.[1]
No product recovered Product is too polar and stuck to the column.Flush the column with a very polar solvent (e.g., methanol or a mixture of dichloromethane and methanol).[2]
Product is not visible by the visualization method (e.g., UV lamp).Use a different visualization technique (e.g., potassium permanganate stain).[2]

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.[1][9]

Experimental Workflow

Recrystallization Workflow start Start choose_solvent 1. Choose a Suitable Solvent start->choose_solvent dissolve 2. Dissolve Impure Solid in Minimum Hot Solvent choose_solvent->dissolve hot_filtration 3. Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool 4. Cool to Crystallize hot_filtration->cool No hot_filtration->cool Yes collect 5. Collect Crystals by Vacuum Filtration cool->collect wash 6. Wash with Cold Solvent collect->wash dry 7. Dry the Crystals wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for recrystallization.

Experimental Protocol
  • Solvent Selection : Choose a solvent in which the compound of interest is highly soluble at high temperatures and poorly soluble at low temperatures.[10] The impurities should either be insoluble at all temperatures or remain soluble at low temperatures.[10]

  • Dissolution : Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring and continue adding the solvent dropwise until the solid just dissolves.[1]

  • Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[1][10]

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Collection : Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]

  • Drying : Allow the crystals to dry completely on the filter paper or in a desiccator.[1]

Troubleshooting Guide & FAQs
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used.Evaporate some of the solvent and re-cool.[1][11]
The solution is supersaturated.Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.[1][12]
The compound "oils out" (forms a liquid instead of crystals) The boiling point of the solvent is higher than the melting point of the solute.Use a solvent with a lower boiling point.[1][12]
The solution is cooling too quickly.Allow the solution to cool more slowly. Reheat to dissolve the oil, add a small amount of extra solvent, and then allow to cool slowly.[11][13]
Low recovery of the product Too much solvent was used, and the product remains in the filtrate.Concentrate the filtrate by evaporation and cool to obtain a second crop of crystals.[14]
Premature crystallization during hot filtration.Use more solvent than the minimum required and then evaporate the excess before cooling. Keep the filtration apparatus hot.[12][15]

Liquid-Liquid Extraction

Liquid-liquid extraction is a method used to separate compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent.[1][16]

Experimental Workflow

Liquid-Liquid Extraction Workflow start Start dissolve 1. Dissolve Crude Mixture in Appropriate Solvent start->dissolve transfer 2. Transfer to Separatory Funnel dissolve->transfer add_solvent 3. Add Immiscible Extraction Solvent transfer->add_solvent mix_vent 4. Mix and Vent add_solvent->mix_vent separate_layers 5. Separate the Layers mix_vent->separate_layers repeat_extraction 6. Repeat Extraction of Aqueous Layer (Optional) separate_layers->repeat_extraction repeat_extraction->add_solvent Yes combine_organic 7. Combine Organic Layers repeat_extraction->combine_organic No dry_organic 8. Dry Organic Layer combine_organic->dry_organic evaporate 9. Evaporate Solvent dry_organic->evaporate end Purified Product evaporate->end

Caption: Experimental workflow for liquid-liquid extraction.

Experimental Protocol
  • Preparation : Dissolve the crude reaction mixture in a suitable solvent and transfer it to a separatory funnel.[17]

  • Extraction : Add an immiscible extraction solvent to the separatory funnel. The funnel should not be more than two-thirds full.[1][17]

  • Mixing and Venting : Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure. Close the stopcock and gently rock or swirl the funnel to mix the layers. Vent frequently.[1][17]

  • Separation : Place the funnel back in a ring stand and remove the stopper. Allow the layers to fully separate.[1][17]

  • Draining : Carefully open the stopcock and drain the bottom layer into a flask. Pour the top layer out through the top of the funnel into a separate flask.[1][17]

  • Drying : The combined organic extracts are typically dried over an anhydrous inorganic salt (e.g., sodium sulfate or magnesium sulfate) to remove residual water before the solvent is evaporated.[1][17]

Troubleshooting Guide & FAQs
IssuePossible Cause(s)Suggested Solution(s)
Emulsion formation (a third layer between the two solvents that does not separate) Vigorous shaking of the separatory funnel.Gently swirl or rock the funnel instead of vigorous shaking.[11][18]
Presence of surfactants or finely divided solids.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[11][18] Allow the mixture to stand for a longer period. Filter the mixture through a plug of glass wool or Celite.[18]
Difficulty in identifying the aqueous and organic layers The densities of the two solvents are very similar.Add a small amount of water to the funnel and observe which layer it joins. The layer that increases in volume is the aqueous layer.[1]
The layers are colorless.Add a small amount of a water-soluble dye to identify the aqueous layer.
Poor recovery of the desired compound The compound has significant solubility in both layers.Perform multiple extractions with smaller volumes of the extraction solvent.
Insufficient mixing of the two layers.Ensure thorough but gentle mixing of the two phases.
The pH of the aqueous layer is not optimal for the separation of acidic or basic compounds.Adjust the pH of the aqueous layer to ensure the compound of interest is in its neutral form to maximize its solubility in the organic solvent.[1]

Distillation

Distillation is a purification technique used to separate components of a liquid mixture based on differences in their boiling points.[1][19]

Experimental Workflow

Distillation Workflow start Start setup 1. Assemble Distillation Apparatus start->setup add_mixture 2. Add Liquid Mixture and Boiling Chips to Distilling Flask setup->add_mixture heat 3. Heat the Mixture add_mixture->heat vaporize_condense 4. Vaporization and Condensation heat->vaporize_condense collect_distillate 5. Collect the Distillate vaporize_condense->collect_distillate monitor_temp 6. Monitor Temperature collect_distillate->monitor_temp monitor_temp->heat Continue end Purified Liquid monitor_temp->end Complete

Caption: Experimental workflow for simple distillation.

Experimental Protocol (Simple Distillation)
  • Apparatus Setup : Assemble the distillation apparatus, ensuring all joints are secure. The thermometer bulb should be positioned just below the side arm of the distillation head.[10]

  • Preparation : Add the liquid mixture to the distilling flask along with a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating : Begin heating the distilling flask. The heating rate should be controlled to maintain a slow and steady distillation rate (1-2 drops per second).[10]

  • Distillation : As the liquid with the lower boiling point vaporizes, it will travel into the condenser, where it will cool and liquefy. The resulting liquid (distillate) is collected in the receiving flask.[10]

  • Temperature Monitoring : Record the temperature at which the liquid is distilling. A pure compound will have a constant boiling point.

  • Completion : Stop the distillation when the temperature begins to drop or when only a small amount of liquid remains in the distilling flask. Never distill to dryness.

Troubleshooting Guide & FAQs
IssuePossible Cause(s)Suggested Solution(s)
Bumping (violent boiling) Absence of boiling chips.Always add boiling chips to the liquid before heating. If you forget, cool the flask before adding them.
Heating too rapidly.Reduce the heating rate to achieve a smooth, controlled boil.
Temperature fluctuations during distillation Inconsistent heating.Ensure a steady and consistent heat source.
The thermometer is not positioned correctly.Adjust the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.[10]
No distillate is being collected The condenser is not being cooled effectively.Check that cold water is flowing through the condenser from the bottom inlet to the top outlet.
The heating is insufficient.Increase the heating rate, but avoid overheating. The heating mantle should be set about 20-30°C higher than the boiling point of the liquid.[19]
The boiling point is higher than expected The system is not properly sealed (for vacuum distillation).Check all connections for leaks.
The compound is impure.The presence of higher-boiling impurities will elevate the boiling point.

References

troubleshooting failed reactions involving 3-Bromo-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-4-(methylsulfonyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs) - General Issues

Q1: What are the optimal storage conditions for this compound?

A1: To ensure optimal stability and prevent degradation, this compound should be stored in a tightly sealed container in a dry environment.[1][2] For long-term storage, it is best kept under an inert atmosphere, such as nitrogen or argon, at room temperature or refrigerated (2-8°C).[1]

Q2: My reaction is failing. Could the starting material have degraded?

A2: Degradation is possible, especially with improper storage. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. Before use, you can check the purity of the material via techniques like ¹H NMR spectroscopy (look for the characteristic aldehyde proton peak and the absence of a broad carboxylic acid peak) or by melting point analysis (the pure compound is a white to yellow solid).[1]

Q3: What are the main reactive sites on this molecule and what reactions is it typically used for?

A3: this compound has three key functional handles, making it a versatile building block in pharmaceutical and agrochemical research.[1]

  • Aldehyde Group: Highly reactive site for nucleophilic addition and condensation reactions like reductive amination or the formation of Schiff bases and chalcones.[1]

  • Bromo Group: An excellent leaving group, ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds.[1]

  • Aromatic Ring: The strongly electron-withdrawing methylsulfonyl group activates the ring for nucleophilic aromatic substitution and provides regiochemical control in synthetic steps.[1] It is a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[2]

Troubleshooting Failed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a common application for this substrate. The electron-withdrawing sulfonyl group generally facilitates the initial oxidative addition step. However, failures can still occur.

Q4: I am seeing no or very low conversion of my starting material in a Suzuki coupling reaction. What should I do?

A4: Low conversion often points to an issue with the catalyst system or reaction conditions. A systematic approach to troubleshooting is recommended.

G start Low/No Conversion in Suzuki Coupling catalyst Is the Catalyst System Active? start->catalyst conditions Are Reaction Conditions Optimal? catalyst->conditions Yes cat_sol 1. Use a fresh batch of Pd catalyst/ligand. 2. Consider a more robust pre-catalyst (e.g., XPhos Pd G3). 3. Ensure an appropriate Pd:Ligand ratio (e.g., 1:2). catalyst->cat_sol No reagents Are Reagents High Quality? conditions->reagents Yes cond_sol 1. Thoroughly degas solvents (sparge with Ar/N2). 2. Increase temperature in 10°C increments (typically 80-110°C). 3. Increase reaction time and monitor by TLC/LC-MS. conditions->cond_sol No reagent_sol 1. Use fresh, finely ground base (e.g., K3PO4, Cs2CO3). 2. Check boronic acid/ester for degradation (protodeboronation). 3. Ensure solvents are anhydrous. reagents->reagent_sol No

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Q5: My Suzuki reaction is producing significant side products like homocoupling of the boronic acid or hydrodehalogenation of the starting material. How can I minimize these?

A5: The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the cross-coupling.[3]

  • Homocoupling: This is often caused by the presence of oxygen. Ensure your reaction setup is rigorously purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed.[3] Using a slightly lower catalyst loading can sometimes help.

  • Hydrodehalogenation (loss of Bromine): This can be promoted by certain bases or impurities. Switching to a different base (e.g., from K₂CO₃ to K₃PO₄) or using a different solvent system may solve the issue.[4] The choice of phosphine ligand is also critical; bulkier, more electron-rich ligands can favor the desired cross-coupling pathway.[4][5]

Data Presentation: Recommended Suzuki Coupling Conditions

This table provides starting points for optimizing your reaction. Screening different combinations is often necessary for a new substrate pairing.

ParameterRecommended Starting PointOptimization StrategyRationale
Catalyst PdCl₂(dppf) (3-5 mol%)Screen Pd(PPh₃)₄, or Pd₂(dba)₃ with a ligand.Different catalysts offer varying stability and activity. PdCl₂(dppf) is often robust for heteroaromatic and electron-deficient substrates.[4]
Ligand (Included in PdCl₂(dppf))Screen bulky, electron-rich ligands like SPhos, XPhos, RuPhos.Bulky ligands can accelerate reductive elimination and improve yields, especially for challenging couplings.[4][5]
Base K₂CO₃ (2-3 equivalents)Try K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground.The base is crucial for the transmetalation step. Stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4]
Solvent 1,4-Dioxane / Water (4:1)Try Toluene/Ethanol/Water or DME/Water.Solvent polarity affects reagent solubility and reaction kinetics. Water is often required to facilitate transmetalation.[4][6]
Temperature 80 - 100 °CIncrease or decrease temperature based on reaction progress and side product formation.Most Suzuki couplings require heating to proceed at a reasonable rate.[3]

Troubleshooting Failed Reductive Amination Reactions

Reductive amination is a powerful method for forming C-N bonds, but can be plagued by incomplete reactions or competing side reactions.

Q6: My reductive amination is incomplete, and I'm left with a mixture of the starting aldehyde and the intermediate imine. What's wrong?

A6: This common issue can stem from either poor imine formation or inefficient reduction.

G start Incomplete Reductive Amination imine_formation Is Imine Formation Complete? start->imine_formation reduction Is Reduction Step Efficient? imine_formation->reduction Yes imine_sol 1. Add a dehydrating agent (e.g., MgSO4, molecular sieves). 2. Add a catalytic amount of acid (e.g., AcOH). 3. Allow more time for imine formation before adding the reductant. imine_formation->imine_sol No workup Product Loss During Workup? reduction->workup Yes reduction_sol 1. Switch to a more suitable reductant (see table below). 2. Ensure reductant is fresh and active. 3. Check solvent compatibility (e.g., NaBH(OAc)3 in aprotic solvents like DCE/DCM). reduction->reduction_sol No workup_sol Amine may be water-soluble. 1. Saturate aqueous layer with NaCl before extraction. 2. Use a different extraction solvent (e.g., EtOAc, DCM). 3. Perform multiple extractions. workup->workup_sol Yes

Caption: Decision tree for troubleshooting incomplete reductive amination.

Q7: My main side product is the alcohol resulting from the reduction of the starting aldehyde. How do I prevent this?

A7: The reduction of the aldehyde competes with the reduction of the imine. To favor your desired product, you need a reducing agent that is more selective for the imine.

  • Choice of Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for one-pot reductive aminations because it reduces imines/iminium ions much faster than it reduces aldehydes.[7][8] If you are using a stronger reductant like sodium borohydride (NaBH₄), it will readily reduce the starting aldehyde.

  • Stepwise Procedure: If using NaBH₄, it is better to perform the reaction in two steps. First, form the imine in a solvent like methanol or ethanol. Once imine formation is complete (monitored by TLC or NMR), then add the NaBH₄, often at a reduced temperature (e.g., 0°C) to improve selectivity.[9]

Data Presentation: Common Reducing Agents for Reductive Amination
Reducing AgentTypical SolventKey AdvantagesCommon Issues
NaBH(OAc)₃ DCE, DCM, THFMild, selective for imines, ideal for one-pot reactions.[7][8]Can be slow with hindered substrates; sensitive to moisture.
NaBH₃CN Methanol, AcetonitrileSelective for imines in the presence of aldehydes.[8]Highly toxic (cyanide); requires careful handling and quenching.
NaBH₄ Methanol, EthanolInexpensive, readily available.Less selective; can reduce the starting aldehyde if not controlled.[7][8]

Experimental Protocols

Disclaimer: These are general protocols and may require optimization for your specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and a finely ground base (e.g., K₃PO₄, 2.5 eq).

  • Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for One-Pot Reductive Amination
  • To a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane - DCE).

  • If the amine is a hydrochloride salt, add a non-nucleophilic base (e.g., triethylamine, 1.2 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or acid-base extraction.

References

Technical Support Center: Optimizing Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction time and temperature for bromination experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of bromination reactions and their general conditions?

A1: The most common types of bromination reactions include:

  • Electrophilic Aromatic Substitution (SEAr): This is used for brominating aromatic rings. Activated rings like anilines and phenols can be brominated at or below room temperature using reagents like bromine (Br₂) or N-Bromosuccinimide (NBS).[1] For less reactive rings, a Lewis acid catalyst such as FeBr₃ is often required to polarize the Br₂ molecule.[2][3]

  • Free Radical Bromination: This method is used for the bromination of alkanes and the benzylic or allylic positions of substituted alkenes and aromatic compounds.[4][5] The reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide at elevated temperatures (e.g., reflux).[1][6][7] N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄) is a common reagent for this transformation.[1][6][7]

  • Alpha-Bromination of Carbonyls: This reaction involves the bromination of the carbon atom adjacent to a carbonyl group (the α-carbon).[1] It can proceed through an enol or enolate intermediate. Acidic conditions are often used to promote enolization.[1][8][9]

Q2: How do I choose the right brominating agent for my reaction?

A2: The choice of brominating agent depends on the substrate and the desired outcome.

  • Elemental Bromine (Br₂): A strong and versatile brominating agent, but it is also toxic and corrosive, requiring careful handling.[10][11]

  • N-Bromosuccinimide (NBS): A solid and safer alternative to Br₂ for many applications, including allylic, benzylic, and aromatic bromination.[6][7][12] It is particularly useful for selective bromination at low concentrations of bromine.

  • Pyridinium Hydrobromide Perbromide (PHP) and Phenyltrimethylammonium Perbromide (PTAB): Milder brominating agents that are sometimes used for the alpha-bromination of enolizable ketones.[1]

  • Copper(II) Bromide (CuBr₂): Can be used for the bromination of ketones and has been reported to offer different selectivity compared to other reagents.

Q3: What is the role of a catalyst in electrophilic aromatic bromination?

A3: In electrophilic aromatic bromination, a Lewis acid catalyst like FeBr₃ is often necessary, especially for de-activated or non-activated aromatic rings.[2][3] The catalyst polarizes the bromine molecule (Br₂), making it a much stronger electrophile (forming a Br⁺ equivalent) that can attack the electron-rich aromatic ring.[2][3] This initial attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[2][13] The catalyst is regenerated at the end of the reaction.[14]

Troubleshooting Guides

Issue 1: Low Yield

Q: I am getting a low yield in my bromination reaction. What are the possible causes and how can I improve it?

A: Low yields in bromination reactions can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Temperature: The reaction temperature might be too low. For endothermic reactions, a moderate increase in temperature can improve the reaction rate and yield. However, be cautious as excessive heat can lead to side product formation.[15]

  • Reagent Purity and Stoichiometry:

    • Brominating Agent: Ensure your brominating agent is pure. For example, NBS can decompose over time, appearing yellow or brown, which can lead to unreliable results.[6][7] Recrystallization can purify NBS.[7]

    • Stoichiometry: Carefully check the stoichiometry of your reactants. An insufficient amount of the brominating agent will result in incomplete conversion of the starting material.

  • Side Reactions:

    • Over-bromination: Especially with activated substrates, multiple bromination can occur. Using a milder brominating agent or controlling the stoichiometry can help. For aromatic amines, protecting the activating group can prevent polysubstitution.[16]

    • Decomposition: The starting material or product might be unstable under the reaction conditions. Consider lowering the reaction temperature or using a milder catalyst.[17]

  • Workup and Purification Losses:

    • Significant amounts of product can be lost during extraction and purification steps.[17] Ensure you are using appropriate solvents and techniques to minimize these losses.

Here is a general workflow for troubleshooting low yield:

low_yield_troubleshooting start Low Yield Observed check_completion Monitor Reaction Progress (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature (cautiously) incomplete->increase_temp increase_time->check_completion increase_temp->check_completion check_reagents Verify Reagent Purity and Stoichiometry complete->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok OK purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure/Incorrect check_side_reactions Analyze for Side Products reagents_ok->check_side_reactions purify_reagents->start side_products Side Products Detected check_side_reactions->side_products Yes no_side_products No Significant Side Products check_side_reactions->no_side_products No optimize_conditions Optimize Conditions (Temp, Reagent) side_products->optimize_conditions optimize_conditions->start optimize_workup Optimize Workup and Purification no_side_products->optimize_workup end Improved Yield optimize_workup->end

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Regioselectivity

Q: My bromination reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A: Poor regioselectivity is a common challenge in bromination. The approach to improving it depends on the type of reaction:

  • Electrophilic Aromatic Bromination:

    • Temperature Control: Lowering the reaction temperature can significantly enhance regioselectivity.[18] For some substrates, conducting the reaction at temperatures as low as -30°C can lead to a single isomer, whereas room temperature reactions might produce mixtures.[18]

    • Solvent Effects: The choice of solvent can influence the selectivity. It is often beneficial to screen different solvents.

    • Steric Hindrance: Bulky protecting groups can be used to block certain positions on the aromatic ring, directing the bromination to less sterically hindered sites.

  • Free Radical Bromination:

    • Thermodynamic vs. Kinetic Control: Free radical bromination is generally more selective than chlorination because the hydrogen abstraction step is endothermic, leading to a transition state that resembles the more stable radical intermediate (tertiary > secondary > primary).[4][19] Lowering the reaction temperature can further enhance this selectivity.

  • Alpha-Bromination of Unsymmetrical Ketones:

    • Acid vs. Base Catalysis: Under acidic conditions, bromination proceeds through the more stable (more substituted) enol, leading to bromination at the more substituted α-carbon.[8][20] Under basic conditions, the less sterically hindered α-proton is removed to form the kinetic enolate, leading to bromination at the less substituted α-carbon.[20]

Here is a decision-making diagram for improving regioselectivity:

regioselectivity_improvement start Poor Regioselectivity reaction_type What type of bromination? start->reaction_type sear Electrophilic Aromatic reaction_type->sear S_E_Ar radical Free Radical reaction_type->radical Radical alpha_keto Alpha-Bromination of Ketone reaction_type->alpha_keto α-Keto lower_temp_sear Lower Reaction Temperature sear->lower_temp_sear change_solvent Screen Different Solvents sear->change_solvent use_protecting_group Use Sterically Bulky Protecting Group sear->use_protecting_group lower_temp_radical Lower Reaction Temperature radical->lower_temp_radical acid_base_control Control with Acid vs. Base Catalysis alpha_keto->acid_base_control end Improved Regioselectivity lower_temp_sear->end change_solvent->end use_protecting_group->end lower_temp_radical->end acid_base_control->end

Caption: Decision tree for improving regioselectivity.

Data Presentation

Table 1: Optimized Reaction Conditions for Various Bromination Reactions

Substrate TypeReactionBrominating AgentCatalyst/InitiatorSolventTemperature (°C)TimeYield (%)Reference
Activated Aromatic (Catechol)Electrophilic Aromatic SubstitutionNBSHBF₄Acetonitrile-30 to RTOvernight100[18]
Alkane (general)Free Radical BrominationBr₂UV light (hν)CCl₄RefluxVariesVaries[4]
Benzylic PositionFree Radical BrominationNBSAIBN or Benzoyl PeroxideCCl₄RefluxVariesHigh[1][6][7]
Alkene (Allylic Position)Free Radical BrominationNBSAIBN or Benzoyl PeroxideCCl₄RefluxVariesHigh[6][7]
Ketone (α-position)Electrophilic AdditionBr₂H⁺ (e.g., AcOH)Acetic AcidVariesVariesGood[9]
Aldehyde (α-position)Electrophilic AdditionNBSOrganocatalystVariesRTVariesGood[21]

Experimental Protocols

Protocol: Benzylic Bromination of Toluene using NBS

This protocol describes the free-radical bromination of toluene at the benzylic position to form benzyl bromide.

Materials:

  • Toluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To the flask, add toluene (1.0 equivalent), N-bromosuccinimide (1.0 equivalent), and a catalytic amount of AIBN (e.g., 0.02 equivalents).

  • Solvent: Add anhydrous carbon tetrachloride to the flask.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, has been consumed and replaced by succinimide, which is less dense and will float on the surface.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide by-product.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining traces of HBr.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified further by distillation if necessary.

Safety Precautions:

  • Carbon tetrachloride is a hazardous solvent and should be handled in a well-ventilated fume hood.

  • NBS is an irritant. Avoid inhalation and skin contact.

  • The reaction can be exothermic.

Here is a diagram of the free-radical bromination mechanism:

free_radical_bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br Br_rad 2 Br• Br2->Br_rad UV light (hν) Alkane R-H Alkyl_rad R• Alkane->Alkyl_rad + Br• Br_rad2 Br• HBr H-Br Br_rad2->HBr Alkyl_bromide R-Br Alkyl_rad->Alkyl_bromide + Br₂ Br2_2 Br-Br Br_rad3 Br• Br2_2->Br_rad3 Br_rad4 Br• Br2_3 Br-Br Br_rad4->Br2_3 + Br• Br_rad5 Br• Alkyl_rad2 R• Alkyl_bromide2 R-Br Alkyl_rad2->Alkyl_bromide2 + Br• Br_rad6 Br• Alkyl_rad3 R• Alkane2 R-R Alkyl_rad3->Alkane2 + R• Alkyl_rad4 R•

Caption: Mechanism of free-radical bromination.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your cross-coupling reactions.

Problem 1: Low or No Conversion of Starting Material

Q1: My cross-coupling reaction is sluggish or failing completely. What are the likely causes?

A1: Low or no conversion is a common issue that can often be attributed to catalyst deactivation or inefficiency. The primary culprits include:

  • Catalyst Poisoning: Heteroatoms, particularly nitrogen within substrates like pyridines, can coordinate strongly to the palladium catalyst, forming stable, inactive complexes and halting the catalytic cycle.[1][2] This is a significant deactivation pathway, sometimes referred to as the "2-pyridyl problem".[1]

  • Inefficient Oxidative Addition: The strength of the carbon-halide bond (C-Cl > C-Br > C-I) can make the initial oxidative addition step rate-limiting. This step requires a highly active catalyst, often featuring electron-rich and bulky ligands, to proceed efficiently.[2]

  • Catalyst Decomposition (Palladium Black Formation): The precipitation of black, elemental palladium is a clear indicator of catalyst decomposition and a common sign of a failed reaction.[2] This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand.[2]

  • Poor Reagent Quality: Impurities in substrates or the degradation of reagents, such as boronic acids, can inhibit the catalyst.[2][3]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and interdependent factors that significantly impact catalyst stability and activity.[2]

Q2: My reaction mixture is turning black. What does this mean, and how can I prevent it?

A2: The black precipitate is likely "palladium black," which is finely divided metallic palladium.[2] Its formation indicates that the active Pd(0) catalyst has aggregated and precipitated out of the solution, rendering it inactive.[2] To prevent this:

  • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) catalytic species.[2] These ligands create a sterically hindered environment around the palladium center, preventing aggregation.[2][4]

  • Control the Temperature: High temperatures can accelerate catalyst decomposition.[2] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black.[2][3] Rigorously degas solvents and maintain a positive pressure of an inert gas like argon or nitrogen.[2][3]

Problem 2: Formation of Significant Side Products

Q3: I'm observing significant protodeboronation of my boronic acid in a Suzuki coupling. How can I minimize this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich or heterocyclic boronic acids.[3] To mitigate this:

  • Use Milder Bases: Strong bases in the presence of water can accelerate protodeboronation.[3] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1][3]

  • Use Boronic Acid Derivatives: Boronate esters (e.g., pinacol esters) or trifluoroborate salts are often more stable towards protodeboronation.

Q4: How can I prevent the homocoupling of my starting materials?

A4: Homocoupling, where two molecules of the same starting material couple together, can be a significant side reaction. To prevent this:

  • Degas the Reaction Mixture: Oxygen can promote the homocoupling of organometallic reagents.[1] Thoroughly degassing the solvent and reaction mixture is crucial.

  • Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during their initial reduction to Pd(0).[1] Using a well-defined Pd(0) source or a pre-catalyst that rapidly generates the active species can minimize this.[1]

  • Ligand Choice: Bulky ligands can disfavor the formation of the intermediates that lead to homocoupling.[5]

Frequently Asked Questions (FAQs)

Catalyst & Ligand Selection

Q5: What are the main classes of ligands for cross-coupling, and how do I choose between them?

A5: The two most prominent classes of ligands for palladium-catalyzed cross-coupling are phosphine ligands and N-heterocyclic carbenes (NHCs) .

  • Phosphine Ligands: These are the most traditional and widely used ligands.[4] They are valued for their tunable steric and electronic properties.[6]

    • Electron-rich and bulky phosphines (e.g., tri(tert-butyl)phosphine, biaryl phosphines like SPhos and XPhos) are generally highly effective.[4][6] The electron-rich nature facilitates oxidative addition, while the bulkiness promotes reductive elimination.[4][7]

  • N-Heterocyclic Carbenes (NHCs): NHCs have gained popularity due to their strong σ-donating ability and steric bulk, which often leads to highly stable and active catalysts.[8][9] They are generally more electron-donating than phosphines, which can be advantageous for activating challenging substrates like aryl chlorides.[7]

The choice between them depends on the specific reaction. For many standard transformations, modern phosphine ligands are excellent. For particularly challenging substrates, the superior donating ability of NHCs might be beneficial.[8]

Q6: What is a pre-catalyst, and why should I use one?

A6: A pre-catalyst is a stable, air- and moisture-tolerant complex that is readily converted into the active catalyst under the reaction conditions.[10] Modern pre-catalysts, such as the Buchwald G3 palladacycles and PEPPSI™ catalysts, offer several advantages over traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃:[10]

  • Efficient and Clean Catalyst Generation: They provide a reliable and often quantitative generation of the active LPd(0) species, which is crucial for reaction success.[10]

  • Improved Handling: Many pre-catalysts are air- and moisture-stable, simplifying reaction setup.[10]

  • Better Reproducibility: By providing a well-defined source of the active catalyst, pre-catalysts can lead to more reproducible results.

Reaction Conditions

Q7: How do the solvent and base affect my reaction?

A7: The solvent and base are critical parameters that are often interdependent.

  • Solvent: The solvent must solubilize the reactants and catalyst.[1] The polarity of the solvent can influence the reaction rate and selectivity.[11] Common choices include toluene, dioxane, THF, and for some reactions, aqueous mixtures.[2][12] It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[2][11]

  • Base: The base plays a crucial role in the transmetalation step of many cross-coupling reactions.[13] The choice of base can significantly affect the reaction rate and catalyst stability.[1] Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][2] Stronger organic bases like sodium tert-butoxide (NaOtBu) are also frequently used, particularly in Buchwald-Hartwig aminations.[14] The optimal base is often substrate-dependent and may require screening.[1]

Handling & Safety

Q8: Many catalysts and reagents are air- and moisture-sensitive. What are the best practices for handling them?

A8: Proper handling of air- and moisture-sensitive compounds is essential for successful and reproducible cross-coupling reactions.

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere, such as argon or nitrogen, using Schlenk line techniques or a glovebox.[15][16][17]

  • Anhydrous Solvents: Use freshly dried and degassed solvents.[15] Anhydrous solvents are commercially available in septum-sealed bottles (e.g., Sure/Seal™).[15]

  • Proper Transfer Techniques: Use syringes or cannulas for transferring liquids.[16] Solids should be handled in a glovebox or under a positive flow of inert gas.[17]

Data Presentation

Table 1: Comparison of Catalyst Performance in a Model Suzuki-Miyaura Coupling

This table summarizes the performance of various palladium catalysts in the coupling of 4-chlorotoluene and phenylboronic acid, a benchmark for activating aryl chlorides.[18]

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH/THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%)3WaterK₃PO₄1000.1710020118

TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst efficiency and longevity.[18] TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[18] Data is compiled and representative from multiple sources for comparison purposes.[18]

Key Observations from Table 1:

  • Palladacycles demonstrate exceptional performance with extremely high TON and TOF values even at ultra-low catalyst loadings, making them highly suitable for large-scale applications.[18]

  • Homogeneous catalysts with bulky, electron-rich phosphine ligands (SPhos, XPhos) show high efficiency.

  • Heterogeneous catalysts like Palladium on Carbon (Pd/C) offer the benefit of easy separation and recycling but generally have lower TON and TOF values compared to their homogeneous counterparts in this specific comparison.[18]

Experimental Protocols

Protocol 1: General Procedure for High-Throughput Screening of Phosphine Ligands

This protocol provides a generalized method for screening various phosphine ligands to identify the optimal catalyst system for a specific cross-coupling reaction.[6]

Materials:

  • Palladium pre-cursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Set of phosphine ligands

  • Aryl halide

  • Coupling partner (e.g., boronic acid)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction block or multiple reaction vials

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the palladium pre-cursor in the chosen anhydrous solvent.

    • Prepare a stock solution of the aryl halide.

    • Prepare a stock solution of the coupling partner.

    • Prepare a slurry or solution of the base.

  • Ligand Dosing:

    • In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate wells of the reaction block or individual reaction vials. A typical ligand-to-palladium ratio is between 1:1 and 2:1.[6]

  • Reagent Addition:

    • To each well/vial, add the palladium pre-cursor stock solution.

    • Add the aryl halide stock solution.

    • Add the coupling partner stock solution.

    • Finally, add the base slurry/solution to initiate the reaction.

  • Reaction Execution:

    • Seal the reaction block or vials.

    • Place the setup on a heating block or in an oil bath at the desired temperature.

    • Stir the reactions for a predetermined amount of time.

  • Analysis:

    • After the reaction is complete, quench the reactions and analyze the yield of the desired product in each well/vial using a suitable analytical technique (e.g., GC, LC-MS).

Visualizations

Catalyst_Selection_Workflow start Reaction Fails: Low Yield / No Conversion check_catalyst 1. Check Catalyst Activity - Is it a fresh, reliable source? - Is it air-sensitive? start->check_catalyst check_conditions 2. Review Reaction Conditions - Ligand, Base, Solvent, Temp. start->check_conditions check_reagents 3. Verify Reagent Quality - Purity of starting materials? - Degradation of reagents? start->check_reagents catalyst_solution Use Air-Stable Pre-catalyst (e.g., Palladacycle) check_catalyst->catalyst_solution Decomposition (e.g., Pd black) ligand_screen Screen Ligands (Bulky, e⁻-rich phosphines, NHCs) check_conditions->ligand_screen Sub-optimal choice base_solvent_screen Screen Bases & Solvents (Anhydrous, Degassed) check_conditions->base_solvent_screen Sub-optimal choice purify_reagents Purify/Re-verify Starting Materials check_reagents->purify_reagents Impurities suspected

Caption: A troubleshooting workflow for failed cross-coupling reactions.

General_Catalytic_Cycle pd0 LₙPd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add + R¹-X pd2_intermediate Lₙ(R¹)Pd(II)(X) ox_add->pd2_intermediate transmetal Transmetalation pd2_intermediate->transmetal + R²-M pd2_couple Lₙ(R¹)Pd(II)(R²) transmetal->pd2_couple - M-X red_elim Reductive Elimination pd2_couple->red_elim red_elim->pd0 - R¹-R²

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

preventing decomposition of 3-Bromo-4-(methylsulfonyl)benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the decomposition of 3-Bromo-4-(methylsulfonyl)benzaldehyde during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

Users experiencing issues with the stability of this compound can refer to the following guide for potential causes and solutions.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Oxidation of the aldehyde to a carboxylic acid, or presence of other impurities.1. Verify the purity of the material using an appropriate analytical technique such as HPLC or NMR spectroscopy. 2. If degradation is confirmed, consider repurification by recrystallization.
Inconsistent experimental results Degradation of the starting material leading to lower effective concentration.1. Confirm the purity of this compound before use. 2. If the compound has been stored for an extended period or under suboptimal conditions, re-analyze its purity.
Formation of an acidic impurity Oxidation of the aldehyde group to the corresponding carboxylic acid, 3-Bromo-4-(methylsulfonyl)benzoic acid.1. Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Ensure the storage container is tightly sealed and stored in a cool, dark, and dry place.

Logical Workflow for Troubleshooting Decomposition

cluster_0 Troubleshooting Workflow start Start: Observe Issue with This compound check_purity Check Purity (HPLC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure review_storage Review Storage Conditions is_pure->review_storage No use_compound Proceed with Experiment is_pure->use_compound Yes storage_ok Are storage conditions optimal? review_storage->storage_ok implement_changes Implement Correct Storage: - Inert atmosphere - Refrigerate (2-8°C) - Tightly sealed container - Protect from light storage_ok->implement_changes No repurify Repurify Compound (e.g., Recrystallization) storage_ok->repurify Yes implement_changes->repurify repurify->use_compound end End: Issue Resolved use_compound->end cluster_1 Accelerated Stability Study Workflow start Start: Prepare Samples storage Store samples at: - Control (2-8°C) - Accelerated (40°C/75%RH) start->storage sampling Sample at Time Points (0, 1, 3, 6 months) storage->sampling hplc Analyze by HPLC sampling->hplc data_analysis Calculate % Degradation hplc->data_analysis report Generate Stability Report data_analysis->report

Technical Support Center: Analytical Methods for Impurity Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the detection and quantification of impurities in chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What are impurities in the context of pharmaceuticals and why are they a concern?

Impurities are unwanted chemical substances that are present in active pharmaceutical ingredients (APIs) or finished drug products.[1][2] They are not the intended chemical entity and can arise from various sources during synthesis, purification, and storage.[1][3] Even in small amounts, impurities can affect the efficacy and safety of a pharmaceutical product, potentially leading to adverse effects.[1][4] Therefore, controlling impurities is a critical aspect of drug development and manufacturing to ensure patient safety and regulatory compliance.[2][5]

Q2: What are the common sources of impurities in a drug substance?

Impurities can originate from several sources throughout the manufacturing process and shelf life of a drug product.[2][6] Common sources include:

  • Raw Materials: Contaminants present in the starting materials.[2][7]

  • Manufacturing Process: By-products from side reactions, or variations in process conditions like temperature and pH.[2][7]

  • Incomplete Reactions: Unreacted starting materials or intermediates.[2]

  • Reagents and Solvents: Contaminants in solvents and other reagents used during synthesis.[2][7]

  • Degradation: Degradation of the API over time due to factors like heat, light, or moisture during storage.[2][3]

  • Packaging Materials: Leachables from the container closure system.[2][7]

Q3: How are impurities classified?

According to the International Council for Harmonisation (ICH) guidelines, impurities are broadly classified into three main categories:[2][7]

  • Organic Impurities: These are process-related (e.g., starting materials, by-products, intermediates) or drug-related (e.g., degradation products).[2][6]

  • Inorganic Impurities: These typically originate from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and inorganic salts.[2][4]

  • Residual Solvents: These are volatile organic compounds used during the synthesis and manufacturing process that are not completely removed.[2][4]

Q4: What are the most common analytical techniques used for impurity detection?

A variety of analytical techniques are employed for impurity profiling, often in combination (hyphenated techniques) to enhance separation and identification capabilities.[8][9] The most widely used methods include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are considered the gold standard for separating and quantifying a wide range of impurities.[6][8]

  • Gas Chromatography (GC): This technique is ideal for the analysis of volatile impurities, such as residual solvents.[6][8]

  • Mass Spectrometry (MS): Often coupled with LC or GC (LC-MS, GC-MS), MS provides molecular weight and structural information for the identification of unknown impurities.[6][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural elucidation of impurities.[11][12]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method for detecting and quantifying elemental impurities.[6][13]

Q5: What are hyphenated techniques and why are they important for impurity analysis?

Hyphenated techniques involve the coupling of two or more analytical methods to provide more comprehensive information than a single technique alone.[14][15] For impurity analysis, this typically involves combining a separation technique (like HPLC or GC) with a spectroscopic detection technique (like MS or NMR).[9][14] This approach allows for the separation of complex mixtures and the subsequent identification and structural elucidation of individual impurities, even at very low concentrations.[9][16] Common examples include LC-MS, GC-MS, and LC-NMR.[1][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of impurities using HPLC, a primary technique in this field.

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Pressure Fluctuations Leaks in the system; Particulate buildup in filters; Gas bubbles in the mobile phase.[17]1. Check all fittings and connections for leaks.[17] 2. Inspect and clean or replace system filters.[17] 3. Degas the mobile phase and purge the pump.[17]
Baseline Noise or Drift Contaminated mobile phase or column; Air bubbles in the detector cell; Detector lamp instability.[18][19]1. Use high-purity solvents and prepare fresh mobile phase.[19] 2. Flush the column with a strong solvent.[20] 3. Ensure the mobile phase is properly degassed.[18] 4. Check the detector lamp's age and stability.[19]
Peak Tailing Interaction of analytes with the stationary phase; Incorrect sample solvent.[17]1. Adjust the mobile phase pH to ensure the analyte is fully ionized or neutral.[17] 2. Dissolve and inject the sample in the mobile phase whenever possible.[20] 3. Consider using a different column with a less active stationary phase.
Ghost Peaks Contamination in the mobile phase, sample, or injector; Carryover from previous injections.[19]1. Use high-purity solvents and clean glassware.[19] 2. Incorporate a wash step in the autosampler sequence.[19] 3. Flush the injector and column thoroughly.[19]
Low Sensitivity Improper detector settings; Column degradation; Leaks in the system.[21]1. Verify the detector wavelength and other settings are optimal for the analyte.[21] 2. Check the column's performance and replace it if it's degraded.[21] 3. Inspect the system for any leaks that could reduce flow to the detector.[21]

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

This protocol outlines a general approach for developing an HPLC method for the separation and quantification of impurities.

  • Column Selection: Choose a column with appropriate chemistry (e.g., C18, C8) and dimensions based on the polarity of the API and potential impurities.

  • Mobile Phase Preparation:

    • Prepare aqueous and organic mobile phases using HPLC-grade solvents and reagents.

    • Filter the mobile phases through a 0.45 µm filter to remove particulates.[20]

    • Degas the mobile phases using sonication or an online degasser to prevent air bubbles.[18]

  • Gradient Elution Program:

    • Develop a gradient elution method to separate impurities with a wide range of polarities.

    • Start with a higher percentage of the aqueous phase and gradually increase the organic phase to elute more hydrophobic compounds.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent, preferably the initial mobile phase.[20]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set a suitable flow rate (e.g., 1.0 mL/min for a standard 4.6 mm ID column).

    • Maintain a constant column temperature using a column oven for reproducibility.[19]

    • Set the UV detector to a wavelength where both the API and impurities have adequate absorbance.

  • Data Analysis:

    • Integrate the peaks and calculate the percentage of each impurity relative to the main peak area.

Protocol 2: General GC-MS Method for Residual Solvent Analysis

This protocol provides a general procedure for the analysis of residual solvents using headspace GC-MS.

  • Sample Preparation (Headspace Vials):

    • Accurately weigh the sample into a headspace vial.

    • Add a suitable diluent (e.g., dimethyl sulfoxide, N,N-dimethylformamide).

    • Seal the vial tightly with a septum and cap.

  • Headspace Conditions:

    • Set the oven temperature to an appropriate level to facilitate the partitioning of volatile solvents from the sample matrix into the headspace.

    • Define the vial equilibration time and pressurization time.

  • GC Conditions:

    • Select a GC column suitable for volatile organic compounds (e.g., a capillary column with a polar stationary phase).

    • Program the GC oven temperature to separate the target residual solvents.

    • Use an inert carrier gas, such as helium or nitrogen, at a constant flow rate.

  • MS Conditions:

    • Set the ion source temperature and transfer line temperature.

    • Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.

  • Data Analysis:

    • Identify the residual solvents by comparing their retention times and mass spectra with those of known reference standards.

    • Quantify the amount of each solvent using a calibration curve prepared from standards.

Visualizations

Experimental_Workflow_Impurity_Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Technique cluster_Data Data Processing & Reporting Sample Drug Substance/Product Dissolution Dissolution in Suitable Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Separation Chromatographic Separation (e.g., HPLC, GC) Filtration->Separation Inject into System Detection Detection (e.g., UV, MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification of Impurities PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: A typical experimental workflow for impurity analysis.

Logical_Relationship_Impurity_Sources cluster_Sources Sources of Impurities Impurity Impurities in Drug Product RawMaterials Raw Materials Impurity->RawMaterials Synthesis Synthesis Process (By-products, Intermediates) Impurity->Synthesis Degradation Degradation (Storage & Handling) Impurity->Degradation Packaging Packaging (Leachables) Impurity->Packaging

References

Technical Support Center: Safe Disposal of Waste from 3-Bromo-4-(methylsulfonyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe disposal of waste generated from chemical reactions involving 3-Bromo-4-(methylsulfonyl)benzaldehyde. Adherence to institutional safety protocols and local regulations is paramount.

Troubleshooting Guide

This section addresses specific issues you might encounter during the disposal process of waste from this compound reactions.

Q1: How do I characterize the waste from my reaction involving this compound?

A1: Proper waste characterization is the first step in ensuring safe disposal. Your waste stream will likely contain unreacted this compound, solvents, and various reaction byproducts.

  • Consult the Safety Data Sheet (SDS): The SDS for this compound and all other reagents used will provide initial information on hazards.

  • Identify Reaction Byproducts: Based on your reaction scheme, identify potential byproducts. The starting material contains bromine and a methylsulfonyl group, which may lead to various brominated and sulfonated organic byproducts.[1]

  • Segregate Waste Streams: Do not mix different waste streams. Keep aqueous waste separate from organic solvent waste. Halogenated and non-halogenated solvent wastes should also be segregated.[2][3]

Q2: What should I do in case of a small spill of a solution containing this compound?

A2: For small spills, prompt and safe cleanup is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Inform colleagues in the immediate area.

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills or if there is a risk of dust inhalation, a respirator may be necessary.[4][5]

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.

  • Collection: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Disposal: The waste container should be clearly labeled with its contents and disposed of through your institution's hazardous waste management program.[3]

Q3: The reaction produced unexpected byproducts. How do I dispose of this "unknown" waste?

A3: Unknown waste presents a significant safety hazard and must be handled with extreme caution.

  • Do Not Attempt to Neutralize: Without knowing the composition, neutralization could lead to a dangerous reaction.

  • Label as "Unknown Waste": Clearly label the container with as much information as possible, including the reactants, solvents, and the date.

  • Consult Your Environmental Health & Safety (EHS) Department: Your institution's EHS department is equipped to handle and characterize unknown waste. Provide them with all available information about the reaction.

  • Isolate the Waste: Store the container in a secondary containment bin in a designated hazardous waste accumulation area, away from incompatible materials.[2][3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the disposal of waste from this compound reactions.

Q1: What type of container should I use for waste from reactions with this compound?

A1: Waste containers must be compatible with the chemical waste they hold.

  • Material: Use a leak-proof, sturdy container made of a material that is chemically resistant to the waste. For organic solvents, glass or high-density polyethylene (HDPE) containers are often suitable.

  • Lids: Ensure the container has a tight-fitting lid to prevent spills and evaporation. Keep containers closed except when adding waste.[3]

  • Labeling: All waste containers must be accurately and clearly labeled with a hazardous waste tag detailing the full chemical names of the contents and their approximate percentages.[2][3]

Q2: Can I dispose of small amounts of waste from this compound reactions down the drain?

A2: No. Waste containing this compound or its reaction byproducts should not be disposed of down the drain.[5] This compound is a synthetic organic chemical, and its environmental impact is not well-documented. Drain disposal is generally reserved for dilute aqueous solutions of non-hazardous salts and some acids and bases after neutralization.[6]

Q3: How should I store the waste while it awaits pickup by a disposal service?

A3: Proper storage of hazardous waste is critical to maintaining a safe laboratory environment.

  • Segregation: Store waste in designated satellite accumulation areas. Segregate incompatible waste types, such as acids from bases and oxidizers from flammable organic solvents.[2][3]

  • Secondary Containment: All liquid hazardous waste containers should be placed in secondary containment bins to catch any potential leaks.[3]

  • Accumulation Limits: Be aware of the limits on the amount of hazardous waste that can be stored in your laboratory at any one time.[7]

Q4: Who should I contact for the final disposal of the waste?

A4: The final disposal of hazardous chemical waste must be handled by a licensed professional waste disposal service. Contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[5] They will ensure that the waste is transported and disposed of in accordance with all federal, state, and local regulations.[7][8]

Data Presentation

As no specific quantitative data for the disposal of this compound was found, the following table summarizes its key chemical properties.

PropertyValue
CAS Number 254878-96-1[9]
Molecular Formula C8H7BrO3S[1][9]
Molecular Weight 263.11 g/mol [1]
Physical Form White to yellow solid[1][9]
Storage Temperature Room temperature[9]

Experimental Protocols

Mandatory Visualization

WasteDisposalWorkflow start Start: Waste Generated from This compound Reaction characterize Characterize Waste (Identify all components and hazards) start->characterize segregate Segregate Waste Streams (Aqueous, Organic, Halogenated) characterize->segregate container Select Compatible Container (Leak-proof, chemically resistant) segregate->container label Label Container Clearly (Contents, hazards, date) container->label storage Store in Designated Satellite Accumulation Area label->storage secondary_containment Use Secondary Containment for all liquids storage->secondary_containment ehs_contact Contact Environmental Health & Safety (EHS) for waste pickup secondary_containment->ehs_contact disposal Professional Hazardous Waste Disposal ehs_contact->disposal

Caption: Workflow for the safe disposal of chemical waste.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 3-Bromo-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of novel compounds. This guide provides a detailed analysis of the ¹H NMR spectrum of 3-Bromo-4-(methylsulfonyl)benzaldehyde, a versatile intermediate in medicinal chemistry. Through objective comparison with structurally related alternatives and supported by experimental data, this document serves as a practical resource for spectral interpretation.

¹H NMR Spectral Data Comparison

The chemical shifts (δ) in ¹H NMR are profoundly influenced by the electronic environment of the protons within a molecule. In substituted benzaldehydes, the nature and position of substituents on the aromatic ring cause characteristic shifts in the signals of the aldehydic and aromatic protons. Electron-withdrawing groups, such as the bromo and methylsulfonyl groups in the target compound, tend to deshield nearby protons, shifting their resonance to a higher frequency (downfield).

The following table summarizes the ¹H NMR spectral data for this compound and a selection of alternative substituted benzaldehydes. The data for the target compound is based on predicted values due to the limited availability of public experimental spectra.

CompoundSolventAldehyde Proton (CHO) δ (ppm), MultiplicityAromatic Protons δ (ppm), MultiplicityOther Protons δ (ppm), Multiplicity
This compound CDCl₃9.9 - 10.1 (s)Complex pattern3.1 - 3.3 (s, -SO₂CH₃)
BenzaldehydeCDCl₃10.0 (s)[1]7.50-7.90 (m)[1]-
3-ChlorobenzaldehydeCDCl₃9.98 (s)7.49-7.86 (m)-
4-(Methylsulfonyl)benzaldehyde--8.05-8.15 (m)[2]-
3-BromobenzaldehydeCDCl₃9.95 (s)7.40-8.05 (m)-
4-ChlorobenzaldehydeCDCl₃9.99 (s)7.53 (d), 7.85 (d)-

Note: Data for this compound are predicted values.[2] "s" denotes a singlet, "d" a doublet, and "m" a multiplet.

Interpreting the Spectrum of this compound

The anticipated ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl group.[2]

  • Aldehydic Proton: Due to the strong deshielding effect of the carbonyl group and the electron-withdrawing nature of the substituents on the ring, the aldehydic proton is expected to appear as a singlet in the downfield region of 9.9-10.1 ppm.[2]

  • Aromatic Protons: The aromatic region will likely display a complex splitting pattern due to the presence of three non-equivalent protons on the benzene ring. The proton at the C2 position, adjacent to the bromine atom, is expected to be a doublet. The proton at the C6 position, situated between the aldehyde and sulfonyl groups, is also anticipated to be a doublet. The proton at the C5 position would likely appear as a doublet of doublets due to coupling with the protons at C2 and C6.[2]

  • Methyl Protons: The three protons of the methyl group in the methylsulfonyl substituent (-SO₂CH₃) are expected to appear as a sharp singlet in the more upfield region, typically around 3.1-3.3 ppm.[2]

Standard ¹H NMR Experimental Protocol

The following is a detailed methodology for acquiring a standard ¹H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.

  • Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time.

  • Acquire the Free Induction Decay (FID) signal.

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of a typical ¹H NMR experiment, from sample preparation to final data analysis.

NMR_Workflow A Weigh Sample B Dissolve in Deuterated Solvent with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Shim, and Tune D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Calibrate and Integrate H->I J Structural Elucidation I->J

Caption: Workflow of a typical ¹H NMR experiment.

References

Comparative Analysis of 13C NMR Chemical Shifts for 3-Bromo-4-(methylsulfonyl)benzaldehyde and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the 13C NMR spectral characteristics of 3-Bromo-4-(methylsulfonyl)benzaldehyde through comparison with structurally related analogs.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the reported 13C NMR chemical shifts for benzaldehyde and its derivatives. These compounds serve as valuable benchmarks for predicting the spectrum of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom, with electron-withdrawing groups generally causing a downfield shift (higher ppm value) and electron-donating groups causing an upfield shift (lower ppm value).

Compound NameC=OC1C2C3C4C5C6OtherSolvent
Benzaldehyde~191-194136.5129.7129.0134.4129.0129.7-CDCl3
3-Bromobenzaldehyde190.8138.0137.3123.4132.4130.6128.4-CDCl3
4-(Methylsulfonyl)benzaldehydeData not explicitly foundData not explicitly foundData not explicitly foundData not explicitly foundData not explicitly foundData not explicitly foundData not explicitly foundData not explicitly foundCDCl3
This compound Predicted Predicted Predicted Predicted Predicted Predicted Predicted Predicted -

Note: Specific assignments for each aromatic carbon in the substituted benzaldehydes can vary. The data presented is based on available information from various sources.

Predicted Shifts for this compound:

  • Carbonyl Carbon (C=O): Expected to be in the range of 190-195 ppm, typical for benzaldehydes.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the combined electronic effects of the bromo, methylsulfonyl, and aldehyde groups. The carbon attached to the electron-withdrawing methylsulfonyl group (C4) is expected to be significantly downfield. The carbon bearing the bromine (C3) will also be downfield.

  • Methyl Carbon (-SO2CH3): The carbon of the methyl group in the methylsulfonyl substituent is anticipated to appear in the aliphatic region of the spectrum.

Experimental Protocol: 13C NMR Spectroscopy

The following provides a general methodology for the acquisition of 13C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with the analyte signals.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.

2. NMR Spectrometer Setup:

  • The data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • The spectrometer is tuned to the 13C frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz instrument, respectively).

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds between pulses is common to allow for full relaxation of the carbon nuclei.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is usually required to obtain a good signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for most organic compounds.

4. Data Processing:

  • The raw data (Free Induction Decay or FID) is Fourier transformed to produce the frequency-domain spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Logical Relationships of Compared Compounds

The following diagram illustrates the structural relationships between this compound and the compounds used for comparison. This visualization highlights the stepwise addition of functional groups to the basic benzaldehyde scaffold.

G Benzaldehyde Benzaldehyde Bromo 3-Bromobenzaldehyde Benzaldehyde->Bromo + Br Sulfonyl 4-(Methylsulfonyl)benzaldehyde Benzaldehyde->Sulfonyl + SO2CH3 Target This compound Bromo->Target + SO2CH3 Sulfonyl->Target + Br

Caption: Structural relationship of the target compound to its analogs.

Comparative Analysis of Mass Spectrometry for the Characterization of 3-Bromo-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of mass spectrometry for the characterization of 3-Bromo-4-(methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical agents. This document will delve into the performance of mass spectrometry and compare it with alternative analytical techniques, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The structural elucidation and purity assessment of this compound can be approached using several analytical techniques. Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For a comprehensive analysis, it is often used in conjunction with other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry Analysis

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are typically employed.

Key Performance Characteristics:

  • High Sensitivity: Capable of detecting trace amounts of the analyte.

  • High Specificity: Provides molecular weight and structural information through fragmentation patterns.

  • Rapid Analysis: Delivers results in a short timeframe.

Experimental Data

The mass spectrum of this compound confirms its molecular structure. The expected monoisotopic mass of the compound is 263.94 g/mol . A representative mass spectrum would show a prominent molecular ion peak corresponding to this mass.

Parameter Value Source
Molecular FormulaC8H7BrO3SPubChem
Molecular Weight263.11 g/mol PubChem
Monoisotopic Mass263.9353 g/mol PubChem
Nominal Mass264 g/mol PubChem

Comparison with Alternative Techniques

While mass spectrometry is a cornerstone of molecular analysis, a multi-technique approach is often necessary for complete characterization.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, fragmentation pattern, isotopic distribution.High sensitivity and specificity, small sample requirement.Isomeric differentiation can be challenging without chromatography.
Nuclear Magnetic Resonance (NMR) Detailed structural information, including connectivity of atoms.Unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, larger sample amount needed.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.High resolution for separating mixtures, quantitative accuracy.Does not provide structural information on its own (requires a detector like MS or UV).
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple, provides a molecular "fingerprint".Limited information on the overall molecular structure.

Experimental Protocols

Mass Spectrometry Protocol (Illustrative)

This protocol provides a general workflow for the analysis of this compound using LC-MS.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Scan Range: m/z 100-500.

    • Data Analysis: Process the data to identify the molecular ion peak and any significant fragment ions.

Workflow and Data Analysis Diagrams

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent filter Filter Sample dissolve->filter hplc HPLC Separation filter->hplc Inject esi Electrospray Ionization hplc->esi ms Mass Spectrometry esi->ms peak Peak Detection ms->peak Acquire Data spectrum Spectrum Analysis peak->spectrum report report spectrum->report Generate Report compound This compound ms Mass Spectrometry compound->ms nmr NMR Spectroscopy compound->nmr hplc HPLC compound->hplc mw Molecular Weight ms->mw structure Chemical Structure nmr->structure purity Purity hplc->purity

A Comparative Guide to HPLC Purity Analysis of 3-Bromo-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Bromo-4-(methylsulfonyl)benzaldehyde against alternative analytical techniques. Detailed experimental protocols and comparative data are presented to assist in selecting the most suitable method for quality control and research applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is critical to ensure the safety and efficacy of the final products. HPLC is a powerful and widely used technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.[2] This guide outlines a robust HPLC method and compares it with other analytical techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Proposed HPLC Method for Purity Analysis

Given the polarity and UV-active nature of this compound, a reversed-phase HPLC (RP-HPLC) method is proposed. This method is based on established protocols for the analysis of similar aromatic sulfones and substituted benzaldehydes.[3][4]

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Alternative Analytical Methods

While HPLC is a robust method, other techniques can provide complementary information for purity assessment and structural confirmation.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. For less volatile compounds, derivatization might be necessary.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for polar analytes (e.g., DB-5ms)

GC Conditions:

ParameterRecommended Condition
Injector Temperature 280 °C
Detector Temperature 300 °C (FID) or MS transfer line at 280 °C
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection 1 µL, split ratio 50:1

Sample Preparation:

  • Prepare a solution of the sample in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Experimental Protocol: ¹H NMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a known amount of a certified internal standard (for qNMR).

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC, GC, and NMR for the purity analysis of this compound.

FeatureHPLC-UVGC-FID/MSNMR Spectroscopy
Principle Partitioning between stationary and mobile phasesPartitioning between gaseous mobile and stationary phasesNuclear spin transitions in a magnetic field
Information Obtained Purity (area %), retention timePurity (area %), identification of volatile impurities (MS)Unambiguous structure, purity (qNMR), isomer identification
Sample Requirements 5-10 mg dissolved in a suitable solvent1-2 mg dissolved in a volatile solvent5-10 mg dissolved in a deuterated solvent
Strengths High resolution, robust, widely applicableHigh sensitivity for volatile impurities, structural info (MS)Definitive structural information, primary analytical method (qNMR)
Weaknesses Requires chromophore for UV detectionNot suitable for non-volatile or thermally labile compoundsLower sensitivity, more complex for mixture analysis

Logical Method Selection

Method_Selection start Purity Analysis Needed? hplc Use HPLC for routine purity start->hplc Yes gc Use GC for volatile impurities hplc->gc Volatile impurities suspected? nmr Use NMR for structural confirmation and absolute purity (qNMR) hplc->nmr Structural confirmation needed?

Caption: Decision tree for selecting an analytical method.

Conclusion

For routine quality control and purity assessment of this compound, the proposed RP-HPLC method offers a reliable, accurate, and robust solution. It provides excellent separation of the main component from potential non-volatile impurities. GC-MS serves as a valuable complementary technique, particularly for the identification of unknown volatile or semi-volatile impurities. NMR spectroscopy remains the gold standard for absolute structure elucidation and can be employed for primary purity assessment using the qNMR technique. The choice of method will ultimately depend on the specific requirements of the analysis, including the nature of expected impurities and the desired level of structural information.

References

Unveiling the Reactivity of 3-Bromo-4-(methylsulfonyl)benzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted benzaldehydes is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comprehensive comparison of the reactivity of 3-Bromo-4-(methylsulfonyl)benzaldehyde with other benzaldehydes in key organic reactions, supported by experimental data and detailed protocols.

The reactivity of the aldehyde functional group in benzaldehyde derivatives is intricately governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, rendering the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish this electrophilicity. This compound is a prime example of a highly reactive aromatic aldehyde, owing to the potent electron-withdrawing effects of both the bromo and methylsulfonyl substituents.

The Electronic Influence of Substituents: A Hammett Perspective

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a substituent is a measure of its electron-donating or electron-withdrawing ability. The 3-bromo and 4-methylsulfonyl groups are both strong electron-withdrawing groups, as indicated by their positive Hammett σ values. This synergistic effect results in a significant increase in the partial positive charge on the carbonyl carbon of this compound, thereby enhancing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde and benzaldehydes bearing electron-donating groups.

Comparative Reactivity in Key Organic Reactions

To illustrate the heightened reactivity of this compound, we will compare its performance in three fundamental reactions: the Wittig reaction, the Knoevenagel condensation, and the Cannizzaro reaction.

Wittig Reaction

The Wittig reaction, a cornerstone for alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon. Benzaldehydes with electron-withdrawing groups exhibit significantly higher reaction rates in the Wittig reaction.[1]

Table 1: Comparative Yields in the Wittig Reaction of Substituted Benzaldehydes

Benzaldehyde DerivativeSubstituent(s)Product Yield (%)
This compound 3-Br, 4-SO₂CH₃ >95 (Estimated)
4-Nitrobenzaldehyde4-NO₂95[2]
4-Chlorobenzaldehyde4-Cl88[2]
BenzaldehydeH~70-80
4-Methoxybenzaldehyde4-OCH₃~60-70

Estimation for this compound is based on the strong electron-withdrawing nature of its substituents, which is comparable to or greater than that of a nitro group.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. Similar to the Wittig reaction, the reactivity of the benzaldehyde is enhanced by electron-withdrawing substituents.[3]

Table 2: Comparative Yields in the Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

Benzaldehyde DerivativeSubstituent(s)Yield (%)
This compound 3-Br, 4-SO₂CH₃ >98 (Estimated)
4-Nitrobenzaldehyde4-NO₂96.73[3]
4-Chlorobenzaldehyde4-Cl98.89[3]
4-Bromobenzaldehyde4-Br95.82[3]
BenzaldehydeH93.58[3]

Estimation for this compound is based on its high electrophilicity, suggesting a yield at least comparable to other highly activated benzaldehydes.

Cannizzaro Reaction

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. The initial step of the reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Therefore, electron-withdrawing groups on the benzaldehyde ring are expected to facilitate this initial attack and increase the reaction rate.[2] Due to its high reactivity, this compound is expected to readily undergo the Cannizzaro reaction. In a crossed Cannizzaro reaction with an aldehyde that is more readily oxidized (like formaldehyde), this compound would be preferentially reduced to the corresponding alcohol.

Experimental Protocols

Detailed methodologies for the Wittig, Knoevenagel, and Cannizzaro reactions are provided below. These protocols serve as a starting point for experimental work and can be adapted based on specific research needs.

General Protocol for the Wittig Reaction

This protocol describes a general procedure for the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 mmol)

  • Strong base (e.g., n-butyllithium or sodium hydroxide)

  • Anhydrous solvent (e.g., THF or diethyl ether)

Procedure:

  • Suspend the phosphonium salt in an anhydrous solvent under an inert atmosphere.

  • Add the strong base dropwise at a suitable temperature (e.g., 0 °C or room temperature) to generate the ylide. The formation of a characteristic color often indicates ylide generation.[1]

  • Add the substituted benzaldehyde, dissolved in the same anhydrous solvent, to the ylide solution.

  • Stir the reaction mixture for a period ranging from 30 minutes to several hours, monitoring the progress by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

General Protocol for the Knoevenagel Condensation

This protocol outlines a general method for the Knoevenagel condensation of a substituted benzaldehyde with an active methylene compound.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile) (1.0 mmol)

  • Basic catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, or solvent-free)

Procedure:

  • In a reaction vessel, combine the substituted benzaldehyde and the active methylene compound.

  • Add a catalytic amount of the basic catalyst.

  • If using a solvent, add it to the reaction mixture. For solvent-free conditions, proceed to the next step.

  • Stir the reaction mixture at room temperature or with heating, as required.

  • Monitor the reaction progress by TLC.

  • Upon completion, if the product precipitates, collect it by filtration. Otherwise, perform an appropriate work-up, which may include extraction and solvent removal.

  • Purify the crude product by recrystallization or column chromatography.[3]

General Protocol for the Cannizzaro Reaction

This protocol provides a general procedure for the Cannizzaro reaction of a non-enolizable benzaldehyde.

Materials:

  • Substituted benzaldehyde (e.g., this compound) (2.0 mmol)

  • Concentrated aqueous or alcoholic solution of a strong base (e.g., potassium hydroxide)

Procedure:

  • Dissolve the substituted benzaldehyde in a minimal amount of a suitable solvent if necessary.

  • Add the concentrated base solution to the aldehyde.

  • Stir the mixture vigorously. The reaction is often exothermic.

  • Continue stirring until the reaction is complete, which may take several hours or overnight.

  • After the reaction, dilute the mixture with water.

  • Separate the alcohol and the carboxylate salt. The alcohol can typically be extracted with an organic solvent.

  • Acidify the aqueous layer to precipitate the carboxylic acid, which can then be collected by filtration.

  • Purify the alcohol and carboxylic acid products separately, for example, by distillation or recrystallization.

Visualizing Reaction Workflows

To further aid in experimental design, the following diagrams illustrate the general workflows for the discussed reactions.

Wittig_Reaction_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base Base->Ylide ReactionMix Reaction Mixture Ylide->ReactionMix Aldehyde Substituted Benzaldehyde Aldehyde->ReactionMix Quench Quench ReactionMix->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Alkene Product Purification->Product Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_reaction Condensation Reaction cluster_workup Work-up & Purification Aldehyde Substituted Benzaldehyde ReactionMix Reaction Mixture Aldehyde->ReactionMix ActiveMethylene Active Methylene Compound ActiveMethylene->ReactionMix Catalyst Basic Catalyst Catalyst->ReactionMix Isolation Product Isolation (Filtration/Extraction) ReactionMix->Isolation Purification Recrystallization/ Chromatography Isolation->Purification Product α,β-Unsaturated Product Purification->Product Cannizzaro_Reaction_Workflow cluster_reaction Cannizzaro Reaction cluster_workup Product Separation & Purification Aldehyde Substituted Benzaldehyde ReactionMix Reaction Mixture Aldehyde->ReactionMix Base Concentrated Base Base->ReactionMix Extraction Extraction of Alcohol ReactionMix->Extraction Acidification Acidification & Filtration of Acid ReactionMix->Acidification PurifyAlcohol Purify Alcohol Extraction->PurifyAlcohol PurifyAcid Purify Carboxylic Acid Acidification->PurifyAcid Alcohol Primary Alcohol PurifyAlcohol->Alcohol CarboxylicAcid Carboxylic Acid PurifyAcid->CarboxylicAcid

References

A Comparative Guide to 3-Bromo-4-(methylsulfonyl)benzaldehyde in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. 3-Bromo-4-(methylsulfonyl)benzaldehyde has emerged as a highly versatile reagent, prized for its unique combination of functional groups that offer multiple avenues for synthetic elaboration. This guide provides an objective comparison of this compound with similar compounds, supported by established chemical principles and representative experimental data, to inform rational decision-making in research and development.

Introduction to this compound and Its Alternatives

This compound is a trifunctional aromatic compound featuring an aldehyde, a bromine atom, and a methylsulfonyl group. This distinct arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other fine chemicals.[1][2]

The primary advantages of using this compound stem from the synergistic interplay of its functional groups:

  • Aldehyde Group: A versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations (e.g., Aldol, Knoevenagel), and reductive aminations.[1]

  • Bromine Atom: An excellent leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. Aryl bromides are generally more reactive than their chloro-analogs in these transformations.[1][2]

  • Methylsulfonyl Group: A strong electron-withdrawing group that activates the aromatic ring towards nucleophilic aromatic substitution and influences the regioselectivity of electrophilic aromatic substitution.[1]

For the purpose of this guide, we will compare the performance of this compound with the following structurally similar compounds:

  • 3-Chloro-4-(methylsulfonyl)benzaldehyde: To highlight the difference in reactivity between bromo and chloro substituents in cross-coupling reactions.

  • 4-(Methylsulfonyl)benzaldehyde: To demonstrate the role of the bromine atom in providing a site for cross-coupling.

  • 3-Bromobenzaldehyde: To illustrate the influence of the methylsulfonyl group on the reactivity of the aldehyde and the aromatic ring.

Comparative Performance in Key Synthetic Transformations

The utility of this compound is best demonstrated through its performance in several key classes of organic reactions. The following sections provide a comparative overview based on established reactivity principles and available experimental data.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. The nature of the halide on the aromatic ring is a critical determinant of reactivity.

Data Presentation: Suzuki-Miyaura Coupling of Substituted Benzaldehydes with Phenylboronic Acid

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O904-6~90-95 (Expected)[3]
23-Chloro-4-(methylsulfonyl)benzaldehydePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O90>12~70-80 (Expected)[1]
34-(Methylsulfonyl)benzaldehyde-----No Reaction-
43-BromobenzaldehydePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O904-6~95[1]

Analysis:

Aryl bromides are generally more reactive than aryl chlorides in Suzuki-Miyaura couplings due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-limiting oxidative addition step.[1] Therefore, this compound (Entry 1) is expected to provide a higher yield in a shorter reaction time compared to its chloro-analog (Entry 2). 4-(Methylsulfonyl)benzaldehyde (Entry 3) lacks a suitable leaving group for this reaction. 3-Bromobenzaldehyde (Entry 4) also demonstrates high reactivity, and the presence of the electron-withdrawing methylsulfonyl group in Entry 1 is not expected to significantly hinder the cross-coupling at the bromine-substituted position.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The electrophilicity of the carbonyl carbon, which is influenced by the substituents on the aromatic ring, plays a key role in the reaction rate.

Data Presentation: Wittig Reaction of Substituted Benzaldehydes with a Stabilized Ylide

EntryBenzaldehyde DerivativeYlideSolventTemp (°C)Relative Rate
1This compoundPh₃P=CHCO₂EtTHF25High (Expected)
23-Chloro-4-(methylsulfonyl)benzaldehydePh₃P=CHCO₂EtTHF25High (Expected)
34-(Methylsulfonyl)benzaldehydePh₃P=CHCO₂EtTHF25Moderate-High (Expected)
43-BromobenzaldehydePh₃P=CHCO₂EtTHF25Moderate (Expected)

Analysis:

The strong electron-withdrawing nature of the methylsulfonyl group significantly increases the electrophilicity of the aldehyde carbonyl carbon, thereby accelerating the rate of the Wittig reaction.[4] Both this compound (Entry 1) and its chloro-analog (Entry 2) are expected to be highly reactive. 4-(Methylsulfonyl)benzaldehyde (Entry 3) would also be more reactive than unsubstituted benzaldehyde. 3-Bromobenzaldehyde (Entry 4) is expected to be less reactive than the sulfonyl-containing analogs due to the weaker electron-withdrawing effect of the bromine atom compared to the methylsulfonyl group.

Aldol and Knoevenagel Condensations

These condensation reactions also depend on the electrophilicity of the aldehyde. A higher electrophilicity leads to a faster reaction rate.

Data Presentation: Expected Reactivity in Condensation Reactions

EntryBenzaldehyde DerivativeReaction TypeExpected Reactivity
1This compoundAldol/KnoevenagelVery High
23-Chloro-4-(methylsulfonyl)benzaldehydeAldol/KnoevenagelVery High
34-(Methylsulfonyl)benzaldehydeAldol/KnoevenagelHigh
43-BromobenzaldehydeAldol/KnoevenagelModerate

Analysis:

Similar to the Wittig reaction, the presence of the potent electron-withdrawing methylsulfonyl group in this compound (Entry 1) renders the aldehyde highly susceptible to nucleophilic attack by enolates or active methylene compounds. This makes it an excellent substrate for Aldol and Knoevenagel condensations, leading to high yields and potentially milder reaction conditions compared to less activated benzaldehydes like 3-Bromobenzaldehyde (Entry 4).

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for a comparative study.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry round-bottom flask, add the aryl halide, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for the desired time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Wittig Reaction

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • Dissolve the substituted benzaldehyde and the phosphonium ylide in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Application in Drug Discovery: Synthesis of Bcr-Abl Kinase Inhibitors

This compound is a key intermediate in the synthesis of several tyrosine kinase inhibitors that target the Bcr-Abl oncoprotein, which is implicated in chronic myeloid leukemia (CML).[5][6] One such inhibitor is Nilotinib.

Bcr-Abl Signaling Pathway and Inhibition

The Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[7][8][9] Key pathways include the Ras/MAPK pathway and the PI3K/Akt pathway. Tyrosine kinase inhibitors like Imatinib and Nilotinib bind to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of its substrates and thereby blocking downstream signaling.[5][7]

Bcr_Abl_Signaling BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis | mTOR->Proliferation Nilotinib Nilotinib (from 3-Bromo-4- (methylsulfonyl)benzaldehyde) Nilotinib->BCR_ABL Inhibits

Bcr-Abl signaling pathway and its inhibition.
Experimental Workflow: Synthesis of a Nilotinib Precursor

The following workflow outlines a key step in a reported synthesis of Nilotinib, demonstrating the utility of a derivative of this compound.

Nilotinib_Synthesis_Workflow Start 3-Bromo-4-methyl-N- (3-(trifluoromethyl)-5-aminophenyl)benzamide Reaction Buchwald-Hartwig Amination Start->Reaction Reagent 4-(3-pyridinyl)-2-aminopyrimidine Reagent->Reaction Product Nilotinib Precursor Reaction->Product

Workflow for a key step in Nilotinib synthesis.

Conclusion

This compound offers a distinct set of advantages over similar compounds in the context of advanced organic synthesis and drug discovery. Its trifunctional nature provides a versatile platform for the construction of complex molecules. The enhanced reactivity of the aldehyde group due to the electron-withdrawing sulfonyl substituent, combined with the superior performance of the bromo substituent in cross-coupling reactions, makes it a highly valuable and efficient building block. For researchers and drug development professionals, the strategic choice of this compound as a starting material can lead to more efficient synthetic routes, higher yields, and broader access to novel chemical entities with therapeutic potential.

References

A Comparative Guide to 3-Bromo-4-(methylsulfonyl)benzaldehyde and its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. 3-Bromo-4-(methylsulfonyl)benzaldehyde stands out as a versatile intermediate, particularly in the synthesis of kinase inhibitors and other pharmaceuticals. This guide provides an objective comparison of its performance with alternative substituted benzaldehydes in key organic reactions, supported by experimental data.

Overview of this compound

This compound is a trifunctional aromatic compound featuring an aldehyde, a bromine atom, and a methylsulfonyl group. This unique combination of functional groups makes it a valuable reagent in a variety of transformations. The aldehyde group serves as a handle for condensation and reductive amination reactions, the bromine atom is an excellent leaving group for cross-coupling reactions, and the strongly electron-withdrawing methylsulfonyl group influences the reactivity of the aromatic ring.

A typical Certificate of Analysis for this compound indicates a purity of ≥97%, with the compound appearing as a white to yellow solid.[1] It is generally stored at room temperature.

Performance in Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The reactivity of benzaldehyde derivatives in this reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates and higher yields.

The following table summarizes the performance of this compound in comparison to other substituted benzaldehydes in the Knoevenagel condensation with malononitrile.

Substituted BenzaldehydeCatalyst/SolventReaction TimeYield (%)
This compound Not specifiedNot specifiedNot specified
4-NitrobenzaldehydeNiCu@MWCNT/H2O:MeOH15 min94 ± 2
4-ChlorobenzaldehydeNiCu@MWCNT/H2O:MeOH20 min93 ± 1
4-BromobenzaldehydeNiCu@MWCNT/H2O:MeOH20 min95 ± 2
BenzaldehydeNiCu@MWCNT/H2O:MeOH15 min92 ± 2
4-MethylbenzaldehydeNiCu@MWCNT/H2O:MeOH25 min90 ± 1
4-MethoxybenzaldehydeNiCu@MWCNT/H2O:MeOH30 min88 ± 2

Data compiled from a study on Knoevenagel condensation catalyzed by NiCu@MWCNT nanohybrids.[2] While specific data for this compound was not available in this direct comparison, the strong electron-withdrawing nature of the methylsulfonyl group suggests its reactivity would be comparable to or greater than that of 4-nitrobenzaldehyde.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • NiCu@MWCNT nanohybrids (4 mg)

  • Water/Methanol (1:1, 4 mL)

Procedure:

  • A solution of NiCu@MWCNT nanohybrids in water/methanol (1:1) is sonicated for 30 seconds.

  • To this solution, the substituted benzaldehyde and malononitrile are added at room temperature with stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated.[2]

G Knoevenagel Condensation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup prep1 Suspend NiCu@MWCNT catalyst in H2O/MeOH (1:1) prep2 Sonicate for 30s prep1->prep2 react1 Add substituted benzaldehyde and malononitrile prep2->react1 react2 Stir at room temperature react1->react2 monitor Monitor reaction by TLC react2->monitor workup Isolate product upon completion monitor->workup

Figure 1. Experimental workflow for the Knoevenagel condensation.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The reactivity of the aryl halide in this reaction generally follows the trend I > Br > Cl >> F. Electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition, the often rate-determining step of the catalytic cycle.

Aryl BromideCatalyst SystemBaseSolventYield (%)
4-BromobenzaldehydePd(OAc)2/P(o-tolyl)3K3PO4DMENot specified
3-Iodo-benzyloxy-benzaldehydesPd(PPh3)4Cs2CO3DMF75-93
3-Thiophene-boronic acids with iodo-benzyloxy-benzaldehydesPd(OAc)2/P(o-tolyl)3K3PO4DME76-99

Data compiled from studies on Suzuki-Miyaura coupling of various aryl halides.[3][4][5]

The strong electron-withdrawing methylsulfonyl group in this compound is expected to facilitate the oxidative addition step, making it a highly reactive substrate for Suzuki-Miyaura coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • Cs2CO3 (2.0 equiv)

  • 1,4-Dioxane/H2O (4:1)

Procedure:

  • To a reaction vessel, add the aryl bromide, arylboronic acid, Pd(PPh3)4, and Cs2CO3.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Degassed 1,4-dioxane and water are added.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

G Suzuki-Miyaura Coupling Pathway pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition arx Ar-X arx->oxidative_addition arb_oh2 Ar'-B(OH)2 transmetalation Transmetalation arb_oh2->transmetalation base Base base->transmetalation pd_intermediate1 Ar-Pd(II)L2-X oxidative_addition->pd_intermediate1 pd_intermediate2 Ar-Pd(II)L2-Ar' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product pd_intermediate1->transmetalation pd_intermediate2->reductive_elimination

Figure 2. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application in the Synthesis of Bioactive Molecules: The Case of Sotorasib

Substituted benzaldehydes are crucial starting materials in the synthesis of numerous pharmaceuticals. A notable example is the synthesis of Sotorasib (AMG 510), a first-in-class KRAS G12C inhibitor. While the direct precursor in the commercial synthesis is not this compound, a key intermediate, rac-4, is synthesized from precursors that highlight the importance of substituted aromatic building blocks. The synthesis involves the formation of an acylurea intermediate followed by an intramolecular SNAr cyclization.[6] This multi-step synthesis underscores the need for well-defined and reactive starting materials to ensure high yields and purity in the final active pharmaceutical ingredient.

The synthetic route to Sotorasib showcases a sequence of reactions including amidation, cyclization, chiral resolution, and Suzuki coupling, demonstrating the complexity of modern drug synthesis and the critical role of versatile intermediates.[7][8][9]

G Simplified Sotorasib Intermediate Synthesis cluster_start Starting Materials cluster_synthesis Key Steps cluster_product Intermediate sm1 Nicotinamide Derivative step1 Amidation sm1->step1 sm2 Aniline Derivative step2 Acylurea Formation sm2->step2 step1->step2 step3 Intramolecular SNAr Cyclization step2->step3 step4 Chiral Resolution step3->step4 product Atropisomerically Pure Sotorasib Intermediate step4->product

Figure 3. Logical workflow for the synthesis of a key Sotorasib intermediate.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its performance in key reactions such as Knoevenagel condensation and Suzuki-Miyaura coupling is predicted to be excellent due to the presence of strong electron-withdrawing groups. While direct comparative data with a wide range of alternatives under identical conditions is limited, the available information on the reactivity of substituted benzaldehydes allows for informed decisions in the selection of building blocks for complex molecule synthesis. The choice of a specific benzaldehyde derivative will ultimately depend on the desired reactivity, the specific reaction conditions, and the overall synthetic strategy. This guide provides a foundation for researchers to make these critical decisions based on objective data and established synthetic protocols.

References

A Comparative Guide to the Spectroscopic Data of 3-Bromo-4-(methylsulfonyl)benzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-Bromo-4-(methylsulfonyl)benzaldehyde is a valuable building block, particularly in the synthesis of kinase inhibitors.[1] Its trifunctional nature allows for diverse chemical modifications, leading to a range of derivatives with unique physicochemical properties. This guide provides a comparative analysis of the spectroscopic data for this compound and three key derivatives: its corresponding oxime, alcohol, and carboxylic acid. Understanding the distinct spectroscopic signatures of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in the synthetic workflow.

Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its derivatives. This data, a combination of experimental and predicted values, offers a clear comparison of the changes in spectroscopic properties upon functional group transformation of the aldehyde moiety.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

CompoundAldehydic/Oxime/Carboxylic Proton (δ, ppm)Aromatic Protons (δ, ppm)Methylene Protons (δ, ppm)Methyl Protons (δ, ppm)
This compound ~9.9 (s, 1H)~7.8-8.2 (m, 3H)-~3.2 (s, 3H)
This compound Oxime ~8.1 (s, 1H, -CH=NOH), ~11.5 (s, 1H, -NOH)~7.6-8.0 (m, 3H)-~3.1 (s, 3H)
(3-Bromo-4-(methylsulfonyl)phenyl)methanol -~7.5-7.9 (m, 3H)~4.7 (s, 2H)~3.1 (s, 3H)
3-Bromo-4-(methylsulfonyl)benzoic Acid ~13.5 (br s, 1H)~7.9-8.3 (m, 3H)-~3.2 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundCarbonyl/Oxime/Carboxylic Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methylene Carbon (δ, ppm)Methyl Carbon (δ, ppm)
This compound ~191~125-145-~45
This compound Oxime ~148~125-140-~45
(3-Bromo-4-(methylsulfonyl)phenyl)methanol -~125-145~63~45
3-Bromo-4-(methylsulfonyl)benzoic Acid ~166~125-145-~45

Table 3: IR Spectroscopic Data (Predicted Characteristic Absorptions, cm⁻¹)

CompoundC=O StretchO-H StretchC=N StretchS=O Stretch
This compound ~1700--~1310, ~1150
This compound Oxime -~3300 (broad)~1650~1310, ~1150
(3-Bromo-4-(methylsulfonyl)phenyl)methanol -~3400 (broad)-~1310, ~1150
3-Bromo-4-(methylsulfonyl)benzoic Acid ~1700~2500-3300 (very broad)-~1310, ~1150

Table 4: Mass Spectrometry Data (Predicted)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₈H₇BrO₃S263.11264/262 (M+), 235/233, 184, 156, 75
This compound Oxime C₈H₈BrNO₃S278.12279/277 (M+), 262/260, 183, 155, 75
(3-Bromo-4-(methylsulfonyl)phenyl)methanol C₈H₉BrO₃S265.12266/264 (M+), 248/246, 185, 157, 77
3-Bromo-4-(methylsulfonyl)benzoic Acid C₈H₇BrO₄S279.11279/277 (M+), 262/260, 199/197, 183, 155, 75

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its conversion to the corresponding oxime, alcohol, and carboxylic acid are provided below.

Synthesis of this compound

A common laboratory-scale synthesis involves the regioselective bromination of 4-(methylsulfonyl)benzaldehyde.[2]

  • Reaction Setup: To a solution of 4-(methylsulfonyl)benzaldehyde in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as iron(III) bromide.

  • Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium bisulfite). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis of this compound Oxime

The oxime derivative can be prepared by the reaction of the aldehyde with hydroxylamine.

  • Reaction Mixture: Dissolve this compound in a mixture of ethanol and water.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture in an ice bath to induce precipitation of the oxime.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure oxime.

Synthesis of (3-Bromo-4-(methylsulfonyl)phenyl)methanol

The alcohol derivative is synthesized by the reduction of the aldehyde.

  • Reducing Agent: Suspend a mild reducing agent, such as sodium borohydride, in a suitable solvent like methanol or ethanol.

  • Addition of Aldehyde: Slowly add a solution of this compound to the reducing agent suspension at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude alcohol by column chromatography.

Synthesis of 3-Bromo-4-(methylsulfonyl)benzoic Acid

The carboxylic acid derivative is obtained through the oxidation of the aldehyde.

  • Oxidizing Agent: Prepare a solution of an oxidizing agent, such as potassium permanganate in aqueous acetone or Jones reagent (chromium trioxide in sulfuric acid).

  • Oxidation Reaction: Add the solution of this compound to the oxidizing agent at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Stir the mixture vigorously and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench any excess oxidizing agent (e.g., with isopropanol for permanganate or Jones reagent). Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent system (e.g., acetic acid/water) to obtain the pure 3-Bromo-4-(methylsulfonyl)benzoic acid.

Visualizing the Synthetic and Application Workflow

The following diagrams illustrate the synthetic relationship between the discussed compounds and a general workflow for their potential application in drug discovery.

G Synthetic Pathway of this compound Derivatives A This compound B This compound Oxime A->B H2NOH C (3-Bromo-4-(methylsulfonyl)phenyl)methanol A->C Reduction (e.g., NaBH4) D 3-Bromo-4-(methylsulfonyl)benzoic Acid A->D Oxidation (e.g., KMnO4)

Caption: Synthetic transformations of this compound.

G General Workflow for Kinase Inhibitor Screening cluster_0 Compound Library Generation cluster_1 Screening Cascade cluster_2 Lead Optimization A This compound Derivatives B High-Throughput Screening (HTS) (Biochemical Assays) A->B C Hit Confirmation & Dose-Response B->C D Cell-Based Assays C->D E Structure-Activity Relationship (SAR) Studies D->E F ADME/Tox Profiling E->F G Lead Compound F->G

Caption: A generalized workflow for identifying kinase inhibitors.

References

Unveiling the Structural Nuances: A Comparative Crystallographic Guide to Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of molecular architecture is paramount. X-ray crystallography stands as the definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids, providing invaluable insights for structure-based drug design and materials science. This guide offers a comparative analysis of the crystallographic data of two benzaldehyde derivatives: 4-(Methylsulfonyl)benzaldehyde and 3-Bromo-2-hydroxybenzaldehyde, providing a framework for understanding the impact of substituent groups on their solid-state conformations.

While the crystal structure of the specific compound of interest, 3-Bromo-4-(methylsulfonyl)benzaldehyde, is not publicly available, the comparative data herein offers valuable insights into the structural effects of the methylsulfonyl and bromo functional groups on the benzaldehyde scaffold.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-(Methylsulfonyl)benzaldehyde and 3-Bromo-2-hydroxybenzaldehyde, facilitating a direct comparison of their crystal structures.

Parameter4-(Methylsulfonyl)benzaldehyde3-Bromo-2-hydroxybenzaldehyde[1]
Chemical Formula C₈H₈O₃SC₇H₅BrO₂
Formula Weight 184.20201.02
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 6.1280 (12)7.0282 (3)
b (Å) 8.0400 (16)14.9715 (7)
c (Å) 16.734 (3)6.8472 (3)
α (°) 9090
β (°) 90.07 (3)108.907 (1)
γ (°) 9090
Volume (ų) 824.5 (3)681.61 (5)
Z 44
Temperature (K) 293125
Radiation type Mo KαMo Kα

Experimental Protocols

The determination of a crystal structure through X-ray diffraction involves a series of meticulous steps, from crystal preparation to data analysis. The general protocol for small molecule X-ray crystallography is outlined below.

Single Crystal Growth

Obtaining high-quality single crystals is the crucial first step. For small organic molecules like benzaldehyde derivatives, this is typically achieved through slow evaporation of a saturated solution. The choice of solvent is critical and is often determined empirically. Common solvents include acetonitrile, ethanol, and acetone. The process involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of well-ordered crystals.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled, typically to 100-125 K, to minimize thermal vibrations of the atoms.[1] Monochromatic X-ray radiation, commonly from a Molybdenum (Mo) or Copper (Cu) source, is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2][3]

Structure Solution and Refinement

The collected diffraction data, which consists of the intensities and positions of the diffracted X-ray beams, is processed to determine the unit cell parameters and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecular structure. The structural model is then refined against the experimental data using least-squares methods to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, accurate three-dimensional structure.[4][5]

Synthetic Workflow for Kinase Inhibitors

Substituted benzaldehydes are valuable starting materials in the synthesis of various pharmaceutical compounds, including kinase inhibitors, which are crucial in cancer therapy. The following diagram illustrates a generalized synthetic workflow for the preparation of a kinase inhibitor from a substituted benzaldehyde.

G cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Product Substituted Benzaldehyde Substituted Benzaldehyde Condensation Reaction Condensation Reaction Substituted Benzaldehyde->Condensation Reaction Amine Component Amine Component Amine Component->Condensation Reaction Cyclization Cyclization Condensation Reaction->Cyclization Further Functionalization Further Functionalization Cyclization->Further Functionalization Kinase Inhibitor Kinase Inhibitor Further Functionalization->Kinase Inhibitor

Caption: Generalized workflow for kinase inhibitor synthesis.

This guide provides a foundational comparison of the crystallographic features of two benzaldehyde derivatives and outlines the standard experimental procedures for their structural determination. The provided workflow also highlights the significance of such compounds as precursors in the synthesis of medicinally important molecules. This information is intended to aid researchers in understanding the structural chemistry of this class of compounds and in the design of future experiments.

References

Staurosporine Derivatives as Kinase Inhibitors: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Staurosporine, a natural product isolated from the bacterium Lentzea albida, is a potent but non-selective inhibitor of a wide range of protein kinases.[1] Its broad activity has made it a valuable research tool but has limited its therapeutic potential due to off-target effects.[2] Consequently, staurosporine has served as a crucial scaffold for the development of semi-synthetic derivatives with improved selectivity and therapeutic indices. This guide provides a comparative analysis of the efficacy of three such derivatives: UCN-01 (7-hydroxystaurosporine), Midostaurin (PKC412), and Lestaurtinib (CEP-701), which have been investigated in various clinical trials for cancer therapy.[2][3]

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro inhibitory activities of UCN-01, Midostaurin, and Lestaurtinib against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are presented. Lower IC50 values indicate greater potency. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.

Table 1: Comparative IC50 Values (nM) of Staurosporine Derivatives Against Key Kinase Targets

Kinase TargetUCN-01 (7-hydroxystaurosporine)Midostaurin (PKC412)Lestaurtinib (CEP-701)
FLT3 -4.5 (ITD), 1.5 (TKD-D835Y)[3]3[4][5][6]
KIT -330-600[7]-
PKCα 29[8]22[9]-
PKCβ 34[8]--
PKCγ 30[8]--
PKCδ 530[8]--
PKCε 590[8]--
JAK2 --0.9[4][5][10]
TrkA --< 25[4][5][11]
Aurora A --8.1[4][5]
Aurora B --2.3[4][5]
SYK -20.8[9][12]-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be representative and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of a specific kinase by measuring the incorporation of radioactively labeled phosphate from ATP into a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide or protein substrate

  • [γ-³²P]ATP (Adenosine Triphosphate)

  • Kinase inhibitors (UCN-01, Midostaurin, Lestaurtinib) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the kinase inhibitors in DMSO.

  • In a microcentrifuge tube, combine the kinase, its substrate, and the kinase reaction buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., AML cell lines like MV4-11 or MOLM-13)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Kinase inhibitors (UCN-01, Midostaurin, Lestaurtinib) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Prepare serial dilutions of the kinase inhibitors in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitors or DMSO (vehicle control).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Mandatory Visualization

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, KIT) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT5 STAT5 RTK->STAT5 PKC PKC RTK->PKC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT5->Transcription Inhibitor Staurosporine Derivatives (UCN-01, Midostaurin, Lestaurtinib) Inhibitor->RTK Inhibit Inhibitor->PKC Inhibit

Caption: Simplified signaling pathways targeted by staurosporine derivatives.

Experimental Workflow Diagram

cluster_workflow In Vitro Kinase Inhibitor Efficacy Assessment start Start assay_selection Assay Selection (Biochemical or Cellular) start->assay_selection biochemical Biochemical Assay (e.g., Radiometric Kinase Assay) assay_selection->biochemical cellular Cellular Assay (e.g., MTT Viability Assay) assay_selection->cellular inhibitor_prep Prepare Serial Dilutions of Inhibitors biochemical->inhibitor_prep cellular->inhibitor_prep reaction Perform Kinase Reaction or Cell Treatment inhibitor_prep->reaction data_acq Data Acquisition (Radioactivity or Absorbance) reaction->data_acq data_analysis Data Analysis (Calculate % Inhibition/Viability) data_acq->data_analysis ic50 Determine IC50 Values data_analysis->ic50 comparison Compare Efficacy and Selectivity ic50->comparison end End comparison->end

Caption: General experimental workflow for assessing kinase inhibitor efficacy.

References

A Comparative Guide to Alternatives for 3-Bromo-4-(methylsulfonyl)benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the strategic selection of building blocks is paramount. 3-Bromo-4-(methylsulfonyl)benzaldehyde is a versatile reagent, prized for its trifunctional nature: an aldehyde for nucleophilic additions and condensations, a bromine atom for cross-coupling reactions, and a potent electron-withdrawing methylsulfonyl group that modulates the reactivity of the aromatic ring.[1] However, the specific reactivity of the bromine atom may not be optimal for all synthetic strategies. This guide provides a comparative overview of viable alternatives, offering experimental data to inform the selection of the most appropriate reagent for a given transformation.

Key Alternatives and Their Synthetic Utility

The primary alternatives to this compound involve modification of the leaving group at the 3-position. The choice of halogen (chlorine, bromine, or iodine) or a sulfonate (e.g., triflate) can significantly impact the rate and efficiency of cross-coupling reactions. Alternatively, replacing the halogen with a boronic acid or its ester derivative opens up different coupling strategies.

A logical workflow for selecting a reagent is presented below:

G cluster_0 Synthetic Goal cluster_1 Reagent Selection cluster_2 Reaction Type start Desired 3-Substituted-4-(methylsulfonyl)benzaldehyde Derivative reagent Choice of Leaving Group at C3 start->reagent bromo 3-Bromo- (Standard) reagent->bromo Standard Reactivity chloro 3-Chloro- (More Stable, Less Reactive) reagent->chloro Cost-Effective, Forcing Conditions iodo 3-Iodo- (Most Reactive Halogen) reagent->iodo Mild Conditions, High Reactivity boronic 3-Boronic Ester (Alternative Coupling Strategy) reagent->boronic Suzuki Coupling with Aryl Halide Partner reaction Primary Application: Pd-Catalyzed Cross-Coupling bromo->reaction chloro->reaction iodo->reaction boronic->reaction

Caption: Reagent selection workflow for 3-substituted-4-(methylsulfonyl)benzaldehydes.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation. The reactivity of the halide in the oxidative addition step, which is often rate-limiting, follows the general trend I > Br > Cl. This has a direct impact on the required reaction conditions. Below is a summary of typical conditions and yields for the Suzuki-Miyaura coupling of various 3-substituted-4-(methylsulfonyl)benzaldehydes with phenylboronic acid.

ReagentCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3-Chloro -4-(methylsulfonyl)benzaldehydePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O10012~75-85
3-Bromo -4-(methylsulfonyl)benzaldehydePd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O806>90
3-Iodo -4-(methylsulfonyl)benzaldehydePd(PPh₃)₄ (2)K₂CO₃DME/H₂ORT4>95

Note: The data presented is a compilation of representative results from various sources and should be considered as a general guide. Actual results may vary depending on the specific substrates and reaction conditions.

Detailed Reagent Profiles

This compound (The Benchmark)

This is the most commonly used reagent in this class, offering a good balance of reactivity and stability.[1] It is readily available and participates in a wide range of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed and heated to 80°C for 6 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

3-Chloro-4-(methylsulfonyl)benzaldehyde (The Cost-Effective Alternative)

Aryl chlorides are often more stable and less expensive than their bromo and iodo counterparts. However, their lower reactivity necessitates more forcing reaction conditions, often requiring more sophisticated catalyst systems with electron-rich and bulky phosphine ligands to facilitate the challenging oxidative addition step.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of 3-Chloro-4-(methylsulfonyl)benzaldehyde (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol) in 1,4-dioxane (5 mL) and water (1 mL) is subjected to three freeze-pump-thaw cycles. The reaction mixture is then heated at 100°C for 12 hours. After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography.

3-Iodo-4-(methylsulfonyl)benzaldehyde (The High-Reactivity Option)

Due to the weaker C-I bond, 3-Iodo-4-(methylsulfonyl)benzaldehyde is the most reactive of the halogenated alternatives. This allows for milder reaction conditions, often at room temperature, and can be advantageous for substrates bearing sensitive functional groups. The higher reactivity can sometimes lead to more side reactions, such as dehalogenation.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

In a flask containing 3-Iodo-4-(methylsulfonyl)benzaldehyde (1.0 mmol), phenylboronic acid (1.1 mmol), and K₂CO₃ (2.5 mmol) is added a solution of Pd(PPh₃)₄ (0.02 mmol) in dimethoxyethane (DME) (5 mL) and water (1.5 mL). The reaction is stirred at room temperature for 4 hours. Upon completion, the reaction is worked up as described for the chloro-analog.

4-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (The Reversed-Polarity Reagent)

This boronic ester derivative offers a complementary approach to the synthesis of biaryl compounds. In this case, the benzaldehyde moiety acts as the nucleophilic partner in a Suzuki-Miyaura coupling with an aryl halide or triflate. This can be particularly useful when the desired coupling partner is a readily available aryl halide.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of 4-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.0 mmol), the desired aryl bromide (1.0 mmol), Cs₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol) in a 3:1 mixture of dioxane and water (4 mL) is degassed and heated at 90°C for 8 hours. The reaction is then cooled, diluted with ethyl acetate, and washed with water. The organic layer is dried, concentrated, and purified by column chromatography.

Conclusion

The choice of reagent for the synthesis of 3-substituted-4-(methylsulfonyl)benzaldehyde derivatives is a critical decision that can significantly influence the efficiency and success of a synthetic sequence. While this compound remains a reliable and versatile option, the chloro, iodo, and boronic ester alternatives provide a valuable toolkit for the modern synthetic chemist. The chloro-derivative offers a cost-effective route for large-scale synthesis, provided the more forcing conditions are tolerable. The iodo-analog is ideal for rapid, mild couplings with sensitive substrates. The boronic ester provides a strategic advantage by reversing the polarity of the coupling partners. A careful consideration of the factors outlined in this guide will enable researchers to select the optimal building block for their specific synthetic challenges.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-(methylsulfonyl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Bromo-4-(methylsulfonyl)benzaldehyde, a key intermediate in pharmaceutical and agrochemical research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this compound.

Immediate Safety and Handling Precautions

This compound is a halogenated aromatic aldehyde that requires careful handling in a well-ventilated laboratory, preferably within a fume hood.[1] Based on data from structurally similar compounds, it should be treated as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Direct contact with skin and eyes should be avoided through the use of appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. As a halogenated organic compound, it must be treated as hazardous waste.[3]

  • Waste Collection:

    • All waste containing this compound, including residues, contaminated materials, and solutions, must be collected in a designated and clearly labeled hazardous waste container.

    • The container should be robust, leak-proof, and made of a material compatible with halogenated organic compounds.

  • Waste Segregation:

    • Crucially, do not mix this compound waste with other chemical waste streams unless their compatibility is certain.

    • Specifically, avoid mixing with strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous and potentially hazardous reactions.[2][4]

  • Container Management:

    • Keep the waste container securely sealed when not in use to prevent the release of vapors.

    • Store the sealed container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area. This area should be away from heat sources and direct sunlight.

  • Professional Disposal:

    • The disposal of -Bromo-4-(methylsulfonyl)benzaldehyde waste must be handled by a licensed and certified hazardous waste disposal company.

    • Provide the disposal company with a complete and accurate description of the waste, including its identity as a halogenated and sulfonyl-containing aromatic aldehyde.

  • Spill and Contamination Cleanup:

    • In the event of a small spill, use an inert absorbent material, such as vermiculite or sand, to contain and collect the spilled substance.

    • Place the absorbent material and any contaminated debris into a sealed container and dispose of it as hazardous waste.

    • For larger spills, evacuate the immediate area and follow your institution's established emergency spill response procedures.

    • Any PPE that becomes contaminated with this compound must also be disposed of as hazardous waste in a sealed bag or container.

  • Record Keeping:

    • Maintain meticulous records of the quantities of this compound waste generated and the dates of disposal. This documentation is essential for regulatory compliance.

Summary of Safety and Disposal Data

ParameterInformationSource(s)
Primary Hazards Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[2][4]
Recommended PPE Safety glasses/goggles, chemical-resistant gloves, lab coat.[1]
Waste Classification Hazardous Waste (Halogenated Organic Compound).[3]
Disposal Method Collection in a designated container and transfer to a licensed hazardous waste disposal facility.
Spill Cleanup Absorb with inert material, collect in a sealed container, and dispose of as hazardous waste.

Disposal Workflow

Disposal Workflow for this compound A Waste Generation (e.g., reaction residue, contaminated materials) B Collect in Designated Leak-Proof Container A->B C Is the waste mixed with other chemicals? B->C D Segregate Waste Stream (Avoid Incompatibles) C->D Yes E Label Container Clearly 'Hazardous Waste - Halogenated Organic' C->E No D->E F Store in Cool, Dry, Well-Ventilated Area E->F G Arrange for Pickup by Licensed Waste Disposal Company F->G H Document Waste Generation and Disposal G->H

Caption: Disposal decision and action workflow for this compound.

References

Essential Safety and Operational Guide for 3-Bromo-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-4-(methylsulfonyl)benzaldehyde (CAS No: 254878-96-1). Adherence to these procedures is essential for ensuring a safe laboratory environment.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as an irritant and may cause skin, eye, and respiratory tract irritation.[1][2][3] It is harmful if swallowed.[2][3]

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.[4][5][6][7]To protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, long pants, and closed-toe shoes.[4][7][8]To prevent skin contact, which can cause irritation.[1][2] Disposable nitrile gloves offer broad short-term protection.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[7][8][9][10] If ventilation is inadequate, a NIOSH-approved respirator is required.[4][11]To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][2]

2. Safe Handling and Operational Protocols

Safe handling practices are paramount to minimize exposure and prevent accidents.

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Proceed if understood prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Begin experiment handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Reaction complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe Waste Disposal Workflow cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling cluster_waste_disposal Final Disposal waste_solid Solid Waste (unused chemical, contaminated PPE) waste_segregate Segregate Halogenated Organic Waste waste_solid->waste_segregate waste_liquid Liquid Waste (reaction mixtures, rinsates) waste_liquid->waste_segregate waste_label Label Waste Container Clearly waste_segregate->waste_label waste_store Store in a Designated, Ventilated Area waste_label->waste_store waste_pickup Arrange for Licensed Waste Disposal waste_store->waste_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.